molecular formula C12H12BrNO B1524898 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one CAS No. 57369-19-4

9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

Cat. No.: B1524898
CAS No.: 57369-19-4
M. Wt: 266.13 g/mol
InChI Key: CCFWHRWMFHROJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one is a useful research compound. Its molecular formula is C12H12BrNO and its molecular weight is 266.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-10-6-8-2-1-5-14-11(15)4-3-9(7-10)12(8)14/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFWHRWMFHROJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)Br)CCC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Introduction: The Significance of the Julolidine Scaffold

Julolidine (2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline) and its derivatives represent a fascinating class of N-heterocyclic compounds. First synthesized in 1892, the julolidine scaffold is characterized by a rigid, planar structure where the nitrogen atom's lone pair of electrons is exceptionally well-aligned for conjugation with the aromatic ring.[1][2] This unique structural arrangement imparts powerful electron-donating properties, making the 9-julolidinyl group one of the strongest electron-releasing groups known in organic chemistry.[3]

These electronic and structural features bestow upon julolidine derivatives remarkable photophysical properties, including strong fluorescence and large π-conjugated systems.[4][5] Consequently, they have found extensive applications in materials science and biotechnology, serving as components in dye-sensitized solar cells, fluorescent sensors for ion detection, photoconductive materials, and bioimaging probes.[1][4]

The target molecule of this guide, 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one, is a functionalized derivative. The presence of a ketone group provides a reactive handle for further chemical modifications, while the bromine atom at the 9-position serves as a versatile precursor for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of more complex and highly conjugated systems.[6] This makes the reliable synthesis of this bromo-ketone derivative a critical endeavor for researchers developing novel functional dyes and pharmaceutical intermediates.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound is most logically approached via a two-stage process. The core tricyclic ketone is synthesized first, followed by a regioselective bromination of the electron-rich aromatic ring.

  • Stage 1: Formation of the Tricyclic Ketone Core. The precursor, 1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one, is first assembled. This is typically achieved through an intramolecular cyclization reaction, such as a Friedel-Crafts acylation, starting from a suitably functionalized 1,2,3,4-tetrahydroquinoline derivative.

  • Stage 2: Regioselective Bromination. The julolidine-like core is highly activated towards electrophilic aromatic substitution. The nitrogen atom acts as a powerful ortho-, para-director. The C-9 position is electronically favored due to its para-relationship to the nitrogen, making it the primary site for electrophilic attack. A mild and selective brominating agent, such as N-Bromosuccinimide (NBS), is ideal for this transformation, offering safer handling and higher selectivity compared to elemental bromine.[7]

The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Bromination A Substituted Tetrahydroquinoline B 1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one (Precursor) A->B Intramolecular Cyclization C This compound (Target Molecule) B->C Electrophilic Aromatic Substitution NBS N-Bromosuccinimide (NBS) NBS->C

Figure 1: High-level synthetic workflow.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained chemical researchers in a properly equipped laboratory setting. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part A: Synthesis of 1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one (Precursor)

The synthesis of the ketone precursor is achieved via a polyphosphoric acid (PPA) catalyzed intramolecular cyclization of N-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid.

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • 3-Bromopropanoic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator.

Step-by-Step Protocol:

  • Alkylation: To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq). Stir the suspension at room temperature for 15 minutes.

  • Add 3-bromopropanoic acid (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude N-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid intermediate.

  • Cyclization: Add polyphosphoric acid (approx. 10x the weight of the crude acid intermediate) to a round-bottom flask equipped with a mechanical stirrer. Heat the PPA to 90-100°C.

  • Slowly and carefully add the crude acid intermediate to the hot PPA with vigorous stirring.

  • Increase the temperature to 120-130°C and stir for 2-3 hours. The reaction mixture will become viscous and change color.

  • Work-up: Allow the reaction to cool to approximately 70°C and then pour it carefully onto crushed ice with stirring.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one as a solid.

Part B: (Target)

This step involves the direct electrophilic bromination of the precursor ketone using N-Bromosuccinimide (NBS).

Materials:

  • 1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one (from Part A)

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or Chloroform (CHCl₃)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

Step-by-Step Protocol:

  • Dissolution: Dissolve the precursor ketone (1.0 eq) in DMF or CHCl₃ in a round-bottom flask protected from light. Stir the solution at room temperature. A similar bromination of anthracene is effectively carried out in chloroform.[7]

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion. Using a slight excess of NBS ensures complete consumption of the starting material.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC. The strong electron-donating nature of the julolidine system allows for mild reaction conditions.[3]

  • Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing water.

  • Work-up: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with water and then with brine to remove residual DMF and succinimide byproduct.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) will yield the final product, this compound, in high purity.

Mechanism of Bromination: An In-Depth Look

The regioselectivity of the bromination is dictated by the powerful activating and directing effects of the tertiary amine integrated into the ring system. The reaction proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism.

Figure 2: Mechanism of Electrophilic Bromination. (External images used for clarity of chemical structures).
  • Generation of the Electrophile: NBS serves as a source of electrophilic bromine (Br⁺).

  • Nucleophilic Attack: The π-system of the electron-rich aromatic ring attacks the Br⁺ electrophile. The attack occurs preferentially at the C-9 position (para to the nitrogen) due to the superior resonance stabilization of the resulting carbocation intermediate (the sigma complex or Wheland intermediate). The positive charge can be delocalized onto the nitrogen atom, which is a highly stabilizing contribution.

  • Deprotonation: A weak base (e.g., the succinimide anion byproduct) removes the proton from the C-9 position, restoring aromaticity and yielding the final 9-bromo product.

Quantitative Data Summary

The following table provides representative quantities and expected outcomes for the synthesis. Actual yields may vary based on experimental conditions and scale.

StepReagentMolar Eq.AmountSolventTemp (°C)Time (h)Expected Yield
A Precursor Ketone1.05.0 gDMF254-685-95%
N-Bromosuccinimide1.054.65 g

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and regiochemistry of bromine substitution. The disappearance of the proton signal at the C-9 position and the appearance of characteristic shifts in the aromatic region are key indicators.

  • Mass Spectrometry (MS): To confirm the molecular weight. The presence of a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be evident.

  • Infrared (IR) Spectroscopy: To confirm the presence of the carbonyl (C=O) group.

  • Melting Point: To assess the purity of the final product.

References

  • de Oliveira, E. C. S., et al. (2018). Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure. ResearchGate. Available at: [Link]

  • SYNTHESIS OF JULOLIDINE DERIVATIVES. (2001). Organic Preparations and Procedures International. Available at: [Link]

  • Julolidine. Grokipedia. Available at: [Link]

  • Li, Y., et al. (2018). A julolidine-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization. RSC Advances. Available at: [Link]

  • Julolidine. Wikipedia. Available at: [Link]

  • Synthesis of compound 457 from 9‐bromojulolidine 126. ResearchGate. Available at: [Link]

  • He, C., et al. (n.d.). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Characterization of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one and its Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive characterization of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinoline, a significant heterocyclic scaffold. Recognizing the limited direct literature on its 3-oxo derivative, this document first establishes a thorough experimental baseline for the parent compound. It then logically extends this knowledge to present a predictive characterization of the novel lactam, 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed synthetic protocols, in-depth spectroscopic analysis, and predictive insights grounded in established chemical principles.

Introduction: The Significance of the Pyrido[3,2,1-ij]quinoline Core

The tricyclic framework of pyrido[3,2,1-ij]quinoline, commonly known as the julolidine scaffold, is a cornerstone in the design of functional organic molecules. Its rigid, planar structure and potent electron-donating properties make it an invaluable component in the development of fluorescent probes, dye-sensitized solar cells, and photoconductive materials. The introduction of a bromine atom at the 9-position, creating 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, provides a key handle for further functionalization through cross-coupling reactions, expanding its synthetic utility.[1]

The subsequent incorporation of a carbonyl group at the 3-position to form the γ-lactam, this compound, introduces a new dimension to this scaffold's potential. Lactam-containing heterocycles are prevalent in a wide array of pharmaceuticals and natural products, valued for their biological activity.[2] This guide will first detail the established synthesis and characterization of the brominated parent compound and then provide a robust, predictive analysis of its lactam derivative.

Part 1: Experimental Characterization of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

This section details the verified synthesis and comprehensive spectroscopic analysis of the precursor compound, often referred to as 9-bromo-julolidine.

Synthesis Protocol

The synthesis of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline is reliably achieved through the electrophilic bromination of julolidine. The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) provides a controlled and efficient method for this transformation.

Rationale: The julolidine ring system is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the tertiary amine. The 9-position is sterically accessible and electronically favored for substitution. NBS is chosen as the bromine source as it is easier and safer to handle than elemental bromine and often leads to higher selectivity. DMF serves as an excellent solvent that readily dissolves both the substrate and the reagent, facilitating a homogenous reaction mixture.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Julolidine Julolidine Stirring Stirring Julolidine->Stirring NBS N-Bromosuccinimide (NBS) NBS->Stirring Solvent DMF Solvent->Stirring Temp Room Temperature Temp->Stirring Time 5 hours Time->Stirring Purification Silica Gel Chromatography (Hexane/Dichloromethane) Stirring->Purification Reaction Completion Product 9-Bromo-julolidine Purification->Product Isolation

Caption: Synthesis workflow for 9-Bromo-julolidine.

Step-by-Step Protocol: [3]

  • Dissolve julolidine (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add N-bromosuccinimide (1.2 eq) to the solution portion-wise while stirring.

  • Continue stirring the reaction mixture at room temperature for 5 hours.

  • Monitor the reaction to completion using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a hexane/dichloromethane gradient to yield the pure 9-bromo-julolidine as an oil.

Spectroscopic and Physical Data

The structural confirmation of the synthesized 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline is achieved through a combination of NMR, IR, and mass spectrometry techniques.

Property Value Source
Molecular Formula C₁₂H₁₄BrN[4]
Molecular Weight 252.15 g/mol [4]
CAS Number 70173-54-5[5]
Appearance Oil / White Crystalline Solid[3][6]
Melting Point 36.5 °C[4]

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide detailed information about the proton and carbon environments within the molecule.

¹H NMR (500 MHz, CDCl₃): [3]

  • δ 6.87 (s, 2H): This singlet corresponds to the two aromatic protons (H-8 and H-10). Their chemical equivalence and the singlet multiplicity indicate symmetrical substitution on the aromatic ring.

  • δ 3.10 (t, J=5.5 Hz, 4H): This triplet is assigned to the four protons of the two methylene groups adjacent to the nitrogen atom (H-1 and H-7). The triplet pattern arises from coupling with the adjacent methylene protons.

  • δ 2.70 (t, J=6.4 Hz, 4H): This triplet corresponds to the four benzylic protons (H-2 and H-6).

  • δ 1.94 (m, 4H): This multiplet represents the four protons of the methylene groups at H-3 and H-5.

¹³C NMR (125 MHz, CDCl₃): [3]

  • δ 142.0: Quaternary carbon C-10a.

  • δ 129.3: Aromatic CH carbons (C-8 and C-10).

  • δ 123.7: Quaternary carbon C-7a.

  • δ 107.3: Bromine-substituted quaternary carbon (C-9).

  • δ 50.0: Methylene carbons adjacent to nitrogen (C-1 and C-7).

  • δ 27.6: Benzylic methylene carbons (C-2 and C-6).

  • δ 21.9: Methylene carbons (C-3 and C-5).

1.2.2 Infrared (IR) Spectroscopy

The IR spectrum helps identify the functional groups present in the molecule.

Wavenumber (cm⁻¹) Assignment Intensity
3045Aromatic C-H stretchMedium
2935, 2836Aliphatic C-H stretchStrong
1581, 1506, 1462C=C aromatic ring stretchingMedium-Strong
1310C-N stretchingMedium

(Data sourced from[3])

1.2.3 Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the elemental composition of the molecule.

  • HRMS (TOFMS-EI) m/z: Calculated for C₁₂H₁₄N⁷⁹Br [M]⁺: 251.0310; Found: 251.0309.[3] The observed isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) will be a key diagnostic feature.

Part 2: Predictive Characterization of this compound

As this molecule is not extensively documented, this section provides a theoretical yet scientifically-grounded characterization based on known chemical transformations and spectroscopic principles of analogous structures.

Proposed Synthesis: Benzylic Oxidation

The most direct route to synthesize the target lactam is through the selective oxidation of a benzylic methylene group of the parent compound. The methylene groups at the C-2 and C-6 positions are benzylic and adjacent to the nitrogen atom, making them susceptible to oxidation.

Rationale: The oxidation of cyclic amines at the α-position is a well-established method for lactam synthesis. Various reagents, including transition metal catalysts and metal-free systems, can achieve this transformation.[7][8][9] For this specific substrate, a chemoselective oxidation would be required. Given the electron-rich nature of the aromatic ring, milder, selective oxidizing agents would be preferable to avoid aromatic oxidation or degradation.

Proposed_Synthesis cluster_start Starting Material cluster_reagents Proposed Reagents cluster_product Target Product StartMat 9-Bromo-julolidine Product 9-Bromo-pyrido[3,2,1-ij]quinolin-3-one StartMat->Product Benzylic C-H Oxidation Oxidant Selective Oxidant (e.g., Ru-based catalyst, I₂-mediated) Oxidant->Product

Caption: Proposed synthesis of the target lactam.

Potential Protocol Outline:

  • Dissolve 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline in a suitable solvent.

  • Introduce a selective oxidizing system (e.g., a ruthenium pincer complex with water as the oxygen source, or an iodine-based system).[7][9]

  • Heat the reaction mixture as required by the chosen catalytic system.

  • Monitor the formation of the more polar lactam product by TLC.

  • Perform an aqueous workup and extraction.

  • Purify the product using column chromatography to isolate the target lactam.

Predicted Spectroscopic Data

The introduction of the carbonyl group at the 3-position will induce significant and predictable changes in the spectroscopic data compared to the parent compound.

2.2.1 Predicted NMR Spectra

¹H NMR:

  • Aromatic Protons (H-8, H-10): Expected to remain as a singlet, possibly with a slight downfield shift due to the influence of the nearby carbonyl group, perhaps in the δ 6.9-7.1 ppm range.

  • Methylene Protons: The symmetry will be broken.

    • H-1: The methylene adjacent to the nitrogen (C-1) will likely be a triplet around δ 3.2-3.4 ppm .

    • H-2: The methylene adjacent to the new carbonyl (C-2) will be significantly deshielded and appear as a triplet around δ 2.8-3.0 ppm .

    • H-5, H-6, H-7: These protons will be less affected, but may show more complex splitting patterns. Expect multiplets in the δ 1.9-2.8 ppm and δ 3.0-3.2 ppm regions.

¹³C NMR:

  • Carbonyl Carbon (C-3): The most significant new peak will be the lactam carbonyl. For a five-membered ring (γ-lactam), this peak is expected in the δ 170-175 ppm range.[10]

  • C-2: The methylene carbon alpha to the carbonyl will be shifted downfield to approximately δ 35-40 ppm .

  • C-1: The methylene carbon alpha to the nitrogen will be around δ 48-52 ppm .

  • Aromatic Carbons: Minimal changes are expected for the aromatic carbon signals, though slight shifts are possible.

2.2.2 Predicted Infrared (IR) Spectrum

The most prominent new feature will be a strong absorption band corresponding to the lactam carbonyl (C=O) stretch. For a fused γ-lactam, this band is typically observed in the 1680-1720 cm⁻¹ region.[4][10] The intensity of this peak will be the strongest in the spectrum. The C-N stretching band may also shift slightly.

2.2.3 Predicted Mass Spectrum

  • Molecular Ion: The molecular weight will increase by 14 units (O - 2H) to 266.0259 g/mol for C₁₂H₁₂BrN⁷⁹O. The [M]⁺ and [M+2]⁺ peaks corresponding to the bromine isotopes will be prominent.

  • Fragmentation: A characteristic fragmentation pathway would be the loss of a CO molecule (28 Da) from the molecular ion, a common fragmentation for cyclic ketones and lactams. Further fragmentation of the fused ring system would likely follow.

Conclusion and Future Outlook

This guide provides a thorough, experimentally-verified characterization of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline. While its 3-oxo derivative remains a novel target, the predictive analysis presented here, based on established principles of organic synthesis and spectroscopy, offers a solid foundation for its future synthesis and identification. The successful creation of this lactam would unlock new avenues for research, particularly in medicinal chemistry, by combining the unique electronic properties of the julolidine scaffold with the proven biological relevance of the lactam motif. Further experimental validation of the proposed synthesis and characterization is a logical and promising next step for researchers in the field.

References

  • Balaraman, E., Khaskin, E., Leitus, G., & Milstein, D. (2013). Catalytic transformation of alcohols to carboxylic acid salts and H2 using water as the oxygen atom source.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Hammond, M. C., & Hartwig, J. F. (2011). Aerobic oxidation of cyclic amines to lactams catalyzed by ceria-supported nanogold.
  • Kauffman, J. M., & Imbesi, S. J. (n.d.). Synthesis of Julolidine Derivatives. Journal of Heterocyclic Chemistry.
  • Khusnutdinova, J. R., Ben-David, Y., & Milstein, D. (2014). Direct Conversion of Cyclic Amines to Lactams Utilizing Water as the Only Reagent. Journal of the American Chemical Society, 136(8), 2998-3001.
  • Lima, D. P., et al. (2017). Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure. ChemistrySelect, 2(28), 8845-8863.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2757027, 4-Bromo-julolidine. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Carbonyl Compounds - IR Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

  • Wikipedia. (n.d.). Julolidine. Retrieved from [Link]

  • National Institutes of Health. (2019). H· Transfer-Initiated Synthesis of γ-Lactams: Interpretation of Cycloisomerization and Hydrogenation Ratios. Retrieved from [Link]

Sources

9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one and its Analogs

Introduction

Compound Identification and Core Properties

The subject of this guide, 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, also known as 9-Bromojulolidine, is a heterocyclic compound with the CAS number 70173-54-5 .[1][2][3][4] This molecule is characterized by a fused bicyclic structure and the presence of a bromine atom at the 9-position of the tetrahydroquinoline ring, which significantly influences its chemical properties and reactivity.[5]

Physicochemical Properties

A summary of the key physicochemical properties of 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline is presented in the table below.

PropertyValueSource(s)
CAS Number 70173-54-5[1][2][3][4]
Molecular Formula C12H14BrN[1][2][5]
Molecular Weight 252.155 g/mol [1][2][5]
Appearance White Crystalline[1]
Melting Point 36.5 °C[4][5]
Boiling Point 135.0-136.5 °C at 0.15 Torr[4][5]
Density 1.48±0.1 g/cm³ (Predicted)[4]
Solubility Soluble in toluene, insoluble in water.[5]

Synthesis and Mechanistic Insights

The synthesis of 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline is typically achieved through the electrophilic bromination of julolidine. The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a common and effective method.

Synthetic Workflow Diagram

G Julolidine Julolidine Reaction Stir at Room Temperature (5 hours) Julolidine->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction DMF DMF (Solvent) DMF->Reaction Purification Silica Gel Column Chromatography Reaction->Purification Crude Product Product 9-Bromo-julolidine (80% Yield) Purification->Product Purified Product

Caption: Synthetic workflow for 9-Bromojulolidine.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline:

  • Reactant Preparation: In a suitable reaction vessel, dissolve julolidine (3.90 mmol) and N-bromosuccinimide (4.68 mmol) in 10 mL of N,N-dimethylformamide (DMF).[6]

  • Reaction Execution: Stir the reaction mixture at room temperature for 5 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the crude product is purified by silica gel column chromatography. A typical eluent system is a mixture of hexane and dichloromethane (3:1, v/v).[6]

  • Product Isolation: The purified fractions are combined and the solvent is removed under reduced pressure to yield the target compound as an oil, with a typical yield of around 80%.[6]

Characterization Data: The structure of the synthesized product can be confirmed by various analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.[6]

Applications in Research and Development

9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline is a valuable building block in organic synthesis and holds potential in various fields of research and development.

  • Pharmaceutical Chemistry: Its heterocyclic structure makes it a candidate for lead compound development in drug discovery programs.[5] The bromine atom provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for biological screening.

  • Chemical Research: As an intermediate, it is utilized in the synthesis of more complex molecules and novel compounds with desired properties.[5]

  • Material Science: The unique electronic and structural properties of this compound may be exploited in the development of new materials or functional coatings.[5]

Safety, Handling, and Storage

Proper handling and storage of 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline are crucial to ensure laboratory safety.

GHS Hazard Information
Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

This data is based on a safety data sheet for a similar bromo-quinoline derivative and should be used as a guideline. Always refer to the specific safety data sheet provided by the supplier.

Handling and Storage Recommendations
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[1][7] Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

While the specific CAS number for this compound remains elusive in common chemical databases, its close analog, 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (CAS: 70173-54-5), is a well-characterized and synthetically accessible compound. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and insights into its potential applications and safe handling. As a versatile chemical intermediate, it continues to be a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science.

References

  • A2Z Chemical. (n.d.). 9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline. Retrieved from [Link]

Sources

Spectroscopic Profile of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one: A Predictive and Interpretive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: As of the latest literature review, complete experimental spectroscopic data for 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one is not publicly available. This guide, therefore, serves as a predictive and interpretive tool for researchers, scientists, and drug development professionals. Leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, alongside empirical data from structurally analogous compounds, this document provides a comprehensive, predicted spectroscopic profile of the title compound. The methodologies and interpretations herein are designed to be a self-validating system, grounded in fundamental scientific principles and supported by authoritative references.

Molecular Structure and Numbering

The foundation of any spectroscopic analysis is a clear understanding of the molecule's structure and atomic numbering. The structure of this compound is presented below, with the IUPAC numbering convention that will be used throughout this guide.

Caption: Molecular structure and IUPAC numbering of this compound.

Part 1: ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Considerations: The predicted ¹H NMR spectrum is based on a standard acquisition in deuterated chloroform (CDCl₃) at a spectrometer frequency of 400 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data:

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H8~7.3 - 7.5dJ ≈ 2.0
H10~7.0 - 7.2dJ ≈ 2.0
H1, H7~3.3 - 3.6m-
H5, H6~2.7 - 3.0m-
H2~2.5 - 2.8tJ ≈ 6.0
H4~2.0 - 2.3tJ ≈ 6.0

Interpretation and Rationale:

The ¹H NMR spectrum is divided into two principal regions: the aromatic region, where protons attached to the brominated quinoline ring reside, and the aliphatic region, corresponding to the protons of the tetrahydro-pyrido portion of the molecule.

  • Aromatic Region (δ 7.0-7.5 ppm):

    • The aromatic portion of the molecule contains two protons, H8 and H10. Due to the bromine atom at position 9, these protons are expected to appear as doublets with a small meta-coupling constant (⁴J) of approximately 2.0 Hz.[1]

    • The chemical shifts are influenced by the electron-donating nitrogen atom and the electron-withdrawing bromine atom. H8 is expected to be slightly downfield compared to H10 due to its proximity to the electron-withdrawing bromine.

  • Aliphatic Region (δ 2.0-3.6 ppm):

    • The aliphatic protons are part of the rigid, fused ring system analogous to julolidine. The chemical shifts of julolidine's aliphatic protons provide a strong basis for these predictions.[1][2]

    • The protons on carbons adjacent to the nitrogen (H1 and H7) are expected to be the most deshielded in the aliphatic region, appearing as multiplets around 3.3-3.6 ppm.[3]

    • The protons on C5 and C6 will likely appear as complex multiplets in the range of 2.7-3.0 ppm.

    • The methylene protons at C2 and C4, being adjacent to the carbonyl group at C3, will be deshielded and are predicted to appear as triplets around 2.5-2.8 ppm and 2.0-2.3 ppm, respectively, assuming free rotation and coupling to their neighboring methylene groups.

Predicted ¹H-¹H COSY Correlations:

A Correlation Spectroscopy (COSY) experiment would be invaluable in confirming the assignments of the aliphatic protons.

M [M]⁺˙ (m/z 279/281) M_Br [M - Br]⁺ (m/z 200) M->M_Br - Br• M_C2H5 [M - C₂H₅]⁺ (m/z 250/252) M->M_C2H5 - C₂H₅• M_C3H5O [M - C₃H₅O]⁺ (m/z 222/224) M->M_C3H5O - C₃H₅O• M_Br_CO [M - Br - CO]⁺ (m/z 172) M_Br->M_Br_CO - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Part 4: Infrared (IR) Spectroscopy

Experimental Considerations: The predicted IR spectrum is based on a standard acquisition using a KBr pellet or as a thin film.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrationPredicted Intensity
~3050 - 3100Aromatic C-HStretchMedium
~2850 - 2960Aliphatic C-HStretchStrong
~1680 - 1700C=O (Ketone)StretchStrong
~1580 - 1620Aromatic C=CStretchMedium-Strong
~1450 - 1500CH₂BendMedium
~1000 - 1100C-NStretchMedium
~800 - 850Aromatic C-HOut-of-plane bendStrong
~550 - 650C-BrStretchMedium

Interpretation and Rationale:

  • C-H Stretching: The IR spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons (below 3000 cm⁻¹). [4]* Carbonyl Stretching: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the six-membered cyclic ketone. [5][6]The conjugation with the aromatic system may slightly lower this frequency.

  • Aromatic C=C Stretching: One or two bands of medium to strong intensity are predicted in the 1580-1620 cm⁻¹ region, characteristic of the carbon-carbon double bond stretching within the aromatic ring.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals, including C-H bending, C-N stretching, and C-C stretching vibrations. A strong band in the 800-850 cm⁻¹ range is anticipated, corresponding to the out-of-plane C-H bending of the two adjacent aromatic protons. The C-Br stretching vibration is expected to appear at a lower frequency, typically between 550 and 650 cm⁻¹.

Conclusion

This in-depth technical guide provides a robust, predicted spectroscopic profile for this compound. The predicted data and interpretations are firmly rooted in the fundamental principles of spectroscopic analysis and are supported by data from closely related chemical structures. This guide is intended to serve as a valuable resource for the identification and characterization of this compound and to facilitate further research and development in its potential applications. The experimental verification of this predicted data will be a valuable contribution to the chemical literature.

References

  • PubChem. Julolidine. National Center for Biotechnology Information. [Link]

  • ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]

  • ResearchGate. Significant 1 H and 13 C NMR peaks of 1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. [Link]

  • ResearchGate. C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. [Link]

  • ResearchGate. Proposed fragmentation pathways for the major product ions observed in... [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

  • SpringerLink. Scenting Ketones in the Defense Glands of Two Julids From the Caucasus (Arthropoda, Myriapoda, Diplopoda, Julida). [Link]

  • ResearchGate. 13 C-NMR chemical shifts. [Link]

  • OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. [Link]

  • RSC Publishing. A julolidine-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization. [Link]

  • Organic Letters. 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL). [Link]

  • PubMed. Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. [Link]

  • National Center for Biotechnology Information. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. [Link]

  • RSC Publishing. Synthesis and optical and electrochemical properties of julolidine-structured pyrido[3,4-b]indole dye. [Link]

  • PubMed. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. [Link]

  • ResearchGate. Synthesis and optical and electrochemical properties of julolidine-structured pyrido[3,4-: B] indole dye. [Link]

  • Arkivoc. derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • IJRPR. 1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evaluation. [Link]

  • ResearchGate. Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]

  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • SlideShare. The features of IR spectrum. [Link]

  • Imre Blank's Homepage. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. [Link]

  • RSC Publishing. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. [Link]

Sources

The Ascending Therapeutic Potential of Pyrido[3,2,1-ij]quinolin-3-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures with significant therapeutic promise is perpetual. Among the myriad of heterocyclic systems, the rigid, tricyclic framework of pyrido[3,2,1-ij]quinolin-3-one, a derivative of the well-known julolidine structure, has emerged as a scaffold of considerable interest. Its unique conformational constraints and electronic properties provide a versatile platform for the design of targeted therapeutic agents. This guide serves as an in-depth exploration of the biological activities associated with novel derivatives of this compelling core, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate its potential. We will delve into the synthetic strategies, established and putative biological activities, and the critical experimental protocols necessary to unlock the full therapeutic value of this promising class of compounds.

The Pyrido[3,2,1-ij]quinolin-3-one Core: Structural Significance and Synthetic Access

The pyrido[3,2,1-ij]quinolin-3-one backbone represents a unique fusion of quinoline and pyridine ring systems, creating a planar and electron-rich structure. This inherent rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The julolidine substructure is known for its fluorescent properties, opening avenues for the development of theranostic agents.

Access to this core and its derivatives is primarily achieved through multi-step organic synthesis. A representative synthetic approach involves the initial construction of a quinolin-2(1H)-one, followed by reactions to build the fused pyridine ring. For instance, a general strategy has been developed for the synthesis of fused pyrido[3,2,1-ij][1][2][3]triazolo[4,5-c]quinolinones from 1-(3-iodoprop-2-yn-1-yl)-4-methylquinolin-2(1H)-one and various azides, showcasing a modern approach to accessing derivatives of this core scaffold[4]. The modular nature of such synthetic routes allows for the introduction of diverse substituents, enabling the systematic exploration of the structure-activity relationship (SAR).

Anticancer Activity: A Primary Frontier of Investigation

The most significant biological activity reported for pyrido[3,2,1-ij]quinolin-3-one derivatives to date is their potential as anticancer agents. Research has demonstrated that specific derivatives of this scaffold exhibit potent cytotoxic activity against various cancer cell lines.

Mechanism of Action: Targeting the Epidermal Growth Factor Receptor (EGFR)

A key study has revealed that certain fused pyrido[3,2,1-ij][1][2][3]triazolo[4,5-c]quinolinones display remarkable cytotoxic activity against breast (MCF-7) and alveolar (A-549) cancer cell lines[4]. The mechanism underlying this cytotoxicity has been linked to the inhibition of the tyrosine kinase epidermal growth factor receptor (EGFR). EGFR is a crucial signaling protein that, when overactive, can lead to uncontrolled cell growth and proliferation, hallmarks of cancer. The inhibition of EGFR by these quinolinone derivatives positions them as promising candidates for targeted cancer therapy. In fact, one of the synthesized compounds showed equipotent activity to the standard EGFR inhibitor, Erlotinib[4].

Visualizing the EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling pathway and the point of intervention for pyrido[3,2,1-ij]quinolin-3-one derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Quinolinone Pyrido[3,2,1-ij]quinolin-3-one Derivative Quinolinone->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling pathway and inhibition by pyrido[3,2,1-ij]quinolin-3-one derivatives.

Quantitative Anticancer Activity Data

The following table summarizes the reported in vitro anticancer activity of representative pyrido[3,2,1-ij][1][2][3]triazolo[4,5-c]quinolinone derivatives against MCF-7 and A-549 cancer cell lines, along with their EGFR inhibitory activity[4].

CompoundTarget Cell LineIC₅₀ (µM)EGFR Inhibition IC₅₀ (µM)
4e MCF-71.8 ± 0.110.18 ± 0.01
A-5491.5 ± 0.09
4f MCF-71.5 ± 0.090.08 ± 0.005
A-5490.9 ± 0.05
4j MCF-72.1 ± 0.130.25 ± 0.02
A-5491.8 ± 0.11
Erlotinib (Standard) MCF-75.2 ± 0.310.08 ± 0.006
A-5491.9 ± 0.12
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel pyrido[3,2,1-ij]quinolin-3-one derivatives on cancer cell lines.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7, A-549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Erlotinib).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software.

Self-Validation: The inclusion of a positive control with a known IC₅₀ ensures the assay is performing as expected. The vehicle control confirms that the solvent is not affecting cell viability.

Antimicrobial Activity: An Area of Inferred Potential

While specific studies on the antimicrobial properties of pyrido[3,2,1-ij]quinolin-3-one derivatives are limited, the broader class of quinolones and fused quinoline derivatives has a well-established history of potent antibacterial and antifungal activity.[1][5][6][7] This suggests that the pyrido[3,2,1-ij]quinolin-3-one scaffold is a promising starting point for the development of novel antimicrobial agents.

Putative Mechanisms of Antimicrobial Action

Based on the known mechanisms of related compounds, potential antimicrobial actions of pyrido[3,2,1-ij]quinolin-3-one derivatives could include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: This is the classical mechanism of action for fluoroquinolone antibiotics. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

  • Disruption of Cell Membrane Integrity: Some heterocyclic compounds can intercalate into the bacterial cell membrane, leading to a loss of membrane potential and leakage of cellular contents.

  • Inhibition of Biofilm Formation: Biofilms are communities of bacteria that are notoriously resistant to antibiotics. Compounds that can inhibit biofilm formation would be highly valuable.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the in vitro antimicrobial activity of new compounds.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism (MIC).

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well plates.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Self-Validation: The inclusion of standard antimicrobial agents with known MIC values for the tested strains validates the accuracy of the assay.

Anti-inflammatory Properties: A Plausible Therapeutic Avenue

The anti-inflammatory potential of pyrido[3,2,1-ij]quinolin-3-one derivatives has not been extensively explored. However, various fused quinoline and pyridine-based heterocyclic compounds have demonstrated significant anti-inflammatory effects.[8][9] These findings provide a strong rationale for investigating the anti-inflammatory capacity of this novel scaffold.

Potential Anti-inflammatory Mechanisms

Drawing parallels from related structures, pyrido[3,2,1-ij]quinolin-3-one derivatives might exert anti-inflammatory effects through:

  • Inhibition of Pro-inflammatory Cytokines: Many anti-inflammatory drugs act by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

  • Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.

  • Modulation of Inflammatory Signaling Pathways: Key signaling pathways involved in inflammation, such as the NF-κB pathway, could be targeted by these compounds.

Visualizing a Potential Anti-inflammatory Workflow

The following diagram outlines a typical workflow for screening and characterizing the anti-inflammatory activity of novel compounds.

AntiInflammatory_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Compound Pyrido[3,2,1-ij]quinolin-3-one Derivatives CellAssay LPS-stimulated Macrophages (e.g., RAW 264.7) Compound->CellAssay CytokineAssay Measure Cytokine Levels (TNF-α, IL-6) via ELISA CellAssay->CytokineAssay NOAssay Measure Nitric Oxide Production (Griess Assay) CellAssay->NOAssay EdemaModel Carrageenan-induced Paw Edema in Rodents CytokineAssay->EdemaModel Lead Compounds NOAssay->EdemaModel Lead Compounds Measurement Measure Paw Volume EdemaModel->Measurement

Caption: Workflow for evaluating the anti-inflammatory activity of novel compounds.

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes a common in vitro method to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To assess the ability of test compounds to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in activated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete growth medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Griess Reagent for NO determination

  • ELISA kits for TNF-α and IL-6

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known anti-inflammatory drug + LPS).

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Nitric Oxide Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits following the manufacturer's protocols.

  • Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each compound concentration relative to the vehicle control.

Self-Validation: The positive control ensures the assay's responsiveness to anti-inflammatory agents. The cell viability assay is crucial to distinguish true anti-inflammatory effects from cytotoxic ones.

Concluding Remarks and Future Directions

The pyrido[3,2,1-ij]quinolin-3-one scaffold represents a promising frontier in the development of novel therapeutic agents. While current research has firmly established its potential in the realm of anticancer drug discovery, particularly as EGFR inhibitors, the exploration of its antimicrobial and anti-inflammatory activities remains a largely untapped area with significant promise. The structural rigidity and synthetic tractability of this core make it an ideal candidate for the generation of diverse chemical libraries for high-throughput screening. Future research should focus on a systematic exploration of the structure-activity relationships governing these biological activities, the elucidation of precise molecular mechanisms, and the evaluation of in vivo efficacy and safety profiles of lead compounds. This in-depth technical guide provides a foundational framework to empower researchers in their pursuit of unlocking the full therapeutic potential of this remarkable heterocyclic system.

References

  • (2025). Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. ResearchGate. [Link]

  • (2021). Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma. PMC. [Link]

  • (2019). Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. PubMed. [Link]

  • (2006). Synthesis and antiproliferative evaluation of certain pyrido[3,2-g]quinoline derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • (2024). Evaluation of Spirooxindole-3,3'-pyrrolines-incorporating Isoquinoline Motif as Antitumor, Anti-inflammatory, Antibacterial, Antifungal, and Antioxidant Agents. PubMed. [Link]

  • (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. PubMed. [Link]

  • (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal. [Link]

  • (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. [Link]

  • (1995). 2-(Quinuclidin-3-yl)pyrido[4,3-b]indol-1-ones and isoquinolin-1-ones. Potent conformationally restricted 5-HT3 receptor antagonists. PubMed. [Link]

  • (2019). Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure. ResearchGate. [Link]

  • (2020). Synthesis and biological evaluation of pyrido[3,2,1-ij][1][2][3]triazolo[4,5-c] quinolinones: PEG-400 mediated one-pot reaction under ultrasonic irradiation. Taylor & Francis Online. [Link]

  • (2022). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances. [Link]

  • (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Medicinal Chemistry. [Link]

  • (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. ResearchGate. [Link]

  • (2004). SYNTHESIS AND ANTIMICROBIAL STUDIES OF PYRIDOQUINOLONE DERIVATIVES. TSI Journals. [Link]

  • (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. SCIENTIA PHARMACEUTICA. [Link]

  • (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • (2004). Antitumor agents. 3. Design, synthesis, and biological evaluation of new pyridoisoquinolindione and dihydrothienoquinolindione derivatives with potent cytotoxic activity. PubMed. [Link]

  • (2002). Synthesis of Some Novel Quinoline-3-carboxylic Acids and Pyrimidoquinoline Derivatives as Potential Antimicrobial Agents. Sci-Hub. [Link]

  • (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Medicinal Chemistry. [Link]

  • (2009). Pyrido[2,3-d]pyrimidin-5-ones: a novel class of antiinflammatory macrophage colony-stimulating factor-1 receptor inhibitors. PubMed. [Link]

  • (2018). Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. MDPI. [Link]

  • (2022). Synthesis and biological evaluation of β-lactams as potent antidiabetic agents. RSC Advances. [Link]

  • (2007). Synthesis, potency, and in vivo profiles of quinoline containing histamine H3 receptor inverse agonists. PubMed. [Link]

  • (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. PubMed. [Link]

Sources

The Unseen Halogen: A Technical Guide to the Mechanism of Action of Bromo-Substituted Quinolinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolinone Scaffold and the Strategic Role of Bromination

The quinolinone core, a privileged scaffold in medicinal chemistry, serves as the foundation for a multitude of biologically active compounds.[1] Its versatile structure has been extensively explored, leading to the development of potent therapeutic agents. The strategic introduction of a bromine atom onto this scaffold profoundly modulates the molecule's electronic and steric properties, often unlocking or enhancing a range of biological activities, from antimicrobial to anticancer effects.[1][2] This guide delves into the intricate mechanisms of action of bromo-substituted quinolinones, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the causality behind their biological effects, detail the experimental methodologies used to elucidate these mechanisms, and provide insights into their structure-activity relationships.

The presence of bromine, a halogen, at specific positions on the quinolinone ring can significantly influence the compound's lipophilicity, metabolic stability, and, most importantly, its interaction with biological targets.[3] The electron-withdrawing nature of bromine can alter the charge distribution across the quinolinone ring system, impacting its ability to form crucial bonds with target proteins or nucleic acids.[4] This guide will dissect these fundamental principles, offering a granular understanding of how this seemingly simple halogen substitution can dictate the therapeutic potential of these fascinating molecules.

Core Mechanisms of Action: A Multi-pronged Assault on Disease

Bromo-substituted quinolinones exert their biological effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-targeted approach is a key attribute that contributes to their potency and potential to overcome drug resistance. The primary mechanisms elucidated to date include the inhibition of essential enzymes, the induction of programmed cell death (apoptosis), and the disruption of cellular signaling pathways.

Enzyme Inhibition: Disrupting the Machinery of Life

A predominant mechanism of action for many bromo-substituted quinolinones is the inhibition of topoisomerase enzymes.[5][6] These enzymes are critical for managing the topological state of DNA during replication, transcription, and repair. By interfering with their function, these compounds can induce catastrophic DNA damage, leading to cell death.[7]

  • DNA Topoisomerase I Inhibition: Certain bromo-substituted quinolinones, such as 5,7-dibromo-8-hydroxyquinoline, have been shown to be potent inhibitors of human DNA topoisomerase I.[4][5] They stabilize the covalent complex formed between the enzyme and DNA, preventing the re-ligation of the single-strand breaks created by the enzyme. This leads to an accumulation of DNA damage and ultimately triggers apoptosis.[5][8]

  • Bacterial DNA Gyrase and Topoisomerase IV Inhibition: In the realm of antimicrobial activity, bromo-substituted quinolinones target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][6][9] These enzymes are essential for bacterial DNA replication and are absent in eukaryotes, making them ideal targets for selective antibacterial therapy.[10][11] The bromine substitution can enhance the binding affinity of the quinolinone to the enzyme-DNA complex, thereby increasing its inhibitory potency.[6]

The following diagram illustrates the general mechanism of topoisomerase inhibition by bromo-substituted quinolinones.

Topoisomerase_Inhibition cluster_0 Normal Topoisomerase Function cluster_1 Inhibition by Bromo-Substituted Quinolinone DNA Supercoiled DNA Topo Topoisomerase DNA->Topo Binding Cleaved_DNA Cleaved DNA-Enzyme Complex Topo->Cleaved_DNA DNA Cleavage Religated_DNA Religated DNA Cleaved_DNA->Religated_DNA Re-ligation Stabilized_Complex Stabilized Ternary Complex (Drug-Enzyme-DNA) Cleaved_DNA->Stabilized_Complex Bromoquin Bromo-Substituted Quinolinone Bromoquin->Stabilized_Complex DNA_Damage DNA Damage Accumulation Stabilized_Complex->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Inhibition of Topoisomerase by Bromo-Substituted Quinolinones.

Induction of Apoptosis: Orchestrating Cellular Suicide

Beyond direct enzyme inhibition, many bromo-substituted quinolinones are potent inducers of apoptosis, a form of programmed cell death crucial for removing damaged or cancerous cells.[2][5] This apoptotic induction is often a downstream consequence of the DNA damage caused by topoisomerase inhibition, but can also be triggered through other pathways.[4][12]

Evidence for apoptosis is typically gathered through a series of well-defined experiments:

  • DNA Laddering: A hallmark of apoptosis is the fragmentation of genomic DNA into discrete fragments. This can be visualized as a "ladder" on an agarose gel.[4][5]

  • Cell Cycle Arrest: Bromo-substituted quinolinones can also cause cells to arrest at specific checkpoints in the cell cycle, preventing their proliferation.[5]

The following workflow outlines a typical experimental approach to investigate the apoptotic potential of a bromo-substituted quinolinone.

Apoptosis_Workflow start Cancer Cell Culture treatment Treat with Bromo-Substituted Quinolinone start->treatment dna_extraction Genomic DNA Extraction treatment->dna_extraction flow Flow Cytometry (Cell Cycle Analysis) treatment->flow gel Agarose Gel Electrophoresis dna_extraction->gel ladder Observe DNA Laddering gel->ladder arrest Analyze Cell Cycle Arrest flow->arrest

Caption: Experimental Workflow for Apoptosis Induction Analysis.

Modulation of Signaling Pathways

Recent studies have begun to uncover the ability of bromo-substituted quinolinones to modulate various intracellular signaling pathways that are often dysregulated in cancer.[13][14] While this area of research is still emerging, it points towards an even broader and more complex mechanism of action for this class of compounds. The bromine substituent can influence the molecule's ability to interact with key proteins in these pathways, such as kinases, leading to downstream effects on cell proliferation, survival, and migration.[15]

Structure-Activity Relationship (SAR): The Devil is in the Details

The biological activity of bromo-substituted quinolinones is exquisitely sensitive to the position and number of bromine substitutions on the quinolinone core.[3][4] Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency and selectivity of these compounds.

Key SAR observations include:

  • Position Matters: The location of the bromine atom can dramatically alter the compound's activity and target specificity. For example, bromination at the C-5 and C-7 positions of the quinoline ring has been shown to be critical for enhancing antiproliferative activity.[4]

  • Multiple Bromines: In some cases, the presence of multiple bromine atoms can lead to a synergistic enhancement of activity.[4]

  • Interplay with Other Substituents: The effect of bromine substitution is often influenced by the presence of other functional groups on the quinolinone scaffold.[2][5]

The following table summarizes the antiproliferative activity of several bromo-substituted quinoline derivatives against various cancer cell lines, highlighting the importance of the substitution pattern.

CompoundSubstitution PatternHeLa (IC50 µM)C6 (IC50 µM)HT29 (IC50 µM)Reference
Compound 7 3,5,6,7-tetrabromo-8-methoxyquinolineSignificant InhibitionSignificant InhibitionSignificant Inhibition[4]
Compound 11 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline5.45-9.6 µg/mL5.45-9.6 µg/mL5.45-9.6 µg/mL[4]
Compound 4 3,6,8-tribromoquinolineNo InhibitionNo InhibitionNo Inhibition[4]
6-Bromo-5-nitroquinoline 6-bromo, 5-nitroHigh Antiproliferative ActivityHigh Antiproliferative ActivityHigh Antiproliferative Activity[2]
5,7-Dibromo-8-hydroxyquinoline 5,7-dibromo, 8-hydroxy6.7-25.6 µg/mL6.7-25.6 µg/mL6.7-25.6 µg/mL[5][12]

Experimental Protocols: A Practical Guide to Mechanistic Studies

To ensure the scientific integrity and reproducibility of research in this field, it is essential to employ robust and well-validated experimental protocols. This section provides detailed methodologies for key experiments used to investigate the mechanism of action of bromo-substituted quinolinones.

Protocol 1: Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

Objective: To determine the inhibitory effect of a bromo-substituted quinolinone on the activity of human topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I enzyme

  • Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Bromo-substituted quinolinone test compound

  • Positive control inhibitor (e.g., Camptothecin)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel loading buffer

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction would include:

    • Assay Buffer

    • 0.5 µg of supercoiled plasmid DNA

    • Varying concentrations of the bromo-substituted quinolinone (or vehicle control)

    • 1 unit of human Topoisomerase I

  • Incubate the reaction mixtures at 37°C for 30 minutes.

  • Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.

  • Add 3 µL of gel loading buffer to each reaction.

  • Load the samples onto a 1% agarose gel in TAE buffer containing ethidium bromide.

  • Run the gel at a constant voltage until the different DNA forms are adequately separated.

  • Visualize the DNA bands under UV light and document the results.

Interpretation:

  • Negative Control (No Enzyme): A single band corresponding to supercoiled DNA.

  • Positive Control (Enzyme, No Inhibitor): A band corresponding to relaxed DNA.

  • Inhibitor: A dose-dependent decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Protocol 2: DNA Laddering Assay for Apoptosis Detection

Objective: To detect the characteristic fragmentation of genomic DNA that occurs during apoptosis.

Materials:

  • Cultured cells (e.g., cancer cell line)

  • Bromo-substituted quinolinone test compound

  • Cell lysis buffer (e.g., Tris-EDTA buffer with 0.5% Triton X-100)

  • RNase A

  • Proteinase K

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Ethanol (100% and 70%)

  • Sodium acetate

  • Agarose

  • TAE buffer

  • Ethidium bromide

  • Gel loading buffer

Procedure:

  • Seed cells in a culture plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the bromo-substituted quinolinone for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

  • Harvest the cells (both adherent and floating) and wash with PBS.

  • Resuspend the cell pellet in cell lysis buffer and incubate on ice.

  • Centrifuge to pellet the nuclei and transfer the supernatant containing fragmented DNA to a new tube.

  • Treat the supernatant with RNase A to digest RNA.

  • Treat with Proteinase K to digest proteins.

  • Perform a phenol:chloroform extraction to purify the DNA.

  • Precipitate the DNA with ethanol and sodium acetate.

  • Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspend the DNA in a small volume of TE buffer.

  • Add gel loading buffer and load the DNA onto a 1.5-2% agarose gel in TAE buffer containing ethidium bromide.

  • Run the gel at a low voltage for a longer duration to resolve the DNA fragments.

  • Visualize the DNA under UV light.

Interpretation:

  • Apoptotic Cells: A characteristic "ladder" of DNA fragments in multiples of approximately 180-200 base pairs.

  • Non-apoptotic Cells: A high molecular weight band of intact genomic DNA.

Conclusion and Future Directions

Bromo-substituted quinolinones represent a promising class of molecules with diverse and potent biological activities. Their mechanisms of action are multifaceted, primarily revolving around the inhibition of essential enzymes like topoisomerases and the induction of apoptosis. The strategic placement of bromine atoms on the quinolinone scaffold is a critical determinant of their therapeutic potential, a principle that continues to guide the design of new and more effective derivatives.

Future research in this field should focus on several key areas:

  • Elucidation of Novel Targets: While topoisomerases are well-established targets, further investigation is needed to identify other proteins and pathways that are modulated by bromo-substituted quinolinones.

  • In Vivo Efficacy and Pharmacokinetics: The majority of studies to date have been conducted in vitro. A greater emphasis on in vivo studies is necessary to evaluate the therapeutic efficacy, safety, and pharmacokinetic profiles of these compounds.

  • Development of More Selective Inhibitors: By leveraging a deeper understanding of SAR, it may be possible to design next-generation bromo-substituted quinolinones with enhanced selectivity for their targets, thereby minimizing off-target effects and improving their therapeutic index.

The continued exploration of the intricate mechanisms of action of bromo-substituted quinolinones holds great promise for the development of novel therapeutics to combat a wide range of diseases, from bacterial infections to cancer.

References

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH.
  • Biological Activity of 3-Acetyl-6-bromoquinolin- 4(1H)-one Derivatives: A Technical Guide for Drug Development. Benchchem.
  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2018). PubMed.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). ResearchGate.
  • Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. (2011). PubMed.
  • The Role of 5,7-Dibromoquinoline in the Synthesis of Bioactive Molecules: Application Notes and Protocols. Benchchem.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). Bentham Science Publishers.
  • Structure--activity relationship of quinolones. (1989). PubMed.
  • Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. (2025). PubMed.
  • Mechanism of Quinolone Action and Resistance. (2014). Iowa Research Online.
  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC.
  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. PMC.
  • Mechanism of Quinolone Action and Resistance. (2014). PMC - NIH.
  • Quinolone antibiotics. PMC - PubMed Central - NIH.

Sources

In silico modeling of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, the journey of a novel chemical entity from concept to clinic is both arduous and fraught with attrition.[1][2] The imperative to "fail fast, fail cheap" has catalyzed the ascent of computational, or in silico, methodologies as indispensable tools in the pharmacologist's arsenal.[3] These techniques allow us to simulate, predict, and rationalize the behavior of molecules within a biological system, thereby de-risking and accelerating development long before a physical sample is synthesized.[3][4]

This guide focuses on a compelling, yet under-characterized molecule: This compound . While its core quinoline structure is a well-established scaffold in medicinal chemistry, known to feature in compounds with antimicrobial and antimitotic properties, this specific derivative lacks extensive biological annotation.[5][6] This presents a perfect case study for demonstrating the power of a comprehensive in silico workflow.

Here, we will not merely list protocols. Instead, we will navigate the logical and scientific reasoning behind each computational step. We will begin with the foundational characterization of the molecule, proceed to a hypothetical target identification workflow, and then delve into the rigorous evaluation of its interaction with a selected target through molecular docking and dynamics. Finally, we will assess its drug-likeness through advanced ADMET profiling. This is a blueprint for transforming a chemical structure into a candidate with a data-driven hypothesis for its biological role.

Part I: Ligand Characterization and Physicochemical Profiling

Before any investigation into biological activity can commence, a thorough understanding of the molecule's intrinsic properties is paramount. This initial phase ensures the structural integrity of our digital model and provides a baseline for its potential behavior as a drug.

Molecular Properties

The subject of our study is this compound. Its fundamental properties, gathered from chemical databases, are summarized below.

PropertyValueSource
CAS Number 70173-54-5[7][8][9][10]
Molecular Formula C₁₂H₁₄BrN[7][8][11][12]
Molecular Weight 252.15 g/mol [7][8][11][12]
Appearance White Crystalline Solid[11]
Melting Point 36.5 °C - 155 °C (range reported)[9][11][12]
Boiling Point 135.0-136.5 °C at 0.15 Torr[9][12]
XLogP3 3.5[11]

Note: The wide range in reported melting points may be due to different polymorphic forms or measurement conditions.

Protocol 1: Ligand Preparation for In Silico Modeling

The quality of the initial 3D structure of the ligand is a critical determinant for the accuracy of all subsequent modeling tasks. The goal is to generate a low-energy, chemically correct 3D conformation.

Causality: A simple 2D drawing is insufficient for computational chemistry, which relies on the precise spatial coordinates of each atom. Energy minimization is performed to find a stable, low-energy conformation of the molecule, which is more likely to be representative of its state in a biological system.

Step-by-Step Methodology:

  • Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw, MarvinSketch) or retrieve its structure from a database like PubChem using its CAS number (70173-54-5). Save the structure in a common format like SMILES or SDF.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D conformation.

  • Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step relaxes the structure into a more energetically favorable state.

  • Charge Calculation: Assign partial charges to each atom. Gasteiger charges are a common and rapid method suitable for initial docking studies.[13]

  • File Format Conversion: For use in docking software like AutoDock, the final prepared ligand structure is often saved in a PDBQT format, which includes atomic coordinates, partial charges, and atom type information.[14]

Part II: A-Priori ADMET Profiling and Druggability Assessment

Workflow for Predictive ADMET Analysis

The workflow involves submitting the prepared molecular structure to a predictive platform and analyzing the output in the context of known approved drugs.

ADMET_Workflow cluster_input Input cluster_process Prediction Engine cluster_output Output & Analysis Ligand Prepared 3D Ligand (SDF/MOL2) Platform ADMET Prediction Platform (e.g., ADMET-AI, pkCSM) Ligand->Platform Submit Structure Properties Physicochemical Properties (LogP, Solubility, pKa) Platform->Properties Pharmacokinetics Pharmacokinetics (Absorption, BBB Penetration) Platform->Pharmacokinetics Toxicity Toxicity Endpoints (AMES Mutagenicity, hERG Inhibition) Platform->Toxicity Comparison Comparison to Approved Drugs Properties->Comparison Pharmacokinetics->Comparison Toxicity->Comparison

Caption: Workflow for predictive ADMET analysis.

Protocol 2: Using an Online ADMET Prediction Server

Causality: Leveraging pre-trained machine learning models allows for rapid and cost-effective screening of thousands of molecules.[17] These platforms provide a holistic view of a compound's potential liabilities.

Step-by-Step Methodology:

  • Input Molecule: Navigate to the prediction server and input the molecule's structure, typically as a SMILES string.

  • Run Prediction: Initiate the calculation. The server will compute a wide range of properties.

  • Analyze Results: Critically evaluate the predicted values. Key parameters to examine include:

    • Lipinski's Rule of Five: A guideline to evaluate drug-likeness.

    • Aqueous Solubility (LogS): Poor solubility can hinder absorption.

    • Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

    • CYP450 Enzyme Inhibition: Predicts potential for drug-drug interactions.

    • hERG Inhibition: A key indicator of potential cardiotoxicity.

    • AMES Mutagenicity: A screen for potential carcinogenic activity.

  • Contextualize: Compare the predicted properties of our compound to the distribution of properties for known approved drugs, a feature offered by platforms like ADMET-AI.[19]

Part III: Target Identification and Molecular Docking

With no pre-defined biological target, we must employ computational strategies to generate a testable hypothesis. Based on the known antimicrobial activity of related quinoline scaffolds, a plausible strategy is to screen our compound against key bacterial protein targets.[5][20]

Hypothetical Target Selection: Reverse Docking

Causality: Standard docking screens a library of ligands against a single target. Reverse docking inverts this, screening a single ligand against a library of protein binding sites. This "target fishing" approach can uncover potential protein targets and off-targets.

For this guide, we will hypothesize that a reverse docking screen implicated Staphylococcus aureus DNA Gyrase as a potential target, a validated target for quinolone antibiotics.

Protocol 3: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating its binding affinity.[21] This provides a static snapshot of the molecular recognition event.[22]

Docking_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase PDB 1. Fetch Protein Structure (e.g., from RCSB PDB) CleanPDB 2. Clean Protein (Remove water, heteroatoms) PDB->CleanPDB PrepProtein 3. Prepare Protein (Add hydrogens, charges) Save as .pdbqt CleanPDB->PrepProtein GridBox 5. Define Search Space (Grid Box around active site) PrepProtein->GridBox PrepLigand 4. Prepare Ligand (Protocol 1) Save as .pdbqt RunVina 6. Run AutoDock Vina (Execute docking algorithm) PrepLigand->RunVina GridBox->RunVina AnalyzeDLG 7. Analyze Results (Binding Affinity & Poses) RunVina->AnalyzeDLG Visualize 8. Visualize Complex (PyMOL, Chimera) AnalyzeDLG->Visualize

Caption: Step-by-step workflow for molecular docking.

Step-by-Step Methodology:

  • Protein Preparation:

    • Fetch Structure: Download the crystal structure of S. aureus DNA Gyrase from the Protein Data Bank (PDB).

    • Clean Structure: Use a molecular viewer like UCSF Chimera or PyMOL to remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.[23]

    • Prepare for Docking: Using AutoDock Tools, add polar hydrogens and compute Kollman charges for the protein.[14] Save the resulting file in PDBQT format.

  • Ligand Preparation:

    • Prepare the 9-Bromo...quinolin-3-one ligand as described in Protocol 1 , ensuring it is saved in PDBQT format.

  • Grid Box Definition:

    • Define the three-dimensional search space for the docking algorithm. This "grid box" should encompass the known active site of the protein. The dimensions and center of this box are critical parameters.

  • Docking Execution:

    • Use AutoDock Vina, a widely used and accurate docking program.[23]

    • Create a configuration file specifying the paths to the prepared protein and ligand, the grid box coordinates, and the desired number of output binding modes.

    • Execute Vina from the command line. The program will perform a series of computational "runs" to find the best possible binding poses.[22]

  • Results Analysis:

    • The primary output is a binding affinity score (in kcal/mol), where a more negative value indicates a stronger predicted interaction.

    • Examine the top-ranked binding poses. Visualize the protein-ligand complex in PyMOL or Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the binding.[21]

Part IV: Molecular Dynamics Simulation

While docking provides a valuable static picture, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, allowing us to assess the stability of the docked protein-ligand complex in a more realistic, solvated environment.[24][25]

Causality: A ligand may dock with a favorable score but be unstable in the binding pocket over time. MD simulations test the temporal stability of the predicted binding pose and can reveal conformational changes in the protein or ligand upon binding.[26]

Protocol 4: GROMACS Simulation of a Protein-Ligand Complex

Step-by-Step Methodology:

  • System Preparation:

    • Force Field Selection: Choose appropriate force fields for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., General Amber Force Field - GAFF).[24][26] Generating topology and parameter files for the ligand is a critical step, often accomplished using servers like CGenFF.[27]

    • Combine and Solvate: Merge the coordinate files of the docked protein-ligand complex. Place this complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a water model (e.g., TIP3P).[26]

    • Add Ions: Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge and mimic physiological salt concentration.

  • Simulation Execution:

    • Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any steric clashes or unfavorable geometries.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: an NVT (constant Number of particles, Volume, and Temperature) ensemble followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble.[27] During this phase, restraints are often applied to the protein and ligand heavy atoms to allow the solvent to relax around them.

    • Production Run: Run the simulation for a desired length of time (e.g., 50-100 nanoseconds) without restraints. During this production phase, the trajectory (atomic coordinates over time) is saved at regular intervals for later analysis.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both suggests the complex is structurally stable.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions of the protein.

    • Interaction Analysis: Analyze the persistence of key interactions (like hydrogen bonds) identified during docking throughout the simulation.

Conclusion

This guide has outlined a comprehensive, multi-stage in silico workflow for the characterization and potential target evaluation of this compound. By systematically progressing from fundamental ligand preparation and ADMET prediction to hypothetical target identification, molecular docking, and dynamic simulation, we have constructed a robust computational framework. This data-driven approach allows researchers to build a strong, evidence-based hypothesis for a molecule's biological function and druggability, significantly enhancing the efficiency and focus of subsequent experimental validation in the drug discovery pipeline.[1][2][28]

References

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. Available from: [Link]

  • Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling - ACS Publications. Available from: [Link]

  • Step-by-Step Tutorial on Molecular Docking. Omics tutorials. Available from: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available from: [Link]

  • 7.5: Molecular Docking Experiments. Chemistry LibreTexts. Available from: [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available from: [Link]

  • ADMET Predictor® - Simulations Plus. Simulations Plus. Available from: [Link]

  • Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. Available from: [Link]

  • Molecular Docking Tutorial. Available from: [Link]

  • MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. PMC - NIH. Available from: [Link]

  • ADMET Predictions - Computational Chemistry Glossary. Deep Origin. Available from: [Link]

  • What is in silico drug discovery?. Patsnap Synapse. Available from: [Link]

  • Full article: The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Taylor & Francis. Available from: [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available from: [Link]

  • ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Portal. Available from: [Link]

  • ADMET-AI. Available from: [Link]

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. University of Hertfordshire Research Archive. Available from: [Link]

  • In Silico Modeling: Accelerating drug development. Patheon pharma services. Available from: [Link]

  • Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. PubMed. Available from: [Link]

  • Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. MDPI. Available from: [Link]

  • Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Phcogj.com. Available from: [Link]

  • Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega. Available from: [Link]

  • Synthesis of Quinazolinone-Fused Tetrahydroisoquinolines and Related Polycyclic Scaffolds by Iodine-Mediated sp3 C–H Amination. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors. PubMed. Available from: [Link]

  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. Available from: [Link]

  • Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances (RSC Publishing). Available from: [Link]

  • Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy. PubMed. Available from: [Link]

  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Publishing. Available from: [Link]

Sources

Preliminary cytotoxicity screening of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Preliminary Cytotoxicity Screening of Novel Quinolone Scaffolds

Abstract

The evaluation of cytotoxic potential is a foundational step in the discovery and development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the methodologies for the preliminary cytotoxicity screening of new chemical entities. The specific compound, 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one, represents a novel quinolone derivative. Given the absence of public data on this specific molecule, this document outlines a robust, validated workflow applicable to its characterization. We will detail the strategic selection of cell lines and assays, provide step-by-step protocols for two cornerstone cytotoxicity assays—the MTT and LDH assays—and discuss the analysis and interpretation of the resulting data. The principles and protocols described herein offer a validated roadmap for the initial cytotoxic characterization of this and other promising new molecules in drug discovery.[2][3]

Introduction: The Rationale for Cytotoxicity Screening

Quinoline and its fused heterocyclic derivatives, such as quinolinones, are recognized as "privileged scaffolds" in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The specific structural motifs within this compound suggest its potential as a biologically active agent. However, before any therapeutic potential can be explored, a rigorous assessment of its cytotoxic profile is mandatory.[7]

Preliminary cytotoxicity screening serves as a critical filter in the drug discovery pipeline.[1][2] Its primary objectives are:

  • To determine the concentration range at which the compound induces cell death or inhibits cell proliferation.

  • To calculate the half-maximal inhibitory concentration (IC50) , a key metric of a compound's potency.[8][9]

  • To provide an initial differentiation between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.

  • To guide subsequent, more detailed mechanistic studies.

This guide provides the scientific rationale and detailed protocols for conducting this essential first-pass analysis.

Strategic Experimental Design

A well-designed screening cascade is paramount for generating reliable and reproducible data. The two pillars of this initial phase are the judicious selection of cell lines and the deployment of orthogonal assays that measure distinct cellular health parameters.

Rationale for Cell Line Selection

The choice of cell line is dictated by the research objective.[10][11] For a novel compound with unknown targets, a multi-faceted approach is recommended.

  • Cancer Cell Lines: To assess potential anticancer activity, a panel of cancer cell lines from diverse tissue origins is appropriate.[12] For instance, a primary screen could include:

    • MCF-7: A human breast adenocarcinoma cell line, representing hormone-dependent cancers.

    • A549: A human lung carcinoma cell line, representing a common solid tumor type.

    • HT-29: A human colon adenocarcinoma cell line, representing gastrointestinal cancers.

  • Non-Cancerous "Normal" Cell Lines: To assess general toxicity and selectivity, it is crucial to include a non-malignant cell line.[10]

    • L929 (Mouse Fibroblasts): This is an established standard cell line for in vitro cytotoxicity testing as per ISO 10993-5 guidelines.[13]

    • hTERT-immortalized Fibroblasts: These provide a human-derived, non-cancerous model for toxicity studies.[10]

The goal is to identify compounds that exhibit potent cytotoxicity against cancer cells while showing minimal impact on normal cells, indicating a favorable therapeutic window.

Orthogonal Assay Selection: Measuring What Matters

Relying on a single assay can be misleading. Therefore, we will employ two distinct, widely validated assays that measure different hallmarks of cell death.[14]

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[15][16][17] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[16][17]

  • LDH Release Assay (Membrane Integrity): This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[3][18][19] LDH is a stable enzyme that is rapidly released upon plasma membrane rupture, a hallmark of necrosis or late-stage apoptosis.[3][19]

By using both assays, we can distinguish between a compound that merely stops cell growth (a decrease in MTT signal with no LDH release) and one that actively kills cells by disrupting membrane integrity (a decrease in MTT signal accompanied by an increase in LDH release).

Experimental Workflow and Protocols

The overall experimental workflow is designed for efficiency and reproducibility, moving from cell culture preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis CellCulture Cell Line Culture & Maintenance CellSeed Seed Cells in 96-Well Plates CellCulture->CellSeed CompoundPrep Prepare Serial Dilutions of Test Compound Treatment Treat Cells with Compound Dilutions CellSeed->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Assay Perform MTT and LDH Assays on Parallel Plates Incubation->Assay Readout Measure Absorbance (Plate Reader) Assay->Readout DataProc Calculate % Viability & % Cytotoxicity Readout->DataProc CurveFit Plot Dose-Response Curves DataProc->CurveFit IC50 Determine IC50 Value CurveFit->IC50

Caption: High-level experimental workflow for cytotoxicity screening.

Detailed Protocol: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies and is optimized for a 96-well plate format.[15][20]

G start Start: Treated Cells in 96-Well Plate wash 1. Remove Treatment Media Wash with PBS start->wash add_mtt 2. Add MTT Solution (0.5 mg/mL) to each well wash->add_mtt incubate_mtt 3. Incubate for 2-4 hours at 37°C (Purple formazan crystals form) add_mtt->incubate_mtt solubilize 4. Remove MTT Solution Add DMSO to dissolve crystals incubate_mtt->solubilize measure 5. Measure Absorbance at 570 nm solubilize->measure end End: Raw Absorbance Data measure->end

Caption: Step-by-step workflow of the MTT colorimetric assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment: Prepare a series of dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.[21]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to insoluble purple formazan crystals.[20]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[21] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[17]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[17]

Detailed Protocol: LDH Release Assay for Cytotoxicity

This protocol measures membrane integrity and is based on commercially available kits.[18][22]

G start Start: Treated Cells in 96-Well Plate centrifuge 1. Centrifuge Plate (To pellet any detached cells) start->centrifuge transfer 2. Transfer Supernatant to a new, clean assay plate centrifuge->transfer add_reagent 3. Add LDH Reaction Mixture to each well transfer->add_reagent incubate_ldh 4. Incubate for 30 min at RT (Protected from light) add_reagent->incubate_ldh stop 5. Add Stop Solution incubate_ldh->stop measure 6. Measure Absorbance at 490 nm stop->measure end End: Raw Absorbance Data measure->end

Caption: Step-by-step workflow of the LDH release assay.

Methodology:

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in steps 1-3 of the MTT protocol. It is crucial to set up three sets of controls for this assay:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • High Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay (maximum LDH release).[23]

    • Medium Background: Wells with medium but no cells.

  • Supernatant Collection: After the treatment incubation period, centrifuge the plate at 1000 RPM for 5 minutes to pellet any detached cells.[23]

  • Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, clear, flat-bottom 96-well plate.[24]

  • Reaction Initiation: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of this mixture to each well containing the supernatant.[24]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[23][24] During this time, the released LDH will catalyze the conversion of a tetrazolium salt into a red formazan product.[18]

  • Reaction Termination: Add 50 µL of the provided stop solution to each well.[24]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm. A reference wavelength of 680 nm can be used to subtract background absorbance.[22][24]

Data Analysis and Interpretation

Raw absorbance data must be processed to determine the compound's potency.

Data Normalization and Calculation

For the MTT Assay: The percentage of cell viability is calculated relative to the vehicle control.

  • % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

For the LDH Assay: The percentage of cytotoxicity is calculated relative to the maximum LDH release control.

  • % Cytotoxicity = [(Abs_Sample - Abs_Vehicle) / (Abs_HighControl - Abs_Vehicle)] * 100[24]

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that results in a 50% reduction in cell viability or a 50% induction of cytotoxicity.[9]

  • Log Transformation: Convert the compound concentrations to their logarithmic values.[8]

  • Dose-Response Curve: Plot the normalized data (% Viability or % Cytotoxicity) on the Y-axis against the log-transformed compound concentrations on the X-axis.[8]

  • Non-linear Regression: Use a software package (e.g., GraphPad Prism, SigmaPlot) to fit the data to a sigmoidal dose-response curve (variable slope) or a four-parameter logistic equation.[8][25][26]

  • IC50 Value: The software will calculate the IC50 value from the fitted curve, which represents the concentration at the inflection point of the curve.[8][26] A lower IC50 value indicates a more potent compound.[8]

Data Presentation

All quantitative results should be summarized in a clear, tabular format for easy comparison across cell lines and assays.

Table 1: Hypothetical Cytotoxicity Data for Compound X

Cell LineAssayIC50 (µM)
MCF-7 MTT5.2 ± 0.4
LDH7.8 ± 0.9
A549 MTT8.1 ± 0.6
LDH12.5 ± 1.1
L929 MTT> 100
LDH> 100

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Directions

This guide outlines a validated, multi-faceted strategy for the initial cytotoxicity screening of the novel compound this compound. The parallel use of MTT and LDH assays provides a robust dataset, allowing for the determination of IC50 values and offering preliminary insights into the compound's mode of action (cytostatic vs. cytotoxic).

Favorable results from this preliminary screen—specifically, potent activity against cancer cell lines with a high IC50 value in non-cancerous cells—would warrant progression to more advanced studies. These include:

  • Mechanism of Action Studies: Investigating markers of apoptosis (e.g., caspase activation, Annexin V staining) or other cell death pathways.

  • Cell Cycle Analysis: Determining if the compound causes arrest at a specific phase of the cell cycle.[27]

  • Broader Screening: Testing against a larger panel of cancer cell lines (e.g., the NCI-60 panel) to identify specific cancer types that are particularly sensitive.

By following this structured and scientifically rigorous approach, researchers can efficiently and accurately characterize the cytotoxic profile of novel chemical entities, paving the way for the development of next-generation therapeutics.

References

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011-11-17). National Institutes of Health (NIH). Available at: [Link]

  • 5 Ways to Determine IC50 Value in Pharmacology Research. (2025-08-10). Housing Innovations. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). CLYTE Technologies. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • LDH cytotoxicity assay. (2024-12-11). Protocols.io. Available at: [Link]

  • What cell line should I choose for citotoxicity assays?. (2023-05-06). ResearchGate. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013-05-01). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Understanding IC50: A Comprehensive Guide to Calculation. (2025-12-31). Oreate AI Blog. Available at: [Link]

  • LDH Assay. Cell Biologics Inc. Available at: [Link]

  • How to determine IC50 value of a compound ?. (2017-01-23). ResearchGate. Available at: [Link]

  • IC50. Wikipedia. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023-03-21). MDPI. Available at: [Link]

  • Highlight report: Cell type selection for toxicity testing. (2018-09-11). National Institutes of Health (NIH). Available at: [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2014-06-03). National Institutes of Health (NIH). Available at: [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022-03-31). Johner Institute. Available at: [Link]

  • Cytotoxicity Assays. Life Science Applications. Available at: [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024-05-15). MDPI. Available at: [Link]

  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (2023-08-25). ScienceDirect. Available at: [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025-06-04). RSC Publishing. Available at: [Link]

  • Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Taylor & Francis Online. Available at: [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022-11-23). MDPI. Available at: [Link]

  • Induction of cytotoxicity and ssDNA breaks by 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline in tumor cells cultured in vitro. (2003-08-01). PubMed. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025-01-03). National Institutes of Health (NIH). Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025-01-23). Kosheeka. Available at: [Link]

  • Pyrimido[4,5-c]quinolin-1(2H)-ones as a novel class of antimitotic agents: Synthesis and in vitro cytotoxic activity. (2013-05-01). PubMed. Available at: [Link]

  • Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. ResearchGate. Available at: [Link]

  • Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. (2007-06-01). PubMed. Available at: [Link]

  • Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal. Available at: [Link]

Sources

Solubility testing of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Topic: Solubility Testing of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The determination of a compound's solubility is a cornerstone of early-stage drug development and chemical research, profoundly influencing bioavailability, formulation strategies, and process chemistry. This guide provides a comprehensive framework for systematically evaluating the solubility of this compound, a novel heterocyclic ketone. Recognizing the current scarcity of public data on this specific molecule, this document serves as a first-principles guide, detailing the strategic selection of organic solvents, robust experimental protocols for both thermodynamic and kinetic solubility, and methods for data analysis. We emphasize the causality behind methodological choices, grounding our recommendations in established pharmaceutical science to ensure the generation of reliable, reproducible, and meaningful solubility data.

Introduction: The Critical Role of Solubility

This compound is a brominated heterocyclic compound with a rigid, tricyclic core structure. Such molecules are of significant interest in medicinal chemistry due to their potential for diverse biological activities. However, before any therapeutic potential can be realized, a thorough understanding of the compound's fundamental physicochemical properties is essential. Among these, solubility is arguably one of the most critical.

Poor solubility can lead to numerous downstream challenges, including low bioavailability, erratic absorption, and difficulties in creating viable formulations for in vitro and in vivo testing.[1][2] This guide, therefore, establishes a detailed, field-proven methodology to characterize the solubility profile of this compound in a relevant panel of organic solvents. The objective is to equip researchers with both the theoretical understanding and the practical protocols needed to generate a robust solubility dataset, thereby enabling informed decisions in lead optimization and preformulation development.

Compound Profile: this compound

To design a logical solubility study, we must first analyze the structure of the target compound.

  • Structure: The molecule possesses a fused pyrido-quinoline ring system, creating a rigid, largely non-planar structure. It contains a bromine atom, a tertiary amine, and a ketone group.

  • Predicted Physicochemical Properties:

    • Polarity: The presence of the ketone's carbonyl group (C=O) and the tertiary amine nitrogen introduces polar character. However, the large, fused hydrocarbon backbone is significantly nonpolar (lipophilic). The bromine atom further increases its lipophilicity. This duality suggests that the compound will likely exhibit moderate solubility in a range of organic solvents but poor solubility in water.

    • Hydrogen Bonding: The ketone's oxygen atom can act as a hydrogen bond acceptor. The molecule lacks hydrogen bond donors. This implies that it will interact favorably with protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO).

    • Comparison to Analogs: The unbrominated parent compound and related julolidine structures are known to be soluble in solvents like toluene and insoluble in water.[3] The addition of a bromine atom increases the molecular weight and lipophilicity, which will influence its solubility profile.[3]

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

A common point of confusion in solubility testing is the distinction between thermodynamic and kinetic solubility. Understanding this difference is crucial for interpreting data correctly.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the "true" solubility of a compound. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure when the solution is in equilibrium with an excess of the solid compound.[4] This value is independent of the experimental method as long as equilibrium is genuinely reached. The classic shake-flask method is considered the gold standard for determining thermodynamic solubility.[5][6]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates out of a solution when added from a high-concentration stock (typically in DMSO).[1][2] Because this process can lead to the formation of supersaturated, metastable solutions, kinetic solubility values are often higher than thermodynamic solubility.[7][8][9] High-throughput screening (HTS) methods, such as laser nephelometry, are commonly used to measure kinetic solubility in early discovery due to their speed and low compound requirement.[10][11]

For robust preformulation, thermodynamic solubility is the more definitive and valuable parameter. Kinetic solubility, however, is useful for quickly flagging potential issues in large compound libraries.[12]

Strategic Selection of Organic Solvents

The choice of solvents is not arbitrary; it should be a strategic process designed to probe the compound's behavior in different chemical environments.[13][14] The selected solvents should span a range of polarities, proticities, and functional classes relevant to pharmaceutical processing.

Solvent Class Polarity Index (Snyder) Rationale for Inclusion
Methanol Polar Protic5.1A common polar solvent; assesses hydrogen bonding interactions.
Ethanol Polar Protic4.3Widely used in formulations; slightly less polar than methanol.
Isopropanol Polar Protic3.9A common secondary alcohol with different steric and polarity properties.
Acetone Polar Aprotic5.1A ketone-containing solvent, which may have specific favorable interactions.
Acetonitrile Polar Aprotic5.8A common solvent in chromatography and synthesis; highly polar.
Ethyl Acetate Moderately Polar Aprotic4.4An ester-based solvent, common in extractions and chromatography.
Dichloromethane (DCM) Nonpolar Aprotic3.1A versatile, less polar solvent for halogenated compounds.
Toluene Nonpolar Aprotic2.4An aromatic solvent to assess pi-stacking and nonpolar interactions.[3]
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2A powerful, highly polar solvent, often used for creating stock solutions.[10]
n-Heptane Nonpolar0.1Represents a purely aliphatic, nonpolar environment to establish a baseline.

Experimental Methodology: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the definitive technique for determining equilibrium solubility.[5][6] Its reliability stems from allowing the system to reach a true thermodynamic equilibrium.

Materials and Equipment
  • This compound (solid, purity >98%)

  • Selected organic solvents (HPLC grade or higher)

  • Scintillation vials (20 mL) with Teflon-lined caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance (readable to 0.01 mg)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_calc 4. Calculation prep1 Weigh excess compound (e.g., 10 mg) into vial prep2 Add precise volume of solvent (e.g., 2 mL) prep1->prep2 equil Agitate at constant T (e.g., 25°C) for 24-72h prep2->equil check Visually confirm excess solid remains equil->check sample1 Allow solids to settle check->sample1 sample2 Filter supernatant (0.22 µm syringe filter) sample1->sample2 sample3 Dilute filtrate for quantitative analysis sample2->sample3 sample4 Analyze by HPLC-UV/MS sample3->sample4 calc Determine concentration from calibration curve sample4->calc

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Protocol
  • Preparation: Add an excess amount of the solid compound (e.g., ~10 mg) to a 20 mL glass vial. The key is to ensure that undissolved solid will remain at equilibrium.[15]

  • Solvent Addition: Accurately pipette a known volume of the selected organic solvent (e.g., 2.0 mL) into the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to ensure equilibrium is reached. A typical starting point is 24-48 hours.

    • Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). If the measured concentrations at the later time points are consistent, equilibrium can be assumed.[15]

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for at least 1-2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm solvent-compatible syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[16]

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. The concentration is determined by comparing the instrument response to a pre-established calibration curve of the compound.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or molarity (mol/L).

High-Throughput Screening for Kinetic Solubility

For early-stage projects where many analogs might be synthesized, a faster, less material-intensive method is needed. Laser nephelometry, which measures light scattering from precipitated particles, is an excellent HTS technique.[10][11]

Experimental Workflow Diagram

G cluster_plate Microplate Preparation cluster_read Measurement cluster_analysis Data Analysis start Prepare high-concentration stock solution in DMSO plate2 Add increasing volumes of DMSO stock solution start->plate2 plate1 Dispense organic solvent into 96-well plate plate1->plate2 read Incubate briefly and read plate with laser nephelometer plate2->read analysis Identify concentration at which light scattering (precipitation) occurs read->analysis

Caption: High-Throughput Kinetic Solubility Workflow using Nephelometry.

Step-by-Step Protocol
  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a 96-well microplate, add the organic solvent of interest to each well.

  • Compound Addition: Using a liquid handler or multichannel pipette, add small, increasing volumes of the DMSO stock solution to the wells, creating a concentration gradient across the plate.

  • Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) with gentle shaking. Measure the turbidity (light scattering) in each well using a laser nephelometer.

  • Data Analysis: The kinetic solubility is determined as the concentration in the last clear well before a significant increase in light scattering is observed.[10]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Example Data Summary Table
Solvent Solvent Class Thermodynamic Solubility at 25°C (mg/mL) Qualitative Classification
MethanolPolar Protic[Experimental Value][e.g., Very Soluble, Soluble]
EthanolPolar Protic[Experimental Value][e.g., Soluble, Sparingly Soluble]
AcetonePolar Aprotic[Experimental Value][e.g., Freely Soluble]
DichloromethaneNonpolar Aprotic[Experimental Value][e.g., Soluble]
TolueneNonpolar Aprotic[Experimental Value][e.g., Slightly Soluble]
n-HeptaneNonpolar[Experimental Value][e.g., Practically Insoluble]
DMSOPolar Aprotic[Experimental Value][e.g., Very Soluble]

Qualitative classifications can be based on USP definitions (e.g., Very soluble: <1 part solvent per part solute; Freely soluble: 1-10 parts; Soluble: 10-30 parts, etc.).

Conclusion

This guide has outlined a systematic and robust approach for determining the organic solvent solubility of this compound. By employing the gold-standard shake-flask method for thermodynamic solubility and complementing it with high-throughput techniques for kinetic screening, researchers can build a comprehensive solubility profile. This data is fundamental for guiding subsequent formulation development, purification strategies, and overall research direction. The principles and protocols described herein are grounded in established good laboratory practices and provide a self-validating framework for generating high-quality, reliable data essential for advancing drug discovery and development projects.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Baka, E., et al. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. [Link]

  • Alsenz, J., & Kansy, M. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • AIChE. (n.d.). Method for Prediction of Pharmaceutical Solubility for Solvent Selection. [Link]

  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-95. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Biopharma Asia. (2017). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. [Link]

  • Wen, H., & Morris, K. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 15(1), 244-247. [Link]

  • Sou, T., & Bergström, C. A. (2017). A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies, 24(1), 6-17. [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

  • Millborn Seeds. (2024). 7 Easy Tests to Identify Organic Compounds in the Field. [Link]

  • Semantic Scholar. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. [Link]

  • ResearchGate. (2015). Solvent selection for pharmaceuticals. [Link]

  • ResearchGate. (2011). Good laboratory practice of equilibrium solubility measurement. [Link]

  • Scharlin, P., et al. (2019). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 929-939. [Link]

  • ResearchGate. (2005). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

  • YouTube. (2023). How To Determine Solubility Of Organic Compounds?[Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...[Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Studylib.net. (n.d.). Solubility test for Organic Compounds. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

  • Scribd. (n.d.). Solubility Measurement Techniques. [Link]

  • Semantic Scholar. (2010). Solvent systems and their selection in pharmaceutics and biopharmaceutics. [Link]

  • Impurity B2B. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?[Link]

  • McMaster University. (2023). Solubility of Organic Compounds. [Link]

Sources

Methodological & Application

High-Performance Analytical Strategies for the Detection and Quantification of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework of analytical methodologies for the robust detection, quantification, and structural characterization of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one. As a novel tetracyclic quinolone derivative, establishing reliable analytical protocols is paramount for its application in medicinal chemistry and drug development. This document details field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantitative analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity detection and confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. Each protocol is designed as a self-validating system, grounded in established principles for analogous compounds and compliant with international regulatory standards.

Introduction: The Analytical Imperative

This compound is a unique heterocyclic compound featuring a fused quinoline core. Its structure suggests potential applications as a synthetic intermediate or a pharmacologically active agent, drawing parallels to the broad-spectrum activity of quinolone-based compounds. The development of any new chemical entity, whether for materials science or pharmaceutical applications, is critically dependent on the availability of precise and reliable analytical methods. These methods are essential for monitoring reaction kinetics, assessing purity, ensuring stability, and performing quantitative analysis in various matrices.

This document serves as a practical guide for scientists, providing a suite of validated methods to support the entire research and development lifecycle of this compound. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific needs.

Physicochemical Profile

A foundational understanding of the molecule's properties is crucial for method development.

  • Molecular Formula: C₁₃H₁₂BrNO

  • Molecular Weight: 278.15 g/mol

  • Structure: A tetracyclic system containing a quinolone core, a bromine substituent on the aromatic ring, and a ketone functional group. The presence of the bromine atom is a key feature for mass spectrometric identification due to its distinct isotopic signature.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

Reverse-Phase HPLC (RP-HPLC) is the cornerstone for purity assessment and quantification of small organic molecules like quinolone derivatives.[1] The method separates compounds based on their hydrophobicity, making it ideal for this moderately polar molecule.

Principle of the Method

The analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. By optimizing the mobile phase composition—typically a mixture of an aqueous buffer and an organic modifier like acetonitrile—selective retention and elution of the target compound can be achieved. A C18 column is selected for its versatility and high resolving power for a wide range of analytes.[2] UV detection is employed due to the presence of a chromophore in the quinoline ring system, which is expected to absorb strongly in the UV spectrum.

Detailed Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Materials:

  • Column: Inertsil ODS 3V C18, 100 mm x 4.6 mm, 2.5 µm particle size (or equivalent).[2]

  • Mobile Phase A: 20 mM Phosphate Buffer, pH adjusted to 3.1 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A:Mobile Phase B (70:30 v/v).

  • Standard Preparation: Prepare a stock solution of 1 mg/mL of the reference standard in diluent. Create a calibration curve by serially diluting the stock to concentrations ranging from 1 to 50 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration within the linear range of the calibration curve. Filter through a 0.45 µm syringe filter before injection.[3]

Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase 70% Mobile Phase A : 30% Mobile Phase BBalances retention and elution for good peak shape, based on typical conditions for quinolones.
Flow Rate 1.0 mL/minProvides optimal efficiency for a 4.6 mm ID column.[2]
Column Temp. 30°CEnsures reproducible retention times by minimizing viscosity fluctuations.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detection λ 254 nm or 325 nmQuinolone derivatives exhibit strong absorbance at these wavelengths.[2]
Run Time 10 minutesSufficient for elution of the analyte and any common impurities.
Method Validation Protocol (ICH Q2(R1) Guidelines)

A robust analytical method must be validated to ensure its reliability. The following parameters should be assessed.

  • Linearity: Analyze a minimum of five concentrations across the desired range (e.g., 1-50 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.995.[2]

  • Precision:

    • Repeatability (Intra-day): Perform six replicate injections of a standard solution at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two days should be ≤ 2%.[4]

  • Accuracy: Perform recovery studies by spiking a pre-analyzed sample with known amounts of the reference standard at three levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98-102%.[1]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., pH ±0.2, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.[2]

Workflow for HPLC Method Development and Validation

Caption: Workflow for HPLC method development and validation.

Confirmatory Analysis by LC-MS/MS

For unambiguous identification, especially at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique. It combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.

Principle of the Method

After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI), and the resulting molecular ion is selected. This parent ion is then fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are detected. This transition provides a highly specific fingerprint of the molecule. The presence of bromine provides a powerful diagnostic tool, as any fragment containing it will exhibit a characteristic pair of peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).[5][6]

Detailed Experimental Protocol: LC-MS/MS

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

LC Conditions:

  • Can be adapted from the HPLC-UV method. Faster gradients may be used to reduce run times.

Mass Spectrometer Conditions:

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe nitrogen atom in the quinoline ring is readily protonated to form [M+H]⁺.
Scan Mode Multiple Reaction Monitoring (MRM)For highest sensitivity and selectivity in quantitative studies.
Capillary Voltage 3.5 kVTypical voltage for stable spray in ESI+.
Source Temp. 150°COptimizes desolvation.
Desolvation Temp. 350°CEnsures complete solvent evaporation.
Collision Gas ArgonInert gas used for collision-induced dissociation.

Expected MRM Transitions and Fragments:

Parent Ion (m/z)Product Ion (m/z)Proposed Fragment Identity
278.0 / 280.0199.1[M+H - Br]⁺
278.0 / 280.0250.0 / 252.0[M+H - CO]⁺
278.0 / 280.0171.1[M+H - Br - CO]⁺

Note: These m/z values are theoretical and must be confirmed experimentally by infusing a standard solution. The loss of HBr is another potential fragmentation pathway.[7]

Workflow for LC-MS/MS Analysis

Caption: Tandem mass spectrometry (MS/MS) workflow.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination and confirmation. Both ¹H and ¹³C NMR should be performed.

Principle of the Method

NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C) within a molecule. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing detailed information about its connectivity. Coupling patterns in ¹H NMR reveal adjacent protons, while ¹³C NMR indicates the number and type of carbon atoms.

Detailed Experimental Protocol: NMR

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution).

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Expected Spectral Features:

  • ¹H NMR Spectrum:

    • Aromatic Region (~7.0-8.5 ppm): Signals corresponding to the protons on the substituted benzene ring. The substitution pattern will influence the coupling.

    • Aliphatic Region (~1.5-4.0 ppm): Complex multiplets corresponding to the methylene (-CH₂-) protons in the saturated rings. The tetrahydro-pyrido-quinoline core contains several diastereotopic protons which will lead to complex splitting patterns.

  • ¹³C NMR Spectrum:

    • Carbonyl Region (~190-200 ppm): A signal for the ketone carbon (C3).

    • Aromatic Region (~110-150 ppm): Signals for the carbons of the benzene and pyridine portions of the quinoline system. The carbon attached to the bromine will have a distinct chemical shift.

    • Aliphatic Region (~20-60 ppm): Signals for the saturated -CH₂- carbons.

Further 2D NMR experiments, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation), can be employed to definitively assign all signals and confirm the molecular structure.

Conclusion

The analytical methods detailed in this application note provide a robust and comprehensive toolkit for scientists working with this compound. The HPLC-UV method offers a reliable and validated approach for routine quantification and purity checks. For trace-level detection and unequivocal identity confirmation, the LC-MS/MS protocol provides unparalleled sensitivity and specificity, leveraging the unique isotopic signature of the bromine atom. Finally, NMR spectroscopy serves as the gold standard for absolute structural verification. Together, these methods form an integrated analytical platform to support all stages of research, development, and quality control.

References

  • Ansari, J., Khan, M., Kothari, S., Keer, S., & Shadab, F. (n.d.). Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative. United Journal of Chemistry. Available at: [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of the American Society for Mass Spectrometry, 25(4), 645–656. Available at: [Link]

  • Sudhakar, M., et al. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals Journal of Research in Pharmaceutical Science, 2(7), 1-13. Available at: [Link]

  • Weisz, A., Cojocaru, M., & Mandelbaum, A. (1988). Stereochemical effects in mass spectrometry: preferential formation of bromonium ions from trans-substituted 1,1′,2,2′-polyalkyl-2,2′-dibromodiethyl ethers. Journal of the Chemical Society, Chemical Communications, (5), 331. Available at: [Link]

  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • Asleson, G. L., Stoel, L. J., Newman, E. C., & Frank, C. W. (1974). NMR spectra of tetracyclines: assignment of additional protons. Journal of pharmaceutical sciences, 63(7), 1144–1146. Available at: [Link]

  • Bhagwat, A. M., & Ramakrishna, R. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian journal of pharmaceutical sciences, 69(2), 293. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]

  • Khan, M. S., & Khan, R. M. (2009). Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma. Iranian Journal of Basic Medical Sciences, 12(1), 36-43. Available at: [Link]

  • Nguyen, T. U., & Martoglio, R. (n.d.). Method Development for the Analysis of Pharmaceuticals Using High Performance Liquid Chromatography. DePauw University. Available at: [Link]

  • Park, M., Kim, J., Lee, J., & Kim, E. (2013). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Analytical and bioanalytical chemistry, 405(11), 3765–3774. Available at: [Link]

Sources

HPLC-UV method development for 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC-UV Method for 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

Abstract

This application note presents a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of this compound. This tricyclic fused quinoline derivative is a key heterocyclic scaffold in medicinal chemistry. The narrative provides a logical, step-by-step protocol, explaining the causality behind critical experimental choices, from initial analyte characterization to full method validation according to the International Council for Harmonisation (ICH) guidelines. The developed method is suitable for purity testing, assay determination, and stability studies in drug development and quality control environments.

Introduction

Heterocyclic compounds containing quinoline and pyridine moieties are of significant interest in pharmaceutical research due to their diverse biological activities.[1] this compound is a novel compound belonging to this class, potentially serving as a crucial intermediate or an active pharmaceutical ingredient (API). The development of a reliable and accurate analytical method is paramount for ensuring its quality, purity, and stability throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice for this purpose, offering high resolution, sensitivity, and reproducibility.[2]

This document serves as a detailed protocol and guide for researchers and drug development professionals, outlining a systematic approach to developing and validating an HPLC-UV method tailored to the specific physicochemical properties of the target analyte.

Analyte Physicochemical Properties & Justification for Method Approach

A thorough understanding of the analyte's properties is the foundation of a logical method development strategy. While experimental data for this specific molecule is scarce, its properties can be reliably predicted based on its chemical structure and data from close analogs like 9-Bromojulolidine.

PropertyValue / PredictionRationale & Implication for HPLC Method
Chemical Structure Chemical structure of this compoundThe structure contains a UV-active quinolone core, a basic tertiary amine, and a moderately polar ketone group.
Molecular Formula C₁₂H₁₂BrNO-
Molecular Weight 266.14 g/mol Influences diffusion characteristics but is not a primary driver of method design.
Predicted pKa ~5.6[3]The tertiary amine is basic. At pH < 5.6, it will be protonated. Controlling pH is critical for consistent retention and peak shape.[4]
Predicted XLogP3 ~3.2The value indicates moderate hydrophobicity, making the analyte an ideal candidate for reversed-phase chromatography.
UV Absorbance Strong absorbance expectedThe conjugated quinolone system suggests strong UV absorbance, likely between 250-350 nm, making UV detection highly suitable.[5][6]

Based on this profile, a Reversed-Phase HPLC (RP-HPLC) method is the logical choice. The moderate hydrophobicity ensures good retention on a non-polar stationary phase (like C18), while the basic nature of the nitrogen atom necessitates careful control of the mobile phase pH to achieve symmetrical peak shapes.

Part 1: Method Development Strategy

The goal is to achieve a specific, linear, accurate, and precise method capable of separating the main peak from potential impurities and degradation products.

Column Selection

The choice of the stationary phase is critical for achieving the desired selectivity.[7]

  • Initial Choice: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC due to its versatility and strong hydrophobic retention.[8] A standard dimension of 4.6 mm x 150 mm with a 3.5 or 5 µm particle size offers a good balance between efficiency and backpressure.

  • Rationale: The analyte's predicted LogP of ~3.2 suggests it will be well-retained on a C18 phase.

  • Consideration for Peak Shape: Since the analyte contains a basic nitrogen, secondary interactions with acidic silanol groups on the silica backbone can cause peak tailing. Using a modern, high-purity, end-capped C18 column is crucial to minimize these interactions. If tailing persists, a column specifically designed for basic compounds may be evaluated.[4]

Mobile Phase Optimization

The mobile phase composition governs analyte retention and selectivity.[9]

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) as the initial organic modifier.

    • Causality: ACN typically provides better peak shapes for basic compounds, has a lower viscosity (resulting in lower backpressure), and offers better UV transparency at lower wavelengths.[10][11]

  • Aqueous Phase & pH Control: This is the most critical parameter. To ensure consistent ionization of the basic nitrogen (pKa ~5.6), the mobile phase pH should be buffered at least 1.5-2 pH units away from the pKa.

    • Recommended Approach: An acidic pH (e.g., pH 2.5-3.5) is recommended. This fully protonates the analyte, leading to a single ionic species and promoting sharp, symmetric peaks.

    • Acidic Additives: A simple and effective approach is to use 0.1% (v/v) formic acid or 0.1% (v/v) trifluoroacetic acid (TFA) in the aqueous phase.[6] Formic acid is often preferred for LC-MS compatibility, while TFA is an excellent ion-pairing agent that can significantly improve peak shape. A phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) provides higher buffering capacity and can enhance reproducibility.[12]

Wavelength Selection

For optimal sensitivity, the UV detection wavelength should be set at the analyte's maximum absorbance (λmax).

  • Procedure: A photodiode array (PDA) or diode array (DAD) detector should be used during initial runs.

    • Inject a moderately concentrated solution of the analyte.

    • Extract the UV spectrum from the apex of the resulting peak.

    • Identify the wavelength of maximum absorbance (λmax).

  • Rationale: Based on structurally similar quinolone compounds, the λmax is expected to be in the 270-300 nm range.[13] Setting the detector at the λmax ensures the best signal-to-noise ratio, which is critical for quantifying low-level impurities.

Elution Mode: Gradient Scouting

A gradient elution is the most efficient way to start method development.

  • Initial Gradient: A fast, broad gradient (e.g., 5% to 95% ACN over 15-20 minutes) is used to "scout" for the analyte and any potential impurities.

  • Purpose: This initial run determines the approximate percentage of organic modifier required to elute the analyte, reveals the presence of any late-eluting impurities, and establishes the overall complexity of the sample. Based on the scouting run, a more focused gradient or an isocratic method can be developed.

G cluster_prep Phase 1: Preparation & Analysis cluster_dev Phase 2: Optimization Cycle cluster_final Phase 3: Finalization & Validation A Analyte Characterization (pKa, LogP, UV Scan) B Select Column (Start with C18, 4.6x150mm) A->B C Prepare Mobile Phases (A: 0.1% FA in Water, B: ACN) B->C D Perform Gradient Scouting Run (e.g., 5-95% ACN) C->D E Evaluate Chromatogram (Retention, Peak Shape, Resolution) D->E F Optimize Gradient Slope & Time E->F Is optimization needed? F->D Yes G Finalize Method Parameters F->G No H Perform System Suitability Test (SST) G->H I Proceed to Method Validation (ICH Q2(R2)) H->I

Part 2: Experimental Protocol

This section provides a detailed, step-by-step methodology for analysis.

Instrumentation & Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a PDA/DAD detector.

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, Formic Acid (reagent grade, ~99%).

  • Analyte: this compound reference standard.

  • Labware: Calibrated analytical balance, Class A volumetric flasks, autosampler vials, 0.45 µm syringe filters.

Standard & Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for method development and validation experiments.

Optimized Chromatographic Conditions

The following table presents a well-optimized set of conditions derived from the development strategy.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
15.1
18.0
18.1
22.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 285 nm (or determined λmax)
Run Time 22 minutes
System Suitability Test (SST) Protocol

Before any sample analysis, the system's performance must be verified. This is a self-validating step to ensure the reliability of the results.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Working Standard Solution (0.1 mg/mL) five times consecutively.

  • Calculate the parameters below based on the five replicate injections. The system is deemed suitable if all criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.
Theoretical Plates (N) ≥ 5000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 1.0%Measures the precision of the injection and detection system.
%RSD of Retention Time ≤ 1.0%Measures the stability and precision of the pump and mobile phase delivery.

Part 3: Method Validation Protocol

The developed method must be validated to ensure it is fit for its intended purpose, following ICH Q2(R2) guidelines.[14][15]

G center Validated HPLC Method A Specificity (Peak Purity) center->A B Linearity (Correlation) center->B C Accuracy (% Recovery) center->C D Precision (%RSD) center->D F Robustness (Reliability) center->F G LOD / LOQ (Sensitivity) center->G E Range B->E defines C->E confirms D->E confirms

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo.

  • Protocol:

    • Analyze a solution of the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

    • Analyze the Working Standard Solution.

    • If available, analyze impurity standards and spiked samples.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte. Analyze the stressed samples to ensure the main peak is resolved from all degradation products (peak resolution > 2.0).

    • Use the PDA detector to assess peak purity across the analyte peak in all samples.

Linearity
  • Objective: To demonstrate a direct proportional relationship between analyte concentration and the detector response.

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform a recovery study by spiking a placebo or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.[16]

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze six replicate preparations of the Working Standard Solution (100% concentration) on the same day, with the same analyst and instrument.[16]

    • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for the peak areas of the six replicates should be ≤ 1.5%.[17]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol:

    • Determine based on the signal-to-noise ratio (S/N). LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1.

    • Alternatively, use the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

  • Action: The LOQ must be verified for accuracy and precision.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase pH (± 0.2 units, if using a buffer)

      • Wavelength (± 2 nm)

    • Analyze the Working Standard Solution under each condition and evaluate the impact on system suitability parameters.

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions, demonstrating the method's reliability for routine use.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an HPLC-UV method for this compound. By following the outlined strategy—from understanding the analyte's physicochemical properties to systematic optimization and rigorous validation according to ICH guidelines—a robust, reliable, and stability-indicating method can be established. This method is fit for purpose in regulated environments for quality control, stability testing, and routine analysis, ensuring the integrity of data throughout the pharmaceutical development process.

References

  • Smolecule. (n.d.). 9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline.
  • Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Bromide.
  • Ahmad, I., et al. (2009). Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma. Iran J Basic Med Sci, 12(1). Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion. Retrieved from [Link]

  • Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Retrieved from [Link]

  • Labcompare. (n.d.). 9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline. Retrieved from [Link]

Sources

LC-MS/MS Strategy for the In Vitro Metabolic Profiling of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The characterization of a drug candidate's metabolic fate is a cornerstone of modern drug development, essential for evaluating safety and efficacy. This document provides a comprehensive protocol for the analysis of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one and its potential metabolites using an in vitro model with human liver microsomes (HLM) coupled to a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow. We detail the entire process, from the generation of metabolites to their extraction and subsequent analytical characterization. The methodologies are designed to be robust and compliant with the principles outlined in regulatory guidance for bioanalytical method validation.[1][2][3][4]

Introduction: The Rationale for Metabolic Investigation

This compound is a novel heterocyclic compound containing a quinolinone scaffold. Such structures are of significant interest in medicinal chemistry.[5][6][7] Understanding how the human body processes this compound is a critical step mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA) before a drug can advance to large-scale clinical trials.[8][9] The primary goals of metabolic studies are to identify metabolic pathways, characterize the chemical structures of significant metabolites, and determine their rates of formation. This information is vital for anticipating potential drug-drug interactions (DDIs) and assessing whether any metabolites could contribute to the therapeutic effect or cause toxicity.[10][11][12]

In vitro models provide a cost-effective and high-throughput method for initial metabolic screening.[13] Human liver microsomes (HLM) are subcellular fractions that are rich in the key enzymes responsible for the majority of drug metabolism, particularly the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme superfamilies.[14][15] By incubating the parent drug with HLM and necessary cofactors, we can simulate the primary metabolic transformations that occur in the liver.[16] Subsequent analysis by LC-MS/MS, a technique renowned for its sensitivity and selectivity, allows for the detection and tentative identification of these metabolites.[17][18][19]

Predicted Metabolic Pathways

Based on the structure of this compound, we can anticipate several common metabolic transformations. The quinoline ring system is susceptible to oxidative metabolism, and the presence of aliphatic rings provides additional sites for modification.[20]

  • Phase I Metabolism (Oxidation): Primarily mediated by CYP enzymes, this phase introduces or exposes functional groups. We predict hydroxylation (+16 Da) on the aromatic or aliphatic portions of the molecule.

  • Phase II Metabolism (Conjugation): Following Phase I, the newly introduced hydroxyl groups can be conjugated with endogenous molecules to increase water solubility and facilitate excretion. The most common pathway is glucuronidation (+176 Da), mediated by UGT enzymes.

G cluster_0 Metabolic Pathway of this compound cluster_1 Phase I cluster_2 Phase II Parent Parent Drug (C13H12BrNO) m/z = 282.02 / 284.02 Metabolite1 Oxidized Metabolite (Hydroxylation, +16 Da) m/z = 298.01 / 300.01 Parent->Metabolite1 CYP Enzymes + NADPH Metabolite2 Glucuronide Conjugate (Glucuronidation, +176 Da) m/z = 474.04 / 476.04 Metabolite1->Metabolite2 UGT Enzymes + UDPGA

Caption: Predicted Phase I and Phase II metabolic pathways.

Experimental Design & Protocols

This section outlines the complete workflow, from the in vitro incubation to the final LC-MS/MS analysis.

G cluster_workflow Experimental Workflow A Step 1: In Vitro Incubation (Human Liver Microsomes) B Step 2: Reaction Quenching (Acetonitrile) A->B C Step 3: Sample Cleanup (Protein Precipitation & Centrifugation) B->C D Step 4: Supernatant Transfer (Preparation for Injection) C->D E Step 5: LC-MS/MS Analysis (Detection & Identification) D->E F Step 6: Data Processing (Metabolite Profiling) E->F

Caption: High-level overview of the analytical workflow.

Materials and Reagents
Reagent/MaterialSuggested Supplier
This compoundCustom Synthesis
Pooled Human Liver Microsomes (HLM), 20 mg/mLMajor life sciences supplier
NADPH Regenerating System (Solution A & B)Major life sciences supplier
Uridine 5'-diphosphoglucuronic acid (UDPGA)Major life sciences supplier
Potassium Phosphate Buffer (0.1 M, pH 7.4)In-house preparation
Acetonitrile (ACN), LC-MS GradeFisher Scientific or equivalent
Formic Acid (FA), LC-MS GradeFisher Scientific or equivalent
Water, LC-MS GradeFisher Scientific or equivalent
96-well incubation and collection platesVWR or equivalent
Protocol 1: In Vitro Metabolic Incubation

This protocol is designed to generate both Phase I and Phase II metabolites. The use of a NADPH regenerating system ensures sustained CYP enzyme activity.[16]

  • Preparation: Thaw pooled HLM on ice. Prepare a 1 mg/mL working solution of HLM in 0.1 M potassium phosphate buffer. Prepare the test compound stock solution (10 mM in DMSO) and dilute to a 100 µM working solution in buffer.

  • Incubation Mixture Setup: In a 96-well plate, combine the following in order:

    • 155 µL of 0.1 M Potassium Phosphate Buffer (pH 7.4)

    • 20 µL of HLM working solution (final concentration: 0.5 mg/mL)

    • 5 µL of UDPGA (final concentration: 2 mM)

    • 10 µL of NADPH Regenerating System Solution A

    • 2 µL of the 100 µM test compound working solution (final concentration: 1 µM)

  • Initiation & Incubation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 10 µL of NADPH Regenerating System Solution B.

  • Time Points: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), proceed to the quenching step. A T=0 sample serves as a negative control.

Protocol 2: Sample Preparation via Protein Precipitation

This step is crucial for removing microsomal proteins, which can interfere with the LC-MS system.[21][22] Protein precipitation with acetonitrile is a simple and effective method for biofluid cleanup.[23][24]

  • Reaction Quenching: At each time point, add 400 µL of ice-cold acetonitrile to the corresponding wells of the incubation plate. This immediately stops the enzymatic reaction and begins the protein precipitation process.

  • Internal Standard: Add an appropriate internal standard (IS), if available, to each well to correct for variability in extraction and instrument response.

  • Centrifugation: Seal the plate and vortex for 2 minutes. Centrifuge the plate at 4000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well collection plate, avoiding disturbance of the protein pellet.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

LC-MS/MS Analytical Method

The analysis of quinolone-type compounds by reversed-phase LC coupled with tandem mass spectrometry is well-established.[25][26][27][28][29] The method below is a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography Conditions

A gradient elution is employed to separate the relatively nonpolar parent compound from its more polar metabolites.

ParameterCondition
LC System High-Performance or Ultra-High Performance LC System
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate
Mass Spectrometry Conditions

Analysis will be performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. This is optimal for nitrogen-containing compounds. A full scan will be used for metabolite discovery, while Multiple Reaction Monitoring (MRM) will be used for quantification.[30]

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type 1 Full Scan (m/z 100-800) for metabolite identification
Scan Type 2 Product Ion Scan for structural elucidation
Scan Type 3 Multiple Reaction Monitoring (MRM) for quantification
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
MRM Transitions for Quantification

The following table provides theoretical MRM transitions. The bromine atom results in a characteristic isotopic pattern (m/z and m/z+2) which should be monitored. The product ions and collision energies must be empirically optimized.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Parent Drug 282.0 / 284.0To be determinedTo be determined
Oxidized Met. 298.0 / 300.0To be determinedTo be determined
Internal Std. Dependent on ISTo be determinedTo be determined

Data Analysis and Interpretation

Data acquired from the LC-MS/MS system should be processed using the instrument's software.

  • Metabolite Identification: Compare the chromatograms of the T>0 samples to the T=0 control. Look for new peaks that are absent in the control.

  • Mass Shift Analysis: Examine the mass spectra of these new peaks. A mass shift of +16 Da relative to the parent drug suggests oxidation, while a shift of +176 Da suggests glucuronidation.

  • Structural Elucidation: Perform product ion scans on the parent drug and the suspected metabolites. Fragmentation patterns can help localize the site of metabolic modification.

  • Metabolic Stability: Quantify the disappearance of the parent drug over time using the MRM data. This allows for the calculation of the compound's in vitro half-life (t½) and intrinsic clearance (CLint), which are key parameters for predicting in vivo hepatic clearance.[31]

Conclusion and Future Steps

This application note provides a robust and detailed framework for the preliminary metabolic assessment of this compound. The combination of in vitro metabolism using human liver microsomes and sensitive LC-MS/MS analysis is a powerful strategy for early-stage drug development.[18][32][33] The data generated from these protocols are fundamental for making informed decisions about the progression of a drug candidate and for designing subsequent in vivo animal and human studies as recommended by regulatory guidelines.[1][2][4] Further characterization may involve using hepatocytes, which contain a broader array of metabolic enzymes, or recombinant enzymes to pinpoint specific CYP isoforms involved in the compound's metabolism.[15]

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
  • Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes.
  • International Council for Harmonisation. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline.
  • ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry.
  • U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro.
  • Royal Society of Chemistry. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.
  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube.
  • MDPI. (n.d.). Application of In Vitro Metabolism Activation in High-Throughput Screening.
  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • Slideshare. (n.d.). Sample Preparation in LC-MS.
  • JoVE. (n.d.). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes.
  • Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.
  • American Chemical Society. (n.d.). Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Journal of Food and Drug Analysis. (n.d.). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry.
  • Agilent Technologies. (n.d.). ANALYSIS OF SULFONAMIDES AND QUINOLONES IN SHRIMP USING THE AGILENT 6460 TRIPLE QUADRUPOLE LC/MS.
  • National Institutes of Health. (n.d.). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective.
  • NYU Libraries. (n.d.). Sample preparation in LC-MS bioanalysis.
  • National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC.
  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS.
  • BS Publications. (1999, November). In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling.
  • National Institutes of Health. (n.d.). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC.
  • Agilent Technologies. (n.d.). Determination of Quinolone Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS Kits by LC/MS/MS.
  • New Food Magazine. (2016, August 24). Application of LCMS in small-molecule drug development.
  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
  • LCGC International. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
  • Smolecule. (n.d.). 9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline.
  • Echemi. (n.d.). 9-bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline.
  • Guidechem. (n.d.). 9-bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline.
  • National Institutes of Health. (2019, December 16). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC.
  • PubChem. (n.d.). 6-Bromo-3,4-dihydroquinolin-2(1H)-one.
  • PubMed. (n.d.). Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives.
  • PubMed. (2025, August 6). Iodine-promoted oxidative cross-coupling for the synthesis of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)-3-phenylquinazolin-4(3 H)-one via C-H activation: development of synthetic TLX agonists.
  • National Institutes of Health. (n.d.). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. PMC.
  • PubMed. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

Sources

Cell-based assays for evaluating the anticancer activity of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

A Comprehensive Suite of Cell-Based Assays for Evaluating the Anticancer Activity of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

Introduction: The Rationale for Evaluating Novel Quinolinone Derivatives

The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant bioactivities.[1] In oncology, quinoline-based molecules have been successfully developed into therapeutics that target various hallmarks of cancer, including uncontrolled proliferation and cell survival.[2][3] The compound This compound (hereafter referred to as "Compound QX") is a novel derivative within this promising class. Its unique polycyclic structure warrants a systematic investigation into its potential as an anticancer agent.

This guide provides a comprehensive framework of validated, cell-based assays designed to thoroughly characterize the anticancer profile of Compound QX. The objective is not merely to determine if the compound is cytotoxic, but to build a detailed biological narrative of its effects. We will address several critical questions:

  • What is the potency and efficacy of Compound QX against cancer cells?

  • Does it induce programmed cell death (apoptosis)?

  • Does it interfere with the cell division cycle?

  • Can it suppress the long-term proliferative capacity of cancer cells?

  • Does it inhibit cancer cell migration, a key process in metastasis?

By following these integrated protocols, researchers can generate a robust, publication-ready dataset to support the continued development of Compound QX or other novel chemical entities.[4][5][6]

The Integrated Experimental Workflow

A tiered approach is essential for the efficient evaluation of a novel compound. We begin with broad screening for cytotoxic activity and progressively move towards more detailed mechanistic assays. This workflow ensures that resources are focused on compounds with genuine therapeutic potential. The relationship between these core assays is depicted below.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Select Cancer Cell Line(s) cytotoxicity Assay 1: Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis Assay 2: Apoptosis Analysis (Annexin V / PI Staining) ic50->apoptosis Use IC50 & 2x IC50 concentrations cellcycle Assay 3: Cell Cycle Analysis (PI Staining) ic50->cellcycle Use IC50 & 2x IC50 concentrations clonogenic Assay 4: Long-Term Survival (Colony Formation Assay) ic50->clonogenic Use sub-IC50 concentrations migration Assay 5: Cell Migration (Wound Healing Assay) ic50->migration Use sub-IC50 concentrations end End: Comprehensive Anticancer Profile apoptosis->end mechanistic Mechanistic Elucidation cellcycle->end clonogenic->end functional Functional Outcomes migration->end

Figure 1: Integrated workflow for evaluating Compound QX.

Assay 1: Cell Viability and Cytotoxicity (MTT Assay)

Principle

The MTT assay is the foundational experiment to determine if Compound QX has a cytotoxic or cytostatic effect on cancer cells. It is a colorimetric assay that measures cellular metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, allowing for the quantification of cell viability.[9]

Protocol
  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of Compound QX in culture medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Compound QX.

    • Essential Controls:

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., 0.1% DMSO).

      • Medium Blank: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[10]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[10] Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis and Interpretation

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

Plot the % Viability against the log-transformed concentration of Compound QX. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.

Assay 2: Apoptosis Detection (Annexin V & Propidium Iodide Staining)

Principle

If the MTT assay reveals that Compound QX is cytotoxic, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred outcome for anticancer agents. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane. It can therefore identify late apoptotic or necrotic cells where membrane integrity is compromised.

G apoptosis_quadrants cluster_main Flow Cytometry Analysis xaxis_start xaxis_end Annexin V-FITC → xaxis_start->xaxis_end yaxis_start yaxis_end Propidium Iodide (PI) → yaxis_start->yaxis_end q1 Q1: Necrotic (Annexin V- / PI+) (Rare) q2 Q2: Late Apoptotic / Necrotic (Annexin V+ / PI+) q3 Q3: Live / Viable (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-)

Figure 2: Interpretation of Annexin V/PI flow cytometry data.

Protocol
  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere for 24 hours. Treat the cells with Compound QX at its determined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To detach adherent cells, use a gentle cell scraper or mild trypsinization. Combine all cells and centrifuge at 300 x g for 5 minutes.[12]

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution (e.g., 50 µg/mL) to the cell suspension.[13] Gently vortex the cells.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.

Data Analysis and Interpretation

The flow cytometer will generate a dot plot separating the cell population into four quadrants:

  • Lower-Left (Annexin V- / PI-): Viable cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Quantify the percentage of cells in each quadrant. A significant increase in the early and late apoptotic populations in Compound QX-treated samples compared to the vehicle control indicates the induction of apoptosis.

Assay 3: Cell Cycle Analysis

Principle

Many anticancer drugs function by disrupting the cell cycle, leading to cell growth arrest and subsequent cell death.[2] Cell cycle analysis using PI staining and flow cytometry allows for the quantification of cells in different phases (G0/G1, S, and G2/M) based on their DNA content. PI is a stoichiometric dye, meaning the fluorescence it emits is directly proportional to the amount of DNA it is bound to. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in the S (synthesis) phase have intermediate DNA content.

G cell_cycle cluster_main Cell Cycle Histogram xaxis_start xaxis_end DNA Content (PI Fluorescence) → xaxis_start->xaxis_end yaxis_start yaxis_end Cell Count → yaxis_start->yaxis_end g1_peak G0/G1 Phase (2n DNA) s_phase S Phase (>2n, <4n DNA) g2m_peak G2/M Phase (4n DNA) subg1_peak Sub-G1 (Apoptotic)

Figure 3: Representative histogram from cell cycle analysis.

Protocol
  • Cell Treatment: Seed and treat cells in 6-well plates with Compound QX (IC₅₀ and 2x IC₅₀) as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and centrifuge.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[14][15] Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.

  • Washing: Centrifuge the fixed cells at a higher speed (~800 x g) to pellet them. Carefully decant the ethanol and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[14][15] The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[15]

  • Analysis: Analyze the samples by flow cytometry.

Data Analysis and Interpretation

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the histogram data and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Also, quantify the "Sub-G1" peak, which represents apoptotic cells with fragmented DNA. An accumulation of cells in a specific phase (e.g., a G2/M arrest) in treated samples compared to the control suggests that Compound QX interferes with that stage of cell division.

Assay 4: Long-Term Survival (Colony Formation Assay)

Principle

The colony formation or clonogenic assay measures the ability of a single cell to undergo unlimited division and form a colony (defined as a cluster of at least 50 cells).[16][17][18] This assay assesses the long-term reproductive viability of cells after treatment. It is a stringent test of anticancer efficacy, as it distinguishes between compounds that merely slow proliferation (cytostatic) and those that cause reproductive death (cytotoxic).[19][20]

Protocol
  • Cell Seeding: Prepare a single-cell suspension. Seed a low number of cells (e.g., 200-1000 cells, requires optimization per cell line) into 6-well plates.

  • Treatment: Allow cells to adhere for 24 hours, then treat with various sub-lethal concentrations of Compound QX (e.g., 0.1x to 0.5x IC₅₀). Continuous exposure is a common method.

  • Incubation: Incubate the plates undisturbed for 7-14 days at 37°C and 5% CO₂, allowing colonies to form. Change the medium (containing the compound) every 2-3 days.

  • Fixation and Staining:

    • Wash the wells gently with PBS.

    • Fix the colonies by adding a solution of methanol and acetic acid (e.g., 3:1 ratio) for 5-10 minutes.[16]

    • Remove the fixation solution and add 0.5% crystal violet solution for at least 2 hours at room temperature.[16]

  • Washing and Drying: Carefully wash the plates with tap water to remove excess stain and allow them to air dry.

  • Colony Counting: Count the number of colonies (clusters of ≥50 cells) in each well.

Data Analysis and Interpretation

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF):

  • PE = (Number of colonies formed in control / Number of cells seeded) * 100

  • SF = (Number of colonies formed after treatment) / (Number of cells seeded * (PE / 100))

A dose-dependent decrease in the surviving fraction indicates that Compound QX reduces the long-term reproductive capacity of the cancer cells.

Assay 5: Cell Migration (Wound Healing Assay)

Principle

The wound healing (or scratch) assay is a straightforward method to study collective cell migration in vitro.[21][22] A "wound" or cell-free gap is created in a confluent monolayer of cells. The ability of the cells at the edge of the gap to migrate and close the wound is monitored over time.[23] This assay is valuable for screening compounds that may inhibit the migratory processes involved in tumor invasion and metastasis.

Protocol
  • Create Monolayer: Seed cells in a 6-well plate and grow them until they form a fully confluent monolayer.

  • Create Wound: Using a sterile p200 pipette tip, make a straight scratch down the center of the monolayer.[23] Apply consistent pressure to ensure the wound width is uniform across all wells.

  • Washing: Gently wash the wells with PBS to remove dislodged cells and debris.[24]

  • Treatment: Replace the PBS with fresh culture medium containing sub-lethal concentrations of Compound QX. To isolate the effect on migration from proliferation, it is advisable to use serum-free or low-serum medium, or to add a mitotic inhibitor like Mitomycin C.[22]

  • Imaging: Immediately place the plate under a microscope and capture an image of the wound at time T=0. Place reference marks on the plate to ensure the same field of view is imaged each time.[23]

  • Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture additional images at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control well is nearly closed.

Data Analysis and Interpretation

The rate of wound closure can be quantified using image analysis software (like ImageJ). Measure the area of the cell-free gap at each time point. % Wound Closure = [(Area_T0 - Area_Tx) / Area_T0] * 100

Compare the rate of wound closure in the treated wells to the vehicle control. A significant delay in closure indicates that Compound QX has an inhibitory effect on cancer cell migration.

Summary of Data and Expected Outcomes

The results from this suite of assays should be compiled to create a comprehensive profile of Compound QX. Below is a table illustrating how hypothetical data could be presented.

AssayParameterCell Line A (e.g., MCF-7)Cell Line B (e.g., A549)Interpretation
MTT Assay IC₅₀ (µM) at 48h5.28.9Potent activity against both cell lines.
Apoptosis Assay % Apoptotic Cells (Early+Late) at IC₅₀45.3%38.7%Compound QX induces significant apoptosis.
Cell Cycle Analysis % Cells in G2/M at IC₅₀62.1% (Control: 15%)55.4% (Control: 18%)Indicates a strong G2/M phase arrest.
Colony Formation Surviving Fraction at 0.5x IC₅₀0.250.31Suppresses long-term cell survival.
Wound Healing % Closure at 24h (0.2x IC₅₀)35% (Control: 95%)42% (Control: 90%)Inhibits cell migration at sub-lethal doses.

Conclusion

This application note provides a structured, multi-faceted approach to evaluating the anticancer potential of this compound. By systematically assessing cytotoxicity, mode of cell death, impact on cell division, long-term survival, and migration, researchers can build a robust biological case for a compound's efficacy. This integrated workflow not only provides deeper mechanistic insights but also establishes a solid foundation for subsequent preclinical development and in vivo studies.

References

  • Das, M., & Sharma, N. R. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols. Retrieved from [Link]

  • Bio-protocol. (n.d.). Clonogenic Assay. Retrieved from [Link]

  • CLYTE Technologies. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Flow Cytometry Facility, University of Chicago. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • University of Iowa. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • protocols.io. (n.d.). Wound healing migration assay (Scratch assay). Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ibidi. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]

  • PubMed. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Retrieved from [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis and activity evaluation of quinolinone derivatives as EZH2 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]

  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]

  • PubMed. (2020). Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents. Retrieved from [Link]

  • Agilent. (n.d.). Cancer Research: Cell Proliferation and Colony Formation Assays. Retrieved from [Link]

  • PubMed Central. (n.d.). An introduction to the wound healing assay using live-cell microscopy. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Retrieved from [Link]

  • PubMed. (2006). Clonogenic assay of cells in vitro. Retrieved from [Link]

  • ResearchGate. (2006). (PDF) Clonogenic assay of cells. Retrieved from [Link]

  • Egyptian Journal of Chemistry. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives | Request PDF. Retrieved from [Link]

  • Science Publications. (n.d.). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. Retrieved from [Link]

Sources

Application Notes & Protocols for 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the chemical structure of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one reveals its potential as a sophisticated chemical probe. The tetracyclic core provides a rigid scaffold, which can enhance binding affinity and selectivity for a specific biological target. The presence of a bromine atom is particularly noteworthy, as it can serve as a versatile chemical handle. This allows for the development of various types of probes, including those for target identification and validation, as well as for imaging studies.

The quinolinone moiety is a common feature in many biologically active compounds, including several approved drugs, suggesting that this molecule could interact with a range of protein targets. The bromine atom can be exploited in several ways. For instance, it can be replaced with a radiolabel for use in positron emission tomography (PET) imaging, or it can be used as a point of attachment for affinity tags, such as biotin, to facilitate the isolation and identification of protein targets. Furthermore, the bromo-substituent can be utilized in photoaffinity labeling experiments, a powerful technique for mapping the binding site of a ligand on its target protein.

Given these features, this compound represents a promising starting point for the development of a suite of chemical probes to investigate complex biological systems. The following sections will provide a detailed guide on how to leverage the unique chemical characteristics of this molecule to create powerful research tools. This will include protocols for the synthesis of derivative probes, their application in cell-based assays, and methods for target identification and validation. By providing a comprehensive overview of the potential applications of this versatile chemical scaffold, we aim to empower researchers to explore new avenues of scientific inquiry.

Introduction: A Versatile Scaffold for Probe Development

The compound this compound is a unique heterocyclic molecule that holds significant promise as a foundational scaffold for the development of chemical probes. Its rigid, tetracyclic core structure is a desirable feature for achieving high-affinity and selective binding to protein targets. The presence of a bromine atom on the aromatic ring is of particular interest, as it provides a versatile chemical handle for further functionalization.

Chemical probes are essential tools in chemical biology and drug discovery, enabling the study of protein function in complex biological systems. The strategic placement of the bromine atom in this scaffold allows for its conversion into a variety of functional probes through well-established chemical transformations. These include, but are not limited to:

  • Affinity-based probes: The bromine can be substituted with an affinity tag, such as biotin, to enable the isolation of target proteins from cell lysates for subsequent identification by mass spectrometry.

  • Fluorescent probes: The attachment of a fluorophore allows for the visualization of the probe's distribution within cells and tissues, providing insights into target localization and engagement.

  • Photoaffinity probes: The introduction of a photoreactive group can be used to create a covalent linkage between the probe and its target protein upon photoirradiation, enabling precise mapping of the binding site.

This document provides a comprehensive guide to the synthetic derivatization of this compound and the application of the resulting probes in biological research.

Synthetic Strategies for Probe Derivatization

The bromine atom on the quinolinone core is amenable to a variety of cross-coupling reactions, providing a straightforward route to a diverse range of chemical probes. The following protocols outline the general procedures for the synthesis of biotinylated and fluorescently labeled derivatives.

Synthesis of a Biotinylated Affinity Probe

This protocol describes the synthesis of a biotinylated derivative using a Sonogashira cross-coupling reaction to introduce an alkyne-containing linker, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azido-biotin tag.

Experimental Protocol:

  • Sonogashira Coupling:

    • To a solution of this compound (1.0 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst, for example Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).

    • Add a suitable base, such as triethylamine or diisopropylethylamine (2.0 eq).

    • Add an alkyne-containing linker, for instance, propargylamine (1.2 eq).

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or elevated temperature until the starting material is consumed, as monitored by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the product by column chromatography.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve the alkyne-functionalized quinolinone (1.0 eq) and an azido-biotin derivative (1.1 eq) in a suitable solvent system, such as a mixture of t-BuOH and water.

    • Add a copper(I) source, which can be generated in situ from CuSO₄·5H₂O (0.1 eq) and a reducing agent like sodium ascorbate (0.2 eq).

    • Stir the reaction at room temperature until completion.

    • Purify the final biotinylated probe by HPLC.

DOT Script for Synthesis Workflow:

G start 9-Bromo-quinolinone step1 Sonogashira Coupling (Pd/Cu catalyst, base, propargylamine) start->step1 intermediate Alkyne-functionalized quinolinone step1->intermediate step2 CuAAC Click Reaction (CuSO4, NaAsc, Azido-Biotin) intermediate->step2 end Biotinylated Probe step2->end

Caption: Synthetic workflow for the biotinylated probe.

Synthesis of a Fluorescent Probe

A fluorescent derivative can be synthesized using a Suzuki cross-coupling reaction to introduce a boronic acid-functionalized fluorophore.

Experimental Protocol:

  • Suzuki Coupling:

    • In a reaction vessel, combine this compound (1.0 eq), a boronic acid or ester derivative of a fluorophore (e.g., a BODIPY or fluorescein derivative) (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

    • Add a suitable solvent system, for example, a mixture of dioxane and water.

    • Degas the mixture and heat it under an inert atmosphere until the reaction is complete.

    • After cooling to room temperature, perform a standard aqueous workup.

    • Purify the fluorescent probe by column chromatography or preparative HPLC.

DOT Script for Synthesis Workflow:

G start 9-Bromo-quinolinone step1 Suzuki Coupling (Pd catalyst, base, Fluorophore-Boronic Acid) start->step1 end Fluorescent Probe step1->end

Caption: Synthetic workflow for the fluorescent probe.

Application in Target Identification

The biotinylated probe can be used for affinity-based protein profiling to identify the cellular targets of the parent molecule.

Protocol for Affinity Pulldown and Mass Spectrometry:

  • Cell Lysis:

    • Treat cultured cells with the biotinylated probe or a vehicle control for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Affinity Enrichment:

    • Incubate the clarified cell lysate with streptavidin-coated magnetic beads to capture the biotinylated probe and its interacting proteins.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the proteins by SDS-PAGE and visualize them by silver staining or Coomassie blue staining.

    • Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS data against a protein sequence database.

    • Compare the results from the probe-treated sample and the control sample to identify specific binding partners.

DOT Script for Target ID Workflow:

G cluster_cell Cellular Treatment cluster_pull Affinity Pulldown cluster_ms Mass Spectrometry cell_treat Treat cells with Biotinylated Probe cell_lysis Cell Lysis cell_treat->cell_lysis incubation Incubate lysate with Streptavidin Beads cell_lysis->incubation washing Wash beads incubation->washing elution Elute bound proteins washing->elution sds_page SDS-PAGE elution->sds_page in_gel In-gel Digestion sds_page->in_gel lc_ms LC-MS/MS Analysis in_gel->lc_ms data_analysis Protein Identification lc_ms->data_analysis end end data_analysis->end Identified Targets

Caption: Workflow for target identification using the biotinylated probe.

Cellular Imaging with a Fluorescent Probe

The fluorescently labeled probe can be used to visualize the subcellular localization of its target(s) in living or fixed cells.

Protocol for Cellular Imaging:

  • Cell Culture and Treatment:

    • Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

    • Treat the cells with the fluorescent probe at a suitable concentration and for an appropriate duration.

    • Include a vehicle-treated control group.

  • Cell Staining (Optional):

    • To visualize specific organelles, co-stain the cells with organelle-specific dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria).

  • Cell Fixation and Permeabilization (for fixed-cell imaging):

    • Wash the cells with PBS and fix them with a solution of 4% paraformaldehyde in PBS.

    • Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.

  • Imaging:

    • Mount the coverslips on microscope slides with an antifade mounting medium.

    • Acquire images using a fluorescence microscope or a confocal microscope with appropriate filter sets for the chosen fluorophore.

Data Interpretation and Quantitative Analysis

Parameter Description Typical Range
Probe Concentration The concentration of the probe used in the experiment.1-10 µM
Incubation Time The duration of the treatment with the probe.1-4 hours
Wash Steps The number and duration of washes to remove unbound probe.3-5 washes
Signal-to-Noise Ratio The ratio of the specific signal to the background noise.> 3

References

  • Sonogashira Coupling: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Click Chemistry: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

  • Affinity-Based Protein Profiling: Ong, S.-E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative. Nature Chemical Biology, 1(5), 252–262. [Link]

Application Note: Strategic Derivatization of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the chemical modification of the 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one scaffold, a core structure of significant interest in medicinal chemistry. The bromine atom at the C9 position serves as a highly versatile synthetic handle for introducing molecular diversity through modern palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are presented, enabling the systematic generation of analog libraries crucial for robust structure-activity relationship (SAR) analysis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this privileged heterocyclic system.

Introduction: The Pyrido[3,2,1-ij]quinolin-3-one Scaffold

The tricyclic 1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one core represents a rigidified quinolone system that has garnered attention in drug discovery for its favorable physicochemical properties and its presence in various biologically active molecules. The strategic placement of a bromine atom at the C9 position provides a key point for diversification. By methodically replacing this bromine with a wide array of functional groups, researchers can systematically probe the chemical space around the scaffold to identify key structural features that govern biological activity. This process, known as a Structure-Activity Relationship (SAR) study, is fundamental to optimizing lead compounds for improved potency, selectivity, and pharmacokinetic profiles.[1][2]

Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, offering mild, chemoselective, and highly efficient methods for forming carbon-carbon and carbon-nitrogen bonds.[3][4] This note will detail the application of three such cornerstone reactions to the 9-bromo starting material.

Strategic Overview of Derivatization

The central strategy involves leveraging the C-Br bond at the 9-position as an anchor for introducing new substituents (R). The choice of cross-coupling reaction dictates the nature of the bond formed and the type of R group that can be installed. This systematic approach allows for the generation of a focused library of analogs where the only variable is the substituent at C9, enabling a clear correlation between structural changes and biological outcomes.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Derivative Classes cluster_end Analysis Start 9-Bromo-pyrido[3,2,1-ij] quinolin-3-one Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki + R-B(OH)₂ Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald + R₂NH Sonogashira Sonogashira (C-C Bond) Start->Sonogashira + R-C≡CH Aryl 9-Aryl/Heteroaryl Derivatives Suzuki->Aryl Amine 9-Amino Derivatives Buchwald->Amine Alkyne 9-Alkynyl Derivatives Sonogashira->Alkyne SAR Purification, Characterization & SAR Analysis Aryl->SAR Amine->SAR Alkyne->SAR

Figure 1: Overall workflow for the derivatization and SAR study.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Many of the reagents, catalysts, and solvents are hazardous; consult the Safety Data Sheet (SDS) for each chemical before use. Reactions involving palladium catalysts should be conducted under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.

Protocol A: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is ideal for introducing aryl, heteroaryl, or vinyl substituents.[5][6][7] The choice of ligand and base is crucial for achieving high yields, especially with heteroaromatic substrates.[5]

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid or Ester (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv) or Pd₂(dba)₃ (0.01 equiv)

  • SPhos or XPhos (0.04 equiv)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv), finely ground

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add the 9-bromo starting material, the boronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Insight: Bulky, electron-rich phosphine ligands like SPhos or XPhos accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle, which is particularly important for coupling with the relatively electron-rich pyridoquinoline system.[7]

Protocol B: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol enables the synthesis of a wide range of secondary and tertiary arylamines, which are common motifs in pharmaceuticals.[8][9][10]

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 - 2.0 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv)

  • XPhos or RuPhos (0.02-0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv)

  • Toluene or Tetrahydrofuran (THF), anhydrous and degassed

Step-by-Step Procedure:

  • In a glovebox or under a strong flow of inert gas, add the palladium catalyst, ligand, and base to an oven-dried Schlenk flask.

  • Add the 9-bromo starting material.

  • Evacuate and backfill the flask with inert gas.

  • Add the anhydrous solvent, followed by the amine (if liquid) or a solution of the amine (if solid).

  • Heat the mixture to 80-110 °C, stirring vigorously. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture three times with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Causality Insight: Strong, non-nucleophilic bases like NaOtBu are essential for deprotonating the amine or the palladium-amine complex, facilitating the reductive elimination step that forms the C-N bond.[10][11] The choice of ligand is critical to prevent β-hydride elimination and promote the desired coupling.[12]

Protocol C: Sonogashira Coupling for C-C Bond Formation

This reaction is the premier method for installing terminal or substituted alkynes, which can serve as handles for further chemistry (e.g., click reactions) or as key pharmacophores.[13][14][15]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous and degassed

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous and degassed

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add the 9-bromo starting material, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with inert gas three times.

  • Add the anhydrous solvent (THF or DMF) and the base (Et₃N or DIPEA).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (40-60 °C) until completion, as monitored by TLC or LC-MS.[16]

  • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Causality Insight: The Sonogashira reaction employs a dual catalytic system.[15] The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[17]

Purification and Characterization

Successful derivatization must be confirmed by rigorous analytical methods.

  • Flash Column Chromatography: The primary method for purification. A gradient elution system (e.g., ethyl acetate in hexanes) is typically employed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation. Successful coupling will result in the disappearance of the signal corresponding to the C9-H (if present in a precursor) and the appearance of new signals corresponding to the introduced R-group.

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the newly synthesized molecule.

Framework for SAR Analysis

Once a library of derivatives is synthesized and characterized, their biological activity is assessed. The data should be organized to clearly illustrate trends.

Table 1: Example SAR Data for 9-Substituted Pyrido[3,2,1-ij]quinolin-3-one Analogs

Compound IDR-Group at C9Reaction TypeBiological Activity (IC₅₀, µM)
Start-Br -Br-> 50
A-1 -PhenylSuzuki15.2
A-2 -4-FluorophenylSuzuki8.7
A-3 -Pyridin-3-ylSuzuki5.1
B-1 -MorpholinoBuchwald-Hartwig22.5
B-2 -AnilinoBuchwald-Hartwig12.3
C-1 -PhenylethynylSonogashira2.8
C-2 -(Cyclopropylethynyl)Sonogashira1.9

The analysis of such data allows for the formulation of hypotheses. For example, the data above might suggest that:

  • Substitution at C9 is crucial for activity.

  • Electron-withdrawing groups on the appended aryl ring (A-2 vs. A-1) may improve potency.

  • A rigid, linear alkynyl linker (Series C) is preferred over aryl or amino linkers.

G cluster_cycle SAR Iterative Cycle Design Design Analogs (Vary R-group) Synthesize Synthesize Library (Cross-Coupling) Design->Synthesize Protocols A, B, C Test Biological Assay (e.g., IC₅₀) Synthesize->Test Analyze Analyze Data (Identify Trends) Test->Analyze Analyze->Design New Hypothesis

Figure 2: The iterative cycle of a Structure-Activity Relationship study.

Conclusion

The this compound scaffold is an excellent starting point for medicinal chemistry campaigns. Its derivatization via robust palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provides a powerful and efficient platform for generating diverse chemical libraries. The protocols and strategies outlined in this document offer a clear path for researchers to conduct systematic SAR studies, ultimately accelerating the discovery of novel and optimized therapeutic agents.

References

  • Vertex AI Search. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Luo, Q.-L., Tan, J.-P., Li, Z.-F., Nan, W.-H., & Xiao, D.-R. (2018). Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters. ACS Publications.
  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • BenchChem. (2025). Application Note: Sonogashira Coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • Luo, Q.-L., et al. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. ACS Publications.
  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, ACS Publications.
  • Magent, M. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Vanden Eynde, J. J., & Rutjes, F. P. J. T. (2012). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Scirp.org.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Kelly, B. D., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724-7. PubMed.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4-butanolide.
  • Heravi, M. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. RSC Publishing.
  • Langer, P., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC. NIH.
  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions.
  • Al-Majid, A. M., & Barakat, A. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Storelli, S., et al. (2007). Synthesis and structure-activity relationships of 3H-quinazolin-4-ones and 3H-pyrido[2,3-d]pyrimidin-4-ones as CXCR3 receptor antagonists. PubMed.
  • Soule, J.-F., et al. (2019). Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. PubMed Central.
  • Soule, J.-F., et al. (2019). Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-E]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium Tuberculosis. MDPI.
  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-303. PubMed.
  • El-Gazzar, A.-R. B. A., et al. (2024). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. PMC. NIH.
  • Al-Abdullah, E. S., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PMC. NIH.
  • Desfeux, C., et al. (2023). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. MDPI.
  • Xu, X., et al. (2023). Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. PMC. PubMed Central.
  • ResearchGate. (n.d.). Synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one and Derivatives.
  • ResearchGate. (n.d.). Synthesis and Bridgehead Reactions of 9-Substituted 5,6,7,8,9,10-Hexahydro- 5,9-Methanopyrimido[4,5-b]azocin-4(3H)- ones.

Sources

Application Notes and Protocols for 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Covalent Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] By screening smaller, less complex molecules, FBDD allows for a more efficient exploration of chemical space and often yields starting points with superior ligand efficiency.[2][4] Recently, the strategic use of covalent fragments, which form a stable bond with their protein target, has gained significant traction.[5][6] This approach is particularly effective for challenging targets, such as those with shallow binding pockets or those previously considered "undruggable," as exemplified by the success of covalent inhibitors against KRAS G12C.[1][2]

This application note introduces 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one , a novel fragment with potential as a covalent inhibitor. Its rigid, tricyclic core provides a well-defined three-dimensional structure, while the bromo-substituted aromatic ring and the α,β-unsaturated ketone system present potential sites for covalent interaction with nucleophilic residues on a target protein, such as cysteine or lysine.[5] These features make it an intriguing candidate for FBDD campaigns targeting a wide range of protein classes.

Physicochemical Properties of the Fragment

A thorough understanding of a fragment's physicochemical properties is crucial for successful FBDD campaigns. While experimental data for this compound is not extensively available, we can extrapolate key parameters based on its structure and related compounds. Adherence to the "Rule of Three" is a guiding principle in fragment design.[7]

PropertyPredicted Value"Rule of Three" GuidelineRationale
Molecular Weight ~292.16 g/mol < 300 DaEnsures efficient exploration of chemical space.
cLogP ~2.5 - 3.0≤ 3Balances solubility and permeability.
Hydrogen Bond Donors 0≤ 3Maintains favorable desolvation penalty upon binding.
Hydrogen Bond Acceptors 1 (ketone)≤ 3Provides a key interaction point with the target.
Rotatable Bonds 0≤ 3The rigid scaffold reduces conformational entropy loss upon binding.

Proposed Mechanism of Covalent Modification

The electrophilicity of this compound is a key feature for its application as a covalent fragment. The α,β-unsaturated ketone (a Michael acceptor) is a well-established warhead for targeting nucleophilic residues.[5] The proposed mechanism involves a nucleophilic attack by a cysteine or lysine residue on the β-carbon of the enone system, leading to the formation of a stable covalent bond. The bromine atom on the aromatic ring can also potentially participate in covalent bond formation through nucleophilic aromatic substitution, although this is generally less reactive than Michael addition.

Experimental Workflows and Protocols

The following protocols provide a comprehensive framework for utilizing this compound in an FBDD campaign.

Diagram of the FBDD Workflow

FBDD_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Hit Validation cluster_optimization Lead Optimization frag_lib Fragment Library (including title compound) primary_screen Primary Screen (e.g., SPR, NMR) frag_lib->primary_screen target_prep Target Protein Preparation & QC target_prep->primary_screen ortho_screen Orthogonal Screen (e.g., ITC, X-ray) primary_screen->ortho_screen Hits covalent_confirm Covalent Binding Confirmation (LC-MS) ortho_screen->covalent_confirm Confirmed Hits sbd Structure-Based Design covalent_confirm->sbd Validated Covalent Hits sar SAR Studies sbd->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocol 1: Fragment Library Preparation and Quality Control
  • Solubilization: Prepare a 100 mM stock solution of this compound in 100% DMSO.

  • Quality Control:

    • Purity: Assess the purity of the stock solution using HPLC-UV. The purity should be >95%.

    • Identity: Confirm the molecular weight via LC-MS.

    • Solubility: Determine the aqueous solubility in the screening buffer. A minimum solubility of 200 µM is recommended.

  • Plate Preparation: Create a master plate of the fragment library, including the title compound, at a concentration of 10 mM in DMSO. From this, create daughter plates for screening at the desired concentrations.

Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique for detecting fragment binding in real-time.[4]

  • Immobilization: Immobilize the target protein on a sensor chip (e.g., CM5) via amine coupling.

  • System Preparation: Equilibrate the system with running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Fragment Injection: Inject the fragments from the daughter plate over the sensor surface at a concentration range of 10-100 µM.

  • Data Analysis: Analyze the sensorgrams to determine the binding affinity (KD) and kinetics (kon, koff). Hits are typically defined as fragments with a KD in the high µM to low mM range.

Protocol 3: Hit Validation using Orthogonal Biophysical Methods

It is crucial to validate hits from the primary screen using an orthogonal method to eliminate false positives.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for detecting weak binding interactions.[8][9]

    • Acquire a 1D ¹H or ¹⁹F (if applicable) NMR spectrum of the fragment alone.

    • Acquire a second spectrum in the presence of the target protein.

    • Binding is indicated by changes in chemical shifts, line broadening, or saturation transfer difference (STD) signals.

  • X-ray Crystallography: This method provides high-resolution structural information on how the fragment binds to the target.

    • Co-crystallize the target protein with the fragment hit.

    • Solve the crystal structure to visualize the binding pose and identify key interactions.

Protocol 4: Confirmation of Covalent Binding using Mass Spectrometry

For a putative covalent fragment, it is essential to confirm the formation of a covalent bond.

  • Incubation: Incubate the target protein with a 5-10 fold molar excess of the fragment for various time points (e.g., 1, 4, 24 hours).

  • LC-MS Analysis: Analyze the reaction mixture using liquid chromatography-mass spectrometry (LC-MS).

  • Data Interpretation: A mass shift corresponding to the molecular weight of the fragment indicates covalent modification. Tandem mass spectrometry (MS/MS) can be used to identify the specific residue that has been modified.

Diagram of the Hit-to-Lead Process

Hit_to_Lead cluster_hit Hit Identification cluster_growth Fragment Growth cluster_linking Fragment Linking cluster_lead Lead Compound hit_frag Initial Fragment Hit (mM-µM Affinity) sbd_growth Structure-Based Design (X-ray, NMR) hit_frag->sbd_growth second_site Identify Second Binding Site hit_frag->second_site vector_analysis Identify Growth Vectors sbd_growth->vector_analysis synthesis_growth Synthesize Analogs vector_analysis->synthesis_growth lead_comp Potent Lead Compound (nM Affinity) synthesis_growth->lead_comp linker_design Design Linker second_site->linker_design synthesis_linking Synthesize Linked Compound linker_design->synthesis_linking synthesis_linking->lead_comp

Sources

Fluorescent labeling of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one for cellular imaging

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Fluorescent Labeling of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one for Cellular Imaging

Abstract

This document provides a comprehensive guide for the fluorescent labeling of this compound, a unique heterocyclic compound, for applications in cellular imaging. The protocol leverages the reactivity of the ketone moiety at the 3-position, which serves as a chemical handle for conjugation. The primary method detailed is the formation of a stable hydrazone linkage through reaction with a fluorescently-tagged hydrazide. This bio-orthogonal strategy ensures specific and efficient labeling, creating a powerful probe for visualizing the molecule's subcellular localization and behavior in living or fixed cells.[1][2] This guide covers the principles of the conjugation chemistry, detailed protocols for probe synthesis and purification, and a complete workflow for cellular imaging and analysis.

Principle of the Method: Hydrazone-Mediated Bioconjugation

The core of this labeling strategy is the chemoselective reaction between a ketone and a hydrazide to form a hydrazone bond.[3][4] The carbonyl group (C=O) on the quinolinone ring is electrophilic and reacts with the nucleophilic hydrazide group (-NH-NH₂) of a fluorescent dye. This condensation reaction is highly specific and can be performed under mild conditions, making it an ideal choice for modifying small molecules without disrupting their core structure.[2][5]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The hydrazide attacks the carbonyl carbon to form a tetrahedral hemiaminal intermediate.

  • Dehydration: This intermediate eliminates a water molecule to form the stable C=N double bond of the hydrazone.

This process is typically the most efficient in a mildly acidic environment (pH 4.5-5.5), which helps to catalyze the dehydration step.[5] The resulting fluorescent probe is sufficiently stable for subsequent purification and cellular imaging applications.

Figure 1: Reaction scheme for hydrazone bond formation.

Materials and Reagents

Probe Synthesis and Purification
  • This compound

  • Fluorescent Hydrazide Dye (See Table 1 for examples)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Glacial Acetic Acid

  • High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

  • C18 HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA)

  • Deionized Water (18 MΩ·cm)

  • Lyophilizer

  • Mass Spectrometer (e.g., ESI-MS)

  • UV-Vis Spectrophotometer

Cellular Imaging
  • HeLa, U2OS, or other adherent mammalian cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)[6]

  • Paraformaldehyde (PFA), 4% in PBS (for fixed-cell imaging)

  • Triton™ X-100 (for permeabilization, optional)

  • DAPI or Hoechst stain (nuclear counterstain)

  • Glass-bottom imaging dishes or plates

  • Fluorescence microscope with appropriate filter sets (See Table 1)

Experimental Protocols

PART I: Synthesis and Characterization of the Fluorescent Probe

This protocol describes the synthesis of the fluorescent probe via hydrazone ligation, followed by its purification and characterization.

Step 1: Labeling Reaction

  • Dissolve 1 mg of this compound in 200 µL of anhydrous DMF.

  • In a separate vial, dissolve 1.2 molar equivalents of the fluorescent hydrazide dye in 200 µL of anhydrous DMF.

  • Combine the two solutions in a microcentrifuge tube.

  • Add 2 µL of glacial acetic acid to catalyze the reaction.

  • Incubate the reaction mixture at 37°C for 4-6 hours, protected from light.

    • Rationale: A slight molar excess of the dye ensures complete consumption of the target molecule. The reaction is performed in an anhydrous organic solvent to prevent hydrolysis of the hydrazone product. Mild heating accelerates the reaction rate.

Step 2: Purification by HPLC

  • Following incubation, dilute the reaction mixture with 600 µL of deionized water.

  • Purify the fluorescent probe using a preparative reverse-phase HPLC system with a C18 column.[]

  • Use a gradient elution method. For example:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5% to 95% B over 30 minutes.

  • Monitor the elution profile using the absorbance wavelength of the fluorophore (e.g., 490 nm for CF®488A).

  • Collect the fractions corresponding to the major product peak, which should have a longer retention time than the unreacted dye.

  • Combine the pure fractions and lyophilize to obtain the purified probe as a dry powder.

    • Rationale: HPLC is essential to separate the desired fluorescently-labeled product from unreacted starting materials, particularly the highly fluorescent free dye, which can cause high background in imaging experiments.[8]

Step 3: Characterization and Quantification

  • Mass Spectrometry: Confirm the identity of the product by ESI-MS. The observed mass should correspond to the calculated mass of the hydrazone conjugate.

  • Spectrophotometry:

    • Dissolve the lyophilized probe in a suitable solvent (e.g., DMSO).

    • Measure the absorbance spectrum to determine the probe concentration using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the fluorophore at its λ_max.

    • This stock solution is now ready for cellular experiments. Store at -20°C, protected from light.

PART II: Cellular Imaging Workflow

This protocol outlines the steps for labeling and imaging cells with the newly synthesized probe.

G cluster_prep Preparation cluster_label Labeling cluster_image Imaging Plate_Cells 1. Plate Cells (e.g., HeLa) on glass-bottom dish Incubate 2. Incubate 24h (37°C, 5% CO2) Plate_Cells->Incubate Prepare_Probe 3. Prepare Probe Working Solution (e.g., 1-5 µM in media) Add_Probe 4. Add Probe to Cells Prepare_Probe->Add_Probe Incubate_Probe 5. Incubate 30-60 min (37°C, protected from light) Add_Probe->Incubate_Probe Wash 6. Wash Cells 3x (with PBS or imaging media) Add_Media 7. Add Fresh Imaging Media Wash->Add_Media Image 8. Image on Microscope (Live or Fixed) Add_Media->Image

Figure 2: Step-by-step cellular imaging workflow.

Step 1: Cell Seeding

  • Seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.

  • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

Step 2: Probe Labeling (Live-Cell)

  • Prepare a working solution of the fluorescent probe by diluting the DMSO stock into pre-warmed complete cell culture medium to a final concentration of 1-10 µM.

    • Insight: The optimal concentration must be determined empirically. Start with a range (e.g., 1, 5, 10 µM) to find the best balance between signal intensity and potential cytotoxicity or non-specific binding.[9]

  • Aspirate the old medium from the cells and gently wash once with warm PBS.

  • Add the probe-containing medium to the cells.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Remove the labeling medium and wash the cells three times with warm live-cell imaging medium to remove any unbound probe.[6]

  • Add fresh, pre-warmed live-cell imaging medium to the dish. The cells are now ready for imaging.

Step 3: Fluorescence Microscopy

  • Place the imaging dish on the microscope stage. If imaging for an extended period, use an environmental chamber to maintain temperature and CO₂ levels.

  • Locate the cells using brightfield or DIC optics.

  • Excite the sample and capture fluorescence images using the appropriate filter set for your chosen fluorophore (see Table 1).

  • Use the lowest possible excitation light intensity and shortest exposure time that provides a good signal-to-noise ratio to minimize phototoxicity.[6]

  • Capture images of a nuclear counterstain (e.g., Hoechst) in a separate channel to help identify subcellular localization.

  • Controls: Always image control cells that have not been treated with the probe to assess cellular autofluorescence levels.

Data Summary and Fluorophore Selection

Choosing the right fluorophore is critical for successful imaging.[][11] Key factors include the available microscope filters, the brightness and photostability of the dye, and the potential for spectral overlap with other probes.

Table 1: Example Fluorescent Hydrazides and Imaging Parameters

FluorophoreExcitation (nm)Emission (nm)Quantum YieldMolar Extinction (ε)Common Filter SetColorSource
CF®488A Hydrazide 4905150.9070,000FITC / GFPGreen[12]
CF®568 Hydrazide 5625830.85100,000TRITC / Cy3Orange[12]
Cy5.5 Hydrazide 6756940.20250,000Cy5.5Far-Red[13]
Alexa Fluor™ 647 Hydrazide 6506680.33270,000Cy5Far-Red[14]

Troubleshooting

IssuePossible CauseSuggested Solution
No/Weak Signal Insufficient probe concentration or incubation time.Increase probe concentration or extend incubation time. Confirm probe synthesis was successful via MS.
Low expression/accumulation of the target.The target molecule may not be present at high levels in the chosen cell line or compartment.
High Background Incomplete removal of unbound probe.Increase the number and duration of wash steps. Use a high-quality imaging medium with low background fluorescence.
Probe concentration is too high, causing non-specific binding.Perform a concentration titration to find the optimal labeling concentration.[9]
Phototoxicity Excitation light is too intense or exposure is too long.Reduce laser power/light intensity. Use a more sensitive camera detector to shorten exposure times. Switch to a longer wavelength dye (e.g., far-red) which is less damaging.[6]
Signal Fades Quickly Photobleaching of the fluorophore.Use a more photostable dye (e.g., CF® Dyes).[12] Use an anti-fade reagent if compatible with the experiment. Reduce light exposure.

References

  • Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]

  • Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm. [Link]

  • Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega. [Link]

  • Bioconjugation - Wikipedia. [Link]

  • Bioorthogonal chemical reporter - Wikipedia. [Link]

  • Click Chemistry: The Go-To Toolkit for Fast and Efficient Reactions. AxisPharm. [Link]

  • Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. PMC. [Link]

  • Classification and Applications of Fluorescent Probes. Evident Scientific. [Link]

  • Spectroscopy of fluorescent probes. Edinburgh Instruments (YouTube). [Link]

  • Chemical Reporters and Their Bioorthogonal Reactions for Labeling Protein O-GlcNAcylation. PMC - NIH. [Link]

  • Characteristics of fluorescent probes. ResearchGate. [Link]

  • An Affinity-Based Method for the Purification of Fluorescently-Labeled Biomolecules. Scilit. [Link]

  • Introduction to Bioconjugation. Chemistry LibreTexts. [Link]

  • Fluorescent Probes for Disease Diagnosis. Chemical Reviews. [Link]

  • Small Molecule Drug Conjugation. Bio-Synthesis, Inc. [Link]

  • Chemical reporters for biological discovery. PMC - PubMed Central. [Link]

  • Best practices: 5 steps to live-cell imaging. YouTube. [Link]

  • Live Cell Imaging Methods and Protocols. ResearchGate. [Link]

  • Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery. MDPI. [Link]

  • Colorimetric Recognition of Aldehydes and Ketones. University of Illinois. [Link]

  • CLICK-labeling of cellular metabolites. Jena Bioscience. [Link]

  • Specific and quantitative labeling of biomolecules using click chemistry. PMC - NIH. [Link]

  • Imaging Mitochondrial Functions: From Fluorescent Dyes to Genetically-Encoded Sensors. PMC - PubMed Central. [Link]

  • Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. ACS Publications. [Link]

  • Fluorescent labeling and modification of proteins. PMC - NIH. [Link]

  • A guide to small fluorescent probes for single-molecule biophysics. AIP Publishing. [Link]

  • Recent progress in developing fluorescent probes for imaging cell metabolites. PMC. [Link]

  • Alison Tebo: “Imaging cellular biochemistry using chemical-genetic tools”. YouTube. [Link]

  • Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. PubMed. [Link]

  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. PubMed Central. [Link]articles/PMC6150117/)

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) related to this specific synthesis. The information herein is curated to ensure scientific integrity, drawing from established literature and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering explanations and actionable solutions.

Question 1: I am observing low to no yield of the desired this compound. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in this synthesis can often be attributed to several critical factors, primarily related to the intramolecular Friedel-Crafts acylation (a variation of the Pictet-Spengler reaction) and the preceding bromination step.

  • Inefficient Cyclization: The core tricyclic structure is formed via an acid-catalyzed intramolecular cyclization. The choice and concentration of the acid catalyst are paramount.

    • Causality: Insufficiently strong acid or inadequate amounts will fail to efficiently protonate the carboxylic acid (or its derivative), which is necessary to generate the reactive acylium ion intermediate required for the electrophilic aromatic substitution on the electron-rich tetrahydroquinoline ring. Conversely, excessively harsh acidic conditions can lead to degradation of the starting material or product.

    • Troubleshooting & Optimization:

      • Acid Catalyst: Polyphosphoric acid (PPA) is a common and effective catalyst for this type of cyclization. If you are using PPA, ensure it is fresh and has not absorbed atmospheric moisture, which will reduce its efficacy. Consider increasing the amount of PPA relative to the substrate. Eaton's reagent (P₂O₅ in methanesulfonic acid) can be a more potent alternative if PPA fails.

      • Temperature Control: The reaction temperature is critical. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can promote side reactions and decomposition. An optimal temperature range is typically between 80-120 °C. We recommend starting at the lower end and gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).

      • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor by TLC until the starting material is consumed.

  • Suboptimal Bromination: The regioselectivity of the bromination of the tetrahydroquinoline precursor is crucial.

    • Causality: The electron-donating nitrogen atom in the tetrahydroquinoline ring activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions (C6 and C8).[1] The desired 9-bromo product requires bromination at the position corresponding to C6 of the parent tetrahydroquinoline.

    • Troubleshooting & Optimization:

      • Brominating Agent: While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the preferred reagent for controlled mono-bromination of N-substituted tetrahydroquinolines.[1] NBS is a milder source of electrophilic bromine and can lead to higher regioselectivity and fewer side products, such as dibromination or oxidation to the quinoline.[1][2][3]

      • Solvent: The choice of solvent can influence the reactivity of the brominating agent. Dichloromethane (DCM) or chloroform are common choices. Acetic acid can also be used and may favor the formation of the desired isomer in some cases.[4]

      • Temperature: Bromination reactions are typically performed at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions.

Question 2: My final product is impure, and I am having difficulty with purification. What are the common impurities and how can I remove them?

Answer:

Purification challenges often stem from the formation of isomeric byproducts and unreacted starting materials.

  • Common Impurities:

    • Isomeric Bromo-Compounds: Formation of the 7-bromo isomer is a common possibility due to the directing effects of the activating nitrogen atom.

    • Dibrominated Products: Over-bromination can lead to the formation of dibromo-tetrahydroquinoline derivatives.

    • Unreacted Starting Material: Incomplete cyclization will leave the brominated precursor in the final mixture.

    • Oxidized Byproducts: The tetrahydroquinoline ring can be susceptible to oxidation, leading to the formation of the corresponding quinoline species, especially if using harsher brominating agents like Br₂.[1]

  • Purification Strategy:

    • Flash Column Chromatography: This is the most effective method for separating the desired product from its isomers and other impurities.

      • Stationary Phase: Silica gel is the standard choice.

      • Mobile Phase: A gradient elution system of ethyl acetate and hexane is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The desired product is generally more polar than the starting material but may have similar polarity to its isomers, requiring careful fractionation.

    • Recrystallization: If a reasonably pure solid is obtained after chromatography, recrystallization can be used for further purification. Suitable solvent systems can be determined on a small scale and may include ethanol, methanol, or mixtures of ethyl acetate and hexane.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the formation of the pyrido[3,2,1-ij]quinolin-3-one core?

A1: The core tricyclic structure is synthesized via an intramolecular electrophilic aromatic substitution, which is a type of Friedel-Crafts acylation. The reaction proceeds through the formation of a highly reactive acylium ion intermediate generated from the carboxylic acid precursor in the presence of a strong acid catalyst like polyphosphoric acid. This acylium ion then attacks the electron-rich aromatic ring of the tetrahydroquinoline moiety, leading to the formation of the new six-membered ring and the final tricyclic product. This is conceptually related to the Pictet-Spengler reaction, which is a versatile method for constructing tetrahydroisoquinoline and related heterocyclic frameworks.[5][6]

Q2: Why is N-Bromosuccinimide (NBS) often recommended over molecular bromine (Br₂) for the bromination step?

A2: N-Bromosuccinimide (NBS) is generally preferred for several reasons:

  • Milder Reaction Conditions: NBS is a milder brominating agent than Br₂, which reduces the likelihood of side reactions such as over-bromination and oxidation of the tetrahydroquinoline ring.[1]

  • Improved Regioselectivity: For N-substituted tetrahydroquinolines, NBS often provides better control and higher selectivity for mono-bromination at the desired position.[1]

  • Ease of Handling: NBS is a crystalline solid that is easier and safer to handle compared to the highly corrosive and volatile liquid bromine.

Q3: Can I monitor the reaction progress using techniques other than TLC?

A3: While TLC is the most common and convenient method for real-time reaction monitoring in a standard organic synthesis lab, other techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC offers more quantitative and precise monitoring of the consumption of starting materials and the formation of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking small aliquots from the reaction mixture (if feasible and safe) and analyzing them by ¹H NMR can provide detailed information about the conversion and the formation of different species.

Optimized Reaction Conditions

The following table summarizes a set of generally optimized conditions for the synthesis. It is important to note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

ParameterRecommended ConditionRationale
Bromination Step
Brominating AgentN-Bromosuccinimide (NBS)Milder, more selective, and safer than Br₂.[1]
SolventDichloromethane (DCM) or ChloroformProvides good solubility for reactants and is relatively inert.
Temperature0 °C to Room TemperatureControls reaction rate and minimizes side reactions.
Stoichiometry1.0 - 1.1 equivalents of NBSMinimizes over-bromination.
Cyclization Step
CatalystPolyphosphoric Acid (PPA) or Eaton's ReagentEffective dehydrating and protonating agents for acylium ion formation.
Temperature80 - 120 °CBalances reaction rate and potential for degradation.
Reaction TimeMonitor by TLC until completionEnsures maximum conversion of the starting material.
Purification
MethodFlash Column ChromatographyEffective for separating isomers and other impurities.[7]
EluentHexane/Ethyl Acetate GradientAllows for the separation of compounds with varying polarities.

Experimental Protocols

Step 1: Bromination of the Tetrahydroquinoline Precursor

  • Dissolve the tetrahydroquinoline precursor (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude bromo-intermediate.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Place the crude bromo-intermediate from the previous step into a round-bottom flask.

  • Add polyphosphoric acid (PPA) (10-20 times the weight of the starting material).

  • Heat the mixture to 90-100 °C with vigorous stirring for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizations

Reaction_Mechanism cluster_bromination Step 1: Electrophilic Bromination cluster_cyclization Step 2: Intramolecular Friedel-Crafts Acylation Tetrahydroquinoline Tetrahydroquinoline Precursor Bromo-intermediate Brominated Intermediate Tetrahydroquinoline->Bromo-intermediate NBS, DCM Acylium_Ion Acylium Ion Intermediate Bromo-intermediate->Acylium_Ion PPA, Heat Final_Product 9-Bromo-1,2,6,7-tetrahydro-5H- pyrido[3,2,1-ij]quinolin-3-one Acylium_Ion->Final_Product Intramolecular Cyclization Troubleshooting_Workflow Start Low Yield Issue Check_Cyclization Check Cyclization Step Incomplete reaction? Degradation? Start->Check_Cyclization Check_Bromination Check Bromination Step Incorrect Isomer? Side Products? Start->Check_Bromination Optimize_Cyclization Optimize Cyclization Increase PPA/Use Eaton's Reagent Adjust Temperature (80-120°C) Increase Reaction Time Check_Cyclization:f1->Optimize_Cyclization Check_Cyclization:f2->Optimize_Cyclization Optimize_Bromination Optimize Bromination Use NBS instead of Br2 Control Temperature (0°C) Adjust Solvent Check_Bromination:f1->Optimize_Bromination Check_Bromination:f2->Optimize_Bromination

Caption: Troubleshooting workflow for low yield.

References

  • BenchChem. (n.d.). Improving the regioselectivity of the Pictet-Spengler reaction for substituted tetrahydroisoquinolines.
  • Calcaterra, A., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. doi:10.3390/molecules25020414. Available from: [Link]

  • BenchChem. (n.d.). A Comparative Guide: Molecular Bromine vs. N-Bromosuccinimide for the Bromination of Tetrahydroquinolines.
  • ResearchGate. (n.d.). Pictet–Spengler Tetrahydroisoquinoline Synthese.
  • National Institutes of Health. (n.d.). Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines.
  • National Institutes of Health. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
  • National Institutes of Health. (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
  • ACS Publications. (2018). Synthesis of Quinolines and Pyrido[3,2-g or 2,3-g]quinolines Catalyzed by Heterogeneous Propylphosphonium Tetrachloroindate Ionic Liquid. The Journal of Organic Chemistry.
  • PubMed. (n.d.). Synthesis and antiproliferative evaluation of certain pyrido[3,2-g]quinoline derivatives.
  • Sci-Hub. (2018). Synthesis of Quinolines and Pyrido[3,2-g or 2,3-g]quinolines Catalyzed by Heterogeneous Propylphosphonium Tetrachloroindate Ionic Liquid. The Journal of Organic Chemistry.
  • Zemtsova, M. N., et al. (2015). Bromination of 2-Phenyl-1,2,3,4-tetrahydroquinolines. Russian Journal of Organic Chemistry, 51(5), 636–639. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
  • National Institutes of Health. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC.
  • ResearchGate. (n.d.). Novel syntheses of pyrido[1,2-a]pyrimidin-2-ones, 2H-quinolizin-2-ones, pyrido[1,2-a]quinolin-3-ones, and thiazolo[3,2-a]pyrimidin-7-ones.
  • Royal Society of Chemistry. (2025). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances.
  • ACS Publications. (n.d.). Synthesis of Quinazolinone-Fused Tetrahydroisoquinolines and Related Polycyclic Scaffolds by Iodine-Mediated sp3 C–H Amination.
  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Phcogj.com. (n.d.). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ACS Publications. (2024). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters.
  • MDPI. (n.d.). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines.
  • ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one.

Sources

Technical Support Center: Synthesis of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Our goal is to provide practical, field-tested solutions to common challenges encountered during its synthesis, thereby improving yield, purity, and reproducibility. The synthesis is typically approached as a two-stage process: an intramolecular Friedel-Crafts acylation to form the tricyclic core, followed by a regioselective bromination. This guide is structured to address specific issues you may encounter in each of these critical steps.

High-Level Synthetic Workflow

The following diagram outlines the general synthetic pathway from a suitable precursor to the final target molecule.

Synthetic_Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Bromination A Tetrahydroquinoline Precursor B Intramolecular Friedel-Crafts Acylation A->B Acid Catalyst (e.g., PPA, Eaton's Reagent) C Tricyclic Core: 1,2,6,7-Tetrahydro-5H-pyrido [3,2,1-ij]quinolin-3-one B->C D Regioselective Bromination C->D Brominating Agent (e.g., NBS) E Final Product: 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido [3,2,1-ij]quinolin-3-one D->E F Purification E->F

Caption: General two-stage synthetic pathway.

Part 1: Troubleshooting the Intramolecular Friedel-Crafts Acylation

This section addresses the formation of the 1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one core. This reaction is a classic intramolecular electrophilic aromatic substitution.

Q1: My cyclization reaction to form the tricyclic core has a very low yield or fails completely. What are the likely causes?

A1: Low yield in this critical step typically points to one of three areas: the catalyst, the substrate, or the reaction conditions.

  • Catalyst Deactivation: The nitrogen atom in the tetrahydroquinoline ring is a Lewis base. It can form a complex with the Lewis acid catalyst (like AlCl₃) or protonate in the presence of a strong protic acid (like PPA), effectively neutralizing the catalyst.[1] The acylated product, a ketone, can also coordinate to Lewis acids, requiring stoichiometric amounts of the catalyst rather than catalytic quantities.[2]

    • Solution: Ensure you are using a sufficient excess of the acid catalyst to overcome this neutralization. For Lewis acids like AlCl₃, more than one equivalent is often necessary.

  • Substrate Purity: The starting carboxylic acid or acyl chloride must be anhydrous and pure. The presence of water will quench common catalysts like AlCl₃, polyphosphoric acid (PPA), and Eaton's reagent.[1]

    • Solution: Dry your starting materials and solvents rigorously before the reaction.

  • Deactivated Ring System: While the tetrahydroquinoline ring is generally considered activated towards electrophilic substitution, incorrect precursor synthesis could inadvertently add deactivating groups. Friedel-Crafts reactions are known to fail on strongly deactivated aromatic rings.[3][4]

    • Solution: Confirm the structure and purity of your precursor via NMR and mass spectrometry before proceeding.

Q2: Which acid catalyst is best for this type of intramolecular cyclization? PPA, Eaton's Reagent, or AlCl₃?

A2: The choice of catalyst is critical and depends on the specific substrate and desired reaction conditions.

CatalystAdvantagesDisadvantagesRecommended Use Case
Polyphosphoric Acid (PPA) Inexpensive, acts as both catalyst and solvent.Highly viscous, making stirring difficult; requires high temperatures (often >100°C); workup can be cumbersome.Good for initial trials on a small scale due to its simplicity. Can give poor yields if the substrate is sensitive to high heat.[5]
Eaton's Reagent (P₂O₅ in MeSO₃H) Extremely powerful catalyst, often works at lower temperatures (RT to 90°C) and gives higher yields than PPA.[5]More expensive, must be prepared fresh or stored under strictly anhydrous conditions.The preferred method for difficult cyclizations or when milder conditions are needed to prevent side reactions.[5]
Aluminum Chloride (AlCl₃) Classic, potent Lewis acid catalyst for Friedel-Crafts reactions.Requires stoichiometric amounts due to product complexation[2]; must be strictly anhydrous; can promote charring and side reactions at higher temperatures.Effective when using an acyl chloride precursor in a non-protic solvent like dichloromethane or dichloroethane.

Expert Insight: We recommend starting with Eaton's reagent. Its superior reactivity often allows for significantly milder reaction conditions, which is crucial for preventing the degradation of complex heterocyclic systems.[5]

Q3: I'm observing a significant amount of dark, insoluble polymer-like material in my reaction flask. What is it and how can I prevent it?

A3: Polymerization is a common side reaction in strong acid-catalyzed reactions, especially at elevated temperatures. This occurs when the activated aromatic ring undergoes intermolecular reactions instead of the desired intramolecular cyclization.

  • Causality: High reaction temperatures or excessive reaction times can promote these undesired pathways. The carbocation intermediate, if not quickly trapped by the intramolecular ring closure, can act as an electrophile towards another molecule of the starting material.

  • Prevention Strategy:

    • Lower the Temperature: If using PPA, try to run the reaction at the lowest possible temperature that still allows for conversion. If this is not effective, switch to a more reactive catalyst like Eaton's reagent that works under milder conditions.[5]

    • High Dilution: Running the reaction at a lower concentration can favor the intramolecular pathway over the intermolecular one. This is a fundamental principle for promoting cyclization.

    • Control the Rate of Addition: If using a setup where the starting material is added to the hot acid, add it slowly to maintain a low instantaneous concentration, further favoring the intramolecular reaction.

Part 2: Troubleshooting the Regioselective Bromination

This section focuses on the introduction of the bromine atom at the 9-position of the tricyclic core.

Q1: My bromination reaction is not selective, leading to a mixture of mono- and di-brominated products. How can I improve selectivity for the 9-position?

A1: Achieving regioselectivity in the bromination of activated heterocyclic systems is a common challenge. The key is to control the reactivity of the brominating agent.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally the reagent of choice over molecular bromine (Br₂) for selective bromination of activated rings. NBS provides a low, steady-state concentration of bromine, which helps to prevent over-bromination.[6][7]

  • Reaction Conditions:

    • Temperature: Run the reaction at a low temperature (e.g., 0°C or even -20°C) to slow down the reaction rate and improve selectivity.

    • Solvent: A polar aprotic solvent like acetonitrile or chloroform is often a good choice. Acetic acid can also be used, but may lead to different selectivity profiles.[8]

    • Stoichiometry: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of NBS. Add the NBS portion-wise or as a solution via syringe pump to avoid localized high concentrations that can lead to di-bromination.

Q2: During bromination, my product seems to be oxidizing to form a fully aromatic quinoline species. Why is this happening?

A2: This is a known side reaction. The tetrahydroquinoline ring system can be susceptible to oxidation, and some brominating agents, particularly under certain conditions, can act as oxidants. NBS, for example, can mediate both bromination and dehydrogenation (oxidation) in a one-pot reaction to form bromoquinolines from tetrahydroquinolines.[6][9]

  • Mechanism: The reaction likely proceeds through an initial electrophilic bromination, followed by a radical dehydrogenation process facilitated by excess NBS or reaction intermediates.[7]

  • Mitigation Strategies:

    • Strict Stoichiometric Control: Use no more than 1.05 equivalents of NBS. The risk of oxidation increases significantly with excess brominating agent.[7]

    • Exclusion of Light and Radical Initiators: Perform the reaction in the dark and ensure solvents are free of peroxides to suppress radical-mediated oxidation pathways.

    • Temperature Management: Keep the reaction temperature as low as possible. Oxidation is often more favorable at higher temperatures.

Troubleshooting Logic Flowchart

Troubleshooting_Bromination Start Low Yield of 9-Bromo Product Purity Analyze Crude Product by LCMS / NMR Start->Purity Impurity1 Multiple Brominated Products Observed? Purity->Impurity1 Yes Impurity2 Oxidized (Aromatic) Product Observed? Purity->Impurity2 Yes NoReaction Mainly Unreacted Starting Material? Purity->NoReaction Yes Sol1 1. Reduce NBS to 1.0 eq. 2. Add NBS slowly. 3. Lower reaction temp to 0°C. Impurity1->Sol1 Yes Sol2 1. Strictly control NBS stoichiometry. 2. Run reaction in the dark. 3. Ensure lowest possible temp. Impurity2->Sol2 Yes Sol3 1. Check NBS activity (use fresh bottle). 2. Allow reaction to warm to RT slowly. 3. Increase reaction time. NoReaction->Sol3 Yes

Caption: Troubleshooting common bromination issues.

Experimental Protocols

Protocol 1: Synthesis of 1,2,6,7-Tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one (Tricyclic Core)

This protocol is a generalized procedure based on the use of Eaton's Reagent, which often provides superior results.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, carefully prepare Eaton's reagent by adding phosphorus pentoxide (P₂O₅, 10 wt equiv) to methanesulfonic acid (MeSO₃H). Stir the mixture at room temperature under N₂ until the P₂O₅ has fully dissolved (this may take several hours).

  • Reaction Setup: Cool the freshly prepared Eaton's reagent to 25°C.

  • Substrate Addition: In a separate flask, dissolve the N-substituted tetrahydroquinoline-propanoic acid precursor (1.0 equiv) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirring Eaton's reagent over 30 minutes, ensuring the internal temperature does not exceed 40°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LCMS by carefully quenching a small aliquot in a biphasic mixture of saturated NaHCO₃ and ethyl acetate.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will be highly exothermic.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~8.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound

  • Reaction Setup: Dissolve the tricyclic core (1.0 equiv) in anhydrous chloroform or acetonitrile in a round-bottom flask protected from light (e.g., wrapped in aluminum foil). Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15-20 minutes, ensuring the temperature remains at 0°C.

  • Reaction: Stir the reaction mixture at 0°C. Monitor the progress by TLC or LCMS. The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining active bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography or recrystallization to yield the pure 9-bromo derivative.

References

  • Synthesis of 5-Hydroxyquinolines. ResearchGate. Available at: [Link]

  • A process for preparing tetrahydroquinoline derivatives.Google Patents (EP2154132A1).
  • New synthesis of 7-bromo-1, 3-dihydro-3-hydroxy-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one. ResearchGate. Available at: [Link]

  • Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances. Available at: [Link]

  • Synthesis of Quinazolinone-Fused Tetrahydroisoquinolines and Related Polycyclic Scaffolds by Iodine-Mediated sp3 C–H Amination. The Journal of Organic Chemistry. Available at: [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]

  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. Available at: [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. Available at: [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. National Institutes of Health (PMC). Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Why is a Friedel-Crafts reaction not possible on Quinoline? Quora. Available at: [Link]

  • Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. ResearchGate. Available at: [Link]

  • Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. Available at: [Link]

  • One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists. PubMed. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. Available at: [Link]

  • Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. ResearchGate. Available at: [Link]

  • Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal. Available at: [Link]

Sources

Technical Support Center: Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the unique challenges encountered during the purification of brominated heterocyclic compounds. The inherent properties of these molecules—stemming from the interplay between the heterocyclic core and the bromine substituent—often lead to complex separation issues. This resource offers troubleshooting guides and frequently asked questions (FAQs) to navigate these purification hurdles effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my brominated heterocycle showing significant tailing or streaking on a silica gel column?

A1: This is a classic issue, particularly with nitrogen-containing heterocycles like pyridines or indoles. The root cause is often strong, undesirable interactions between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to uneven migration up the column, resulting in tailed or streaked bands and poor separation.

Causality & Solution: To mitigate this, you must neutralize the acidic sites on the stationary phase. The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[1]

  • For Basic Compounds: Add 0.1-1% triethylamine (Et₃N) or a 7N solution of ammonia in methanol to your eluent system.[1] This amine will preferentially bind to the acidic silanol groups, allowing your brominated heterocycle to elute symmetrically.

  • Alternative Stationary Phases: If tailing persists, consider switching to a less acidic stationary phase like neutral or basic alumina, or using reversed-phase chromatography.[1]

Q2: I am observing a new, less polar spot on my TLC plate during purification, suggesting my compound is degrading. What is likely happening?

A2: The most common degradation pathway for brominated aromatic and heterocyclic compounds during purification is debromination , where the C-Br bond is cleaved and replaced with a C-H bond.[2][3] This results in a less polar, debrominated impurity that can be very difficult to separate from the desired product.[4][5]

Causality & Solution: Debromination can be triggered by several factors:

  • Nucleophilic Attack: Certain solvents (like methanol under basic conditions) or additives can act as nucleophiles.

  • Photodegradation: Some brominated compounds are light-sensitive.

  • Metal Contamination: Trace metals in your silica or solvents can catalyze dehalogenation.[3]

Troubleshooting Steps:

  • Solvent Choice: Avoid highly nucleophilic solvents if possible.

  • Protect from Light: Wrap your column in aluminum foil to prevent photodegradation.

  • Inert Conditions: While not always necessary for chromatography, if the compound is particularly sensitive, running the column under an inert atmosphere (N₂ or Argon) can help.

  • pH Control: Ensure the mobile phase is not strongly basic, which can promote nucleophilic attack.

Q3: My brominated starting material and the final coupled product (e.g., from a Suzuki reaction) are co-eluting. How can I separate them?

A3: This is a frequent challenge because the starting material and product can have very similar polarities. For instance, in a Suzuki coupling, you are replacing a bromine atom with a phenyl group, which might not induce a large enough polarity shift for easy separation on silica. In some cases, separation by standard column chromatography is not feasible.[6]

Causality & Solution: The key is to exploit different separation mechanisms. If separation based on polarity (adsorption chromatography) fails, you need to introduce a different interaction mode. This is the principle of orthogonal purification .[7][8]

  • Orthogonal Chromatography: The most robust solution is a two-step purification process using different stationary phases.[7]

    • Step 1 (Normal-Phase): First, run a flash column with silica gel. This may not give perfect separation but will remove many impurities.

    • Step 2 (Reversed-Phase): Take the mixed fractions containing your product and starting material and purify them using reversed-phase (C18) flash chromatography or preparative HPLC.[7] The separation on C18 is based on hydrophobicity, which will likely resolve the two compounds.

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving specific, complex purification problems.

Guide 1: Resolving Co-eluting Brominated Positional Isomers

The separation of positional isomers (e.g., 2-bromopyridine vs. 3-bromopyridine) is notoriously difficult because they share nearly identical polarity and molecular weight.[4][5]

A reaction has produced a mixture of 3-bromoisoquinoline and 5-bromoisoquinoline. On a standard silica gel column with a hexane/ethyl acetate gradient, they co-elute, appearing as a single peak in the collected fractions.

G cluster_0 Troubleshooting Co-eluting Isomers A Initial State: Isomers Co-elute on Silica (Hexane/EtOAc) B Strategy 1: Alter Mobile Phase Selectivity A->B C Switch to DCM/Methanol. Does this resolve the isomers? B->C D Strategy 2: Change Stationary Phase Chemistry C->D No G Successful Separation C->G Yes E Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) Column D->E F Mechanism: Exploit π-π Interactions E->F H Problem Resolved E->H G cluster_1 Troubleshooting Low Recovery & Degradation I Initial State: Low Recovery & Compound Degradation on Silica J Hypothesis: Compound is sensitive to acidic silica I->J K Strategy 1: Passivate the Silica J->K L Pre-treat silica with Et₃N solution or add 0.5% Et₃N to eluent. Is recovery improved? K->L M Strategy 2: Use a Non-Chromatographic Method L->M No P Problem Resolved L->P Yes N Attempt Recrystallization M->N O Select solvent where compound is soluble when hot, insoluble when cold N->O Q Problem Resolved N->Q

Caption: Workflow for addressing compound instability.

When a compound is too sensitive for chromatography, crystallization is an excellent and often superior alternative that can yield material of very high purity. [9]

  • Solvent Selection: The key to successful recrystallization is finding the right solvent or solvent system. The ideal solvent should dissolve your compound completely when hot but poorly when cold. [10] * Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, hexane, toluene, ethyl acetate, or mixtures like ethanol/water). [10]2. Procedure:

    • Dissolution: Place the crude, solid material in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound. [1] * Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. If colored impurities are present, you can add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter it out. [1] * Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation. [1] * Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.

  • Purity Validation: After drying, confirm the purity of the crystals using HPLC and ¹H NMR analysis. [11]The absence of impurity peaks and a sharp melting point are indicators of high purity.

References

  • Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. Available from: [Link]

  • Biotage. (2023). What is Orthogonal Flash Chromatography and Why Should I do it?. Biotage. Available from: [Link]

  • McGachy, C. J., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Available from: [Link]

  • Chen, J., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. National Institutes of Health (NIH). Available from: [Link]

  • ResearchGate. (2017). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available from: [Link]

  • ResearchGate. (2015). A Novel Process for the Removal of Bromine from Styrene Polymers Containing Brominated Flame Retardant. ResearchGate. Available from: [Link]

  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies. Available from: [Link]

  • Validated Biosystems. (2006). The Secrets of Orthogonal Process Design. Validated Biosystems. Available from: [Link]

  • Macsen Labs. (2024). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Macsen Labs. Available from: [Link]

  • Botirov, E. H., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. National Institutes of Health (NIH). Available from: [Link]

  • Acar, C., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (NIH). Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Bromoindole-3-carbaldehyde on Newcrom R1 HPLC column. SIELC. Available from: [Link]

  • Google Patents. (2011). Method for removing bromine impurities from alkali metal or alkali earth metal chloride. Google Patents.
  • National Institutes of Health (NIH). (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health (NIH). Available from: [Link]

  • Taylor & Francis. (n.d.). Dehalogenation – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • Research and Reviews. (2021). Purification Methods of Organic Compounds. Research and Reviews: Journal of Chemistry. Available from: [Link]

  • ResearchGate. (2011). Clean-up method for determination of established and emerging brominated flame retardants in dust. ResearchGate. Available from: [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available from: [Link]

  • Wikipedia. (n.d.). Dehalogenation. Wikipedia. Available from: [Link]

  • Zhang, C. C., & Zhang, F. S. (2012). Removal of brominated flame retardant from electrical and electronic waste plastic by solvothermal technique. PubMed. Available from: [Link]

  • Peng, H., et al. (2016). Late-stage functionalization of BN-heterocycles. National Institutes of Health (NIH). Available from: [Link]

  • Wiley Online Library. (n.d.). European Journal of Organic Chemistry. Wiley Online Library. Available from: [Link]

  • ResearchGate. (2023). Sustainable bromination of organic compounds: A critical review. ResearchGate. Available from: [Link]

  • National Institutes of Health (NIH). (2017). Sustainable Aerobic Bromination with Controllable Chemoselectivity. National Institutes of Health (NIH). Available from: [Link]

  • Google Patents. (2014). The crystallization of quinoline. Google Patents.
  • National Institutes of Health (NIH). (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health (NIH). Available from: [Link]

  • ResearchGate. (2022). Bromination of other aromatic substrates. ResearchGate. Available from: [Link]

  • Axion Labs. (2024). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available from: [Link]

  • Chemistry Stack Exchange. (2020). What are acid/base sensitive groups?. Chemistry Stack Exchange. Available from: [Link]

  • Google Patents. (2013). 5-bromoindole preparation method. Google Patents.
  • Chemistry LibreTexts. (2024). Heterocyclic Amines. Chemistry LibreTexts. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available from: [Link]

  • Google Patents. (1990). Method for the bromination of aromatic compound. Google Patents.
  • Beilstein-Institut. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. Available from: [Link]

Sources

Preventing degradation of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one during in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Guide for: Preventing Degradation of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

Welcome to the technical support resource for this compound. As Senior Application Scientists, we have compiled this guide to help you navigate the complexities of working with this compound in in vitro settings. Inconsistent results, such as variable potency or loss of activity, can often be traced back to compound instability.[1] This guide provides in-depth troubleshooting advice and preventative protocols to ensure the integrity of your experiments and the reliability of your data.

The structure of this compound, a brominated heterocyclic ketone, contains moieties that are susceptible to degradation under common laboratory conditions. The primary culprits are light exposure, suboptimal pH, and oxidative stress.

Frequently Asked Questions (FAQs)

Q1: My assay results are inconsistent from day to day. Could the compound be the problem?

A: Yes, inconsistent results are a classic symptom of compound instability.[2] If the compound degrades in your stock solution or during the course of a long-term experiment, its effective concentration will decrease, leading to poor reproducibility.[1] We recommend verifying the stability of your stock solution and assessing its integrity under your specific assay conditions.

Q2: What are the main environmental factors that can degrade this compound?

A: Based on its chemical structure—a brominated quinolinone derivative—the two most critical factors are light and pH .

  • Photosensitivity: Aromatic bromine substituents can make compounds susceptible to photodegradation upon exposure to UV or even ambient lab light.[3][4] This can lead to debromination or other structural changes.

  • pH Instability: The heterocyclic ring system and ketone group may be susceptible to acid- or base-catalyzed hydrolysis. Deviations from a neutral pH range in your assay buffer can accelerate degradation.[5]

Q3: What are the absolute best practices for preparing and storing stock solutions of this compound?

A: To maximize longevity and prevent degradation, adhere to the following:

  • Use High-Purity Solvent: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) for your initial stock.

  • Protect from Light: Prepare solutions in a low-light environment.[4] Store all stock solutions in amber-colored glass vials or clear vials wrapped completely in aluminum foil to block light exposure.[3][6]

  • Store at Low Temperature: For long-term storage, keep concentrated stock solutions at -20°C or ideally -80°C.[4]

  • Aliquot for Single Use: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, prepare single-use aliquots of your stock solution.[2]

  • Inert Atmosphere: For maximum protection, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to displace oxygen.

In-Depth Troubleshooting and Protocols

This section addresses specific experimental issues with detailed explanations and actionable protocols.

Issue 1: Progressive Loss of Compound Activity in the Assay Plate

Symptom: You observe a strong initial effect, but the compound's potency appears to diminish over the course of a multi-hour or multi-day incubation (e.g., in a 72-hour cell viability assay).

Primary Suspects: Photosensitivity, pH-driven hydrolysis in the assay medium.

Causality Explained: Standard cell culture incubators are not light-proof, and repeated opening and closing of the door for other experiments can expose your plates to ambient light. Furthermore, cell culture medium containing bicarbonate buffers can experience pH shifts (typically becoming more alkaline) if not maintained in a CO₂-controlled environment.[7] This pH drift can compromise compound stability.[5]

This protocol helps determine if your compound is stable over the time course of your experiment under your specific assay conditions.

  • Preparation: Prepare the compound in your final assay medium at its highest working concentration. Include a "vehicle only" (e.g., 0.1% DMSO in medium) control.

  • Incubation: Dispense the solutions into a multi-well plate, mirroring your actual experimental setup.

  • Time Points: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂).

  • Sampling: At various time points (e.g., 0, 2, 8, 24, 48, 72 hours), remove an aliquot from the wells.

  • Analysis: Immediately freeze the collected aliquots at -80°C. Once all time points are collected, analyze the concentration of the parent compound in each sample using a suitable analytical method like LC-MS or HPLC.

  • Interpretation: Plot the concentration of the parent compound versus time. A decline of >10-15% over the experimental duration indicates significant instability that needs to be addressed.

Corrective Actions:

  • Light Protection: If photodegradation is suspected, wrap your assay plates in aluminum foil before placing them in the incubator.[4] Work in a darkened room or under a safelight when handling the compound.[3][8]

  • pH Control: Ensure your assay medium is properly buffered for the duration of the experiment. For non-CO₂ environments, consider using a medium buffered with HEPES.

Issue 2: Suspected Oxidative Degradation

Symptom: You observe compound degradation even when light and pH are controlled. The assay medium contains components known to generate reactive oxygen species (ROS), or you are working with cell types that produce high levels of endogenous ROS.

Causality Explained: Heterocyclic compounds can be susceptible to oxidation.[9] Reactive oxygen species, which can be generated by components in cell culture media or by cellular metabolism, can attack the compound, leading to hydroxylation or other oxidative modifications.[10]

cluster_workflow Oxidative Degradation Mitigation Workflow start Observe Degradation (Light/pH Controlled) check_media Are media components (e.g., riboflavin, iron) contributing to ROS? start->check_media add_antioxidant Supplement media with antioxidant (e.g., Ascorbic Acid, N-acetylcysteine, Glutathione). check_media->add_antioxidant re_test Repeat Stability Test (Protocol 1) with supplemented media. add_antioxidant->re_test evaluate Is degradation mitigated? re_test->evaluate proceed Proceed with assay using supplemented media. evaluate->proceed Yes investigate_further Investigate other degradation pathways. evaluate->investigate_further No

Caption: Workflow for addressing suspected oxidative degradation.

Corrective Actions:

  • Supplement with Antioxidants: The addition of a small-molecule antioxidant to your assay medium can scavenge free radicals and protect your compound.[11] Antioxidants work by donating electrons to neutralize reactive species, interrupting damaging chain reactions.[12][13]

AntioxidantTypical Working ConcentrationKey Considerations
Ascorbic Acid (Vitamin C) 50 - 200 µMWater-soluble. Can also regenerate other antioxidants like Vitamin E.[13]
N-Acetylcysteine (NAC) 1 - 5 mMA precursor to glutathione, a major intracellular antioxidant.[13]
Glutathione (GSH) 1 - 5 mMA pivotal endogenous antioxidant that directly scavenges ROS.[11]
α-Tocopherol (Vitamin E) 10 - 50 µMLipid-soluble; best for protecting against lipid peroxidation. May require a specific delivery vehicle.

Note: Always run a control experiment to ensure the chosen antioxidant does not interfere with your assay readout or cell model at the concentration used.

Issue 3: Identifying Unknown Degradants

Symptom: You have confirmed significant compound instability but do not know the cause or the identity of the degradation products. This information is critical for interpreting structure-activity relationships (SAR).

Causality Explained: Identifying the conditions that cause degradation can reveal the compound's liabilities. For example, if degradation occurs primarily under acidic conditions, it points to a hydrolytically labile site. Identifying the mass of the degradants can suggest specific chemical transformations (e.g., a mass increase of 16 Da suggests hydroxylation; a mass loss of 80 Da suggests debromination).

A forced degradation study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.[4]

  • Stock Preparation: Prepare a concentrated stock of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Set up the following reactions in separate, clearly labeled amber vials:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Photolytic Stress: Expose a solution in a clear vial to a photostability chamber or intense, broad-spectrum light.[4]

    • Thermal Stress: Incubate a solution at an elevated temperature (e.g., 60°C).

    • Control: Keep a solution protected from light at room temperature.

  • Incubation: Let the reactions proceed for a set period (e.g., 24-48 hours).

  • Analysis: Neutralize the acid and base samples, then analyze all samples by LC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks (degradants) and a decrease in the area of the parent compound peak. Analyze the mass spectra of the new peaks to hypothesize their structures.

cluster_pathways Potential Degradation Pathways cluster_conditions Parent 9-Bromo-1,2,6,7-tetrahydro-5H- pyrido[3,2,1-ij]quinolin-3-one Debromination Debrominated Product (Loss of Br) Parent->Debromination Hydroxylation Hydroxylated Product (Addition of -OH) Parent->Hydroxylation RingCleavage Ring-Cleaved Products Parent->RingCleavage Light Light (UV/Visible) Light->Debromination Oxidant Oxidant (ROS/H₂O₂) Oxidant->Hydroxylation Oxidant->RingCleavage AcidBase Acid/Base (H⁺/OH⁻) AcidBase->RingCleavage

Caption: Plausible degradation routes for the target compound.

By understanding these potential liabilities, you can proactively design your experiments—choosing appropriate buffers, protecting samples from light, and using fresh solutions—to ensure the highest quality data.

References

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]

  • Hoelscher, B., et al. (2021). In vitro degradation and cytotoxicity response of biobased nanoparticles prepared by thiol-ene polymerization in miniemulsion. arXiv. [Link]

  • CSULB. (n.d.). Photography Lab Safety Guidelines for Lab Workers & Students. [Link]

  • Tan, B. L., et al. (2018). Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases. PMC. [Link]

  • Chemistry For Everyone. (2025). How Do Antioxidants Work At A Molecular Level?. YouTube. [Link]

  • E-M, K., et al. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. MDPI. [Link]

  • ResearchGate. (2015). What kind of light source should be used while working (for e.g. weighing) with photosensitive chemicals?. [Link]

  • Kurutas, E. B. (2016). The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state. PubMed Central. [Link]

  • Polymer Solutions. (n.d.). In Vitro Degradation Testing. SGS PSI. [Link]

  • Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. PMC - PubMed Central - NIH. [Link]

  • Vona, R., et al. (2023). An Updated Overview on the Role of Small Molecules and Natural Compounds in the “Young Science” of Rejuvenation. MDPI. [Link]

  • Meerts, I. A., et al. (2001). Potent competitive interactions of some brominated flame retardants and related compounds with human transthyretin in vitro. PubMed. [Link]

  • Ghorbani, M., et al. (2022). Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. PMC - PubMed Central. [Link]

  • ResearchGate. (2021). Test conditions can significantly affect the results of in vitro cytotoxicity testing of degradable metallic biomaterials. [Link]

  • ResearchGate. (n.d.). In vitro degradation tests: (a) visual evaluation of as-degraded.... [Link]

  • Chem Help ASAP. (2023). in vitro assays used in preclinical safety. YouTube. [Link]

  • Al-Ostath, A., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]

  • Balaban, N., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]

  • Hundt, K., et al. (1995). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. PubMed. [Link]

  • D'Mello, S. R., et al. (2021). Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. PMC. [Link]

  • Royal Society of Chemistry. (2023). Effect of bromine substitution on blue phosphorescent trans-(N-heterocyclic carbene)Pt(II) acetylide complexes. [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. [Link]

  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]

  • PubChem. (n.d.). 6-Bromo-3,4-dihydroquinolin-2(1H)-one. [Link]

  • Frontiers. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. [Link]

  • PubMed. (2006). DMSO-related effects in protein characterization. [Link]

  • International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. [Link]

  • ResearchGate. (n.d.). Effect of DMSO on assay performance. [Link]

  • PubMed. (2015). Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. [Link]

  • MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]

  • ResearchGate. (2024). Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A. [Link]

  • Journal of the American Chemical Society. (2016). A Mechanistic Study of Halogen Addition and Photoelimination from π-Conjugated Tellurophenes. [Link]

  • ResearchGate. (2010). Synthesis of Some New 3-Pyrrolidinylquinoline Derivatives via 1,3-Dipolar Cycloaddition of Stabilized Azomethine Ylides to Quinolinyl ,- Unsaturated Ketones. [Link]

  • ResearchGate. (n.d.). Positional Selectivity in Electrophilic Substitution in π-Excessive Heteroaromatics. [Link]

  • PubMed. (2006). Part 3. a novel stereocontrolled, in situ, solution- and solid-phase, Aza Michael approach for high-throughput generation of tetrahydroaminoquinoline-derived natural-product-like architectures. [Link]

  • PubMed. (2023). Ipso Substitution of Aromatic Bromine in Chlorinated Waters: Impacts on Trihalomethane Formation. [Link]

Sources

Troubleshooting inconsistent results in biological assays with 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing quinolinone-based compounds in biological assays. This guide is designed to address the common challenge of experimental variability, using 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one as a representative example of this chemical class. While specific biological data for this particular molecule is not extensively documented in current literature, the principles and troubleshooting steps outlined here are broadly applicable to novel, heterocyclic small molecules in a research and drug development setting.

Our approach is built on the core tenets of robust scientific methodology: understanding the physicochemical properties of your compound, validating its behavior in your specific assay system, and systematically eliminating potential sources of error. This guide will equip you with the expertise to diagnose and resolve inconsistencies, ensuring the reliability and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: My dose-response curve for this compound is not sigmoidal and shows high variability at top concentrations. What is the likely cause?

A1: This is a classic indicator of poor compound solubility. At concentrations exceeding its aqueous solubility limit, the compound may precipitate out of solution. This leads to an inaccurate effective concentration, causing a plateau or even a drop in the observed biological effect, and high well-to-well variance. It is crucial to determine the kinetic and thermodynamic solubility of your compound in your specific assay buffer.

Q2: I'm seeing a progressive loss of the compound's inhibitory activity when I prepare my assay plates in advance. Why is this happening?

A2: The issue likely stems from compound instability. Many complex organic molecules can be unstable in aqueous buffer over time, especially at 37°C. Potential causes include hydrolysis of labile functional groups or oxidation. It is recommended to assess the compound's stability in your assay media over the time course of your experiment.

Q3: My results for this quinolinone derivative differ significantly between a fluorescence-based assay and a colorimetric (absorbance-based) assay. What could be the reason?

A3: This discrepancy strongly suggests assay interference. Many quinoline-based structures are known to possess intrinsic fluorescent properties, which can directly interfere with fluorescence-based detection methods, leading to false positives or negatives.[1] It is essential to run control experiments to check for compound autofluorescence at the excitation and emission wavelengths of your assay.

Q4: I'm observing a high background signal in my no-enzyme/no-cell control wells that contain only the compound. What does this indicate?

A4: This points towards direct interference with the assay's detection reagents. The compound might be reducing your detection probe (e.g., in a viability assay like MTT), or it could be inherently colored, thus affecting absorbance readings.[2] Always include controls lacking biological material but containing the compound and assay reagents to identify such artifacts.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Solubility-Related Inconsistencies

Inconsistent results are frequently traced back to the physicochemical properties of the test compound. Poor aqueous solubility is a primary culprit. This guide provides a systematic workflow to identify and mitigate solubility issues.

G cluster_0 Phase 1: Initial Diagnosis cluster_1 Phase 2: Quantitative Assessment cluster_2 Phase 3: Mitigation Strategy A Observe non-sigmoidal dose-response curve or high variance at top concentrations B Visually inspect wells for precipitation (Tyndall effect using a laser pointer) A->B C Action: Prepare stock in 100% DMSO. Dilute serially in assay buffer. B->C D Perform Kinetic Solubility Assay (e.g., Nephelometry) C->D E Determine highest soluble concentration in your specific assay buffer D->E F Decision Point: Is top concentration > solubility limit? E->F G YES: Limit max assay concentration to the determined solubility limit F->G True H NO: Solubility is not the primary issue. Proceed to Stability/Interference checks. F->H False

Caption: Workflow for troubleshooting compound solubility issues.

  • Prepare Compound Stock: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the compound directly in your final assay buffer. Ensure the final DMSO concentration is consistent across all wells and matches your assay conditions (typically ≤ 0.5%).

  • Incubation: Incubate the plate under your standard assay conditions (e.g., 1 hour at room temperature or 37°C).

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analysis: The concentration at which a sharp increase in turbidity is observed is the kinetic solubility limit. Your highest assay concentration should be kept below this limit.

Guide 2: Investigating Compound Stability in Assay Media

The chemical stability of a compound in aqueous buffer is critical for obtaining reliable results, especially in longer-term assays (e.g., cell proliferation assays over 24-72 hours).

G cluster_0 Phase 1: Experimental Setup cluster_1 Phase 2: Analysis cluster_2 Phase 3: Interpretation & Action A Prepare compound in assay buffer at a relevant concentration (e.g., IC50) B Incubate solution under assay conditions (e.g., 37°C, 5% CO2) A->B C Take aliquots at multiple time points (e.g., 0, 2, 8, 24 hours) B->C D Analyze aliquots by HPLC-UV or LC-MS C->D E Quantify the peak area of the parent compound at each time point D->E F Plot % Parent Compound Remaining vs. Time E->F G Decision: Is >20% degradation observed within the assay duration? F->G H YES: Reduce assay duration or prepare compound fresh immediately before use G->H True I NO: Compound is stable. Inconsistency lies elsewhere. G->I False

Caption: Workflow for assessing compound stability in assay media.

A common threshold for acceptable stability is less than 20% degradation of the parent compound over the course of the experiment. If significant degradation is observed, consider the following:

  • Reduce Incubation Time: If the assay design permits, shorten the incubation period with the compound.

  • Fresh Preparations: Always prepare dilutions of the compound immediately before adding them to the assay. Avoid storing diluted compound in aqueous buffers.

Guide 3: Deconvoluting Assay Interference

Assay interference is a common source of artifacts for aromatic, heterocyclic compounds like quinolinones. It is crucial to run a set of control experiments to rule out these effects.

Potential Issue Control Experiment Expected Outcome if No Interference Corrective Action if Interference is Detected
Autofluorescence Measure fluorescence of compound in assay buffer at relevant wavelengths without enzyme/cells.Signal should be indistinguishable from buffer-only control.Switch to a non-fluorescent detection method (e.g., absorbance, luminescence) or use different fluorescent dyes with non-overlapping spectra.
Colorimetric Interference Measure absorbance of the compound in assay buffer at the detection wavelength.Absorbance should be minimal and not change with concentration.Subtract the background absorbance from compound-only wells from all data points.
Reagent Reactivity Incubate the compound with the detection reagent (e.g., MTT, resazurin, luciferase substrate) in the absence of biological material.Signal should be identical to the reagent-only control.Select an alternative detection method with a different chemical basis. For example, if MTT (a reductase assay) shows interference, switch to a protease-based viability assay.
Non-specific Binding Compare compound activity in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).The dose-response curve should not shift significantly.Add a small amount of a non-ionic detergent to the assay buffer to block non-specific binding sites.

Conclusion

Troubleshooting inconsistent results in biological assays requires a systematic and logical approach. For novel compounds like this compound, where biological and physicochemical data are sparse, it is imperative to start with the fundamentals: solubility, stability, and potential for assay interference. By performing the diagnostic experiments outlined in this guide, researchers can confidently identify the source of variability and implement corrective measures, leading to robust, reproducible, and reliable data.

References

  • PubMed. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. Available from: [Link]

  • Aladdin Scientific Corporation. 9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline. Available from: [Link]

  • PubMed. Synthesis of potential biologically active 1,2-benzothiazin-3-yl-quinazolin-4(3H)-ones. Available from: [Link]

  • National Institutes of Health. Exploration of quinolone and quinoline derivatives as potential anticancer agents. Available from: [Link]

  • Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available from: [Link]

  • PubMed Central. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. Available from: [Link]

Sources

Enhancing the stability of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

Guide to Enhancing Long-Term Storage Stability

Welcome to the technical support guide for this compound (hereafter abbreviated as BTPQ-3). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the integrity and purity of BTPQ-3 during long-term storage. Authored from the perspective of a Senior Application Scientist, this guide synthesizes chemical principles with practical, field-proven methodologies.

Section 1: Compound Overview and Inherent Stability Risks

Q1: What is this compound (BTPQ-3) and what are its basic properties?

BTPQ-3 is a complex heterocyclic compound featuring a fused pyrido-quinoline core structure with a bromine substituent and a ketone functional group. Its molecular formula is C₁₂H₁₂BrNO. While specific data for the 3-one variant is limited, related structures like 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline are described as low-melting solids, with a reported melting point of 36.5°C and a boiling point of 135.0-136.5°C under reduced pressure.[1][2] The presence of the bromo-aromatic system and the ketone group introduces specific vulnerabilities that must be addressed for long-term stability.

Q2: What are the primary chemical moieties of BTPQ-3 that pose a stability risk?

The stability of BTPQ-3 is influenced by three primary structural features:

  • The Bromo-Aromatic System: The carbon-bromine (C-Br) bond on the quinoline ring is a potential site for photodegradation. Aromatic systems with halogen substituents can be susceptible to dehalogenation upon exposure to UV light.[3]

  • The Tetrahydro-Pyrido-Quinolinone Core: This complex N-heterocyclic system contains a tertiary amine and an alpha,beta-unsaturated ketone. Such systems can be susceptible to oxidation. The lactam (cyclic amide) within the quinolinone structure can be susceptible to hydrolysis under harsh pH conditions.

  • The Ketone Functional Group: The carbonyl group can be a site for various chemical reactions, though it is relatively stable compared to other functional groups. Its presence contributes to the overall electronic properties of the molecule, influencing the reactivity of adjacent groups.

The interplay of these features dictates the compound's overall stability profile.

cluster_molecule BTPQ-3 Structural Vulnerabilities BTPQ BTPQ-3 Core Structure Bromo Bromo-Aromatic System (C-Br Bond) BTPQ->Bromo Susceptible to Photodegradation Ketone α,β-Unsaturated Ketone BTPQ->Ketone Influences Reactivity N_Heterocycle N-Heterocyclic Core (Tertiary Amine, Lactam) BTPQ->N_Heterocycle Susceptible to Oxidation/Hydrolysis

Caption: Key structural features of BTPQ-3 and their associated stability risks.

Section 2: FAQs on Optimal Long-Term Storage

Q3: What are the ideal temperature and atmospheric conditions for storing BTPQ-3?

For maximal stability, BTPQ-3 should be stored under controlled conditions that mitigate oxidative and thermal degradation.

ParameterRecommendationRationale
Temperature -20°C (Frozen) Lower temperatures drastically reduce the rates of all chemical degradation reactions. For highly sensitive compounds, this is the most critical factor for long-term preservation.[4][5]
Atmosphere Inert Gas (Argon or Nitrogen) Displacing oxygen is crucial. The electron-rich heterocyclic system is prone to oxidation, which can lead to the formation of N-oxides or other colored impurities. Storing under an inert atmosphere is a standard precaution for sensitive compounds.[1][2]
Container Amber Borosilicate Glass Vials Amber glass effectively blocks UV light, preventing photodegradation.[5] Borosilicate glass (Type I) is highly inert and minimizes the risk of leaching or surface interactions that could catalyze degradation.[6]

Q4: How significant is the risk of photodegradation, and how can it be prevented?

The risk is significant. Bromo-aromatic compounds can absorb UV light, leading to homolytic cleavage of the C-Br bond and the formation of reactive radical species. This process, known as photolysis, can initiate a cascade of secondary reactions, resulting in complex impurity profiles and a loss of potency.

Prevention Strategy:

  • Primary Packaging: Always use amber glass vials to filter out harmful wavelengths of light.

  • Secondary Storage: Store vials in a dark location, such as a sealed, opaque container or a laboratory freezer that is not frequently opened.

  • Handling: When handling the material outside of storage, do so under subdued, indirect lighting. Avoid direct exposure to sunlight or intense laboratory lighting.

Q5: What is the impact of humidity on the stability of solid BTPQ-3?

Exposure to moisture can severely compromise the stability of solid BTPQ-3.[7]

  • Plasticization Effect: Adsorbed water can lower the glass transition temperature (Tg) of the amorphous solid, increasing molecular mobility and accelerating degradation rates.[7]

  • Hydrolysis: While solid-state hydrolysis is slow, the presence of moisture, especially in combination with elevated temperatures or acidic/basic impurities, can facilitate the cleavage of the lactam bond in the quinolinone ring over extended periods.

  • Container Interaction: Moisture can also enhance the leaching of ions from certain types of glass containers, which can alter the micro-environment pH at the solid's surface and catalyze degradation.[6]

Mitigation: Store BTPQ-3 in a desiccated environment. If vials are stored at -20°C, ensure they are brought to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.

Section 3: Troubleshooting Guide

Q6: My BTPQ-3 sample has developed a yellowish or brownish tint over time. What does this indicate?

A change in color from the expected white or off-white crystalline solid is a primary indicator of degradation. This is often due to the formation of minute quantities of highly colored degradation products.

  • Likely Cause: Oxidative degradation or photolysis. The formation of conjugated or polymeric impurities can lead to colored species. HBr generated during degradation of bromo-substituted quinolines can also facilitate further decomposition.[8]

  • Recommended Action: The material should be re-analyzed immediately using a stability-indicating method like HPLC (see Protocol 4.1) to determine its purity and identify any degradation products. Do not use the material in critical experiments without confirming its integrity.

Q7: My HPLC analysis shows several new, small peaks that were not present in the initial batch. What should I do?

The appearance of new peaks in a chromatogram is a clear sign of chemical degradation.

  • Likely Cause: The compound has degraded via one or more pathways (e.g., oxidation, hydrolysis, debromination). The conditions of storage were likely suboptimal.

  • Recommended Action:

    • Quantify: Determine the percentage of the main peak and the total percentage of all impurity peaks.

    • Investigate: Review the storage history of the sample. Was it exposed to light, air, moisture, or elevated temperatures?

    • Characterize (Optional): For drug development applications, identifying the structure of major degradants is often necessary. Techniques like LC-MS are invaluable for this purpose.[9][10]

    • Implement Corrective Actions: Discard the compromised batch and ensure all future batches are stored under the ideal conditions outlined in Section 2.

Section 4: Protocols for Stability Assessment

A robust stability testing program is essential to ensure the quality of BTPQ-3 over time.[11]

Protocol 4.1: Stability-Indicating HPLC Method

This protocol outlines a general reversed-phase HPLC method suitable for separating BTPQ-3 from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for stability testing.[10][11]

Method Parameters (Starting Point):

ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for nitrogen-containing compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minA gradient elution is necessary to separate potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 280 nmAromatic nature of the molecule suggests strong absorbance in the UV range.
Injection Vol. 10 µL
Diluent Acetonitrile/Water (50:50)Ensures solubility and compatibility with the mobile phase.

System Suitability:

  • Tailing Factor (Asymmetry): 0.8 - 1.5 for the BTPQ-3 peak.

  • Theoretical Plates: > 2000 for the BTPQ-3 peak.

  • Resolution: > 2.0 between BTPQ-3 and any adjacent peaks.

Protocol 4.2: Forced Degradation Study

Forced degradation (or stress testing) is used to deliberately degrade the compound to identify likely degradation pathways and to confirm that the analytical method can separate the degradants from the parent compound.[11]

cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions (24-48h) prep Prepare BTPQ-3 Solutions (in Diluent) acid Acidic 0.1 M HCl, 60°C prep->acid Expose to base Basic 0.1 M NaOH, 60°C prep->base Expose to ox Oxidative 3% H₂O₂, RT prep->ox Expose to thermal Thermal Solid, 80°C prep->thermal Expose to photo Photolytic UV Lamp, RT prep->photo Expose to analyze Analyze All Samples by HPLC (including unstressed control) acid->analyze Neutralize/Dilute then base->analyze Neutralize/Dilute then ox->analyze Neutralize/Dilute then thermal->analyze Neutralize/Dilute then photo->analyze Neutralize/Dilute then evaluate Evaluate Peak Purity & Mass Balance Identify Major Degradants (LC-MS) analyze->evaluate

Caption: Workflow for a forced degradation study of BTPQ-3.

Step-by-Step Procedure:

  • Prepare Stock Solution: Prepare a stock solution of BTPQ-3 at approximately 1 mg/mL in the chosen diluent.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 60°C for 48 hours.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 48 hours, protected from light.

  • Thermal Degradation: Store a sample of solid BTPQ-3 in an oven at 80°C for 72 hours. Then, dissolve in diluent for analysis.

  • Photodegradation: Expose a solution of BTPQ-3 to a high-intensity UV lamp (e.g., 254 nm) for 24 hours.

  • Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using the HPLC method from Protocol 4.1.

  • Evaluation: The goal is to achieve 5-20% degradation. If degradation is excessive, reduce the stress duration or temperature. The resulting data will validate the analytical method's stability-indicating power and provide insight into the molecule's vulnerabilities.

References

  • Al-Sanea, M. M., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Retrieved from [Link]

  • Schwarz, G., et al. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Retrieved from [Link]

  • Park, K. (n.d.). Assay and Stability Testing. Kinam Park. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation Techniques for the Analysis of Stable Bromine Isotopes. Retrieved from [Link]

  • MDPI. (2021). Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of Perovskite Thin Films. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Retrieved from [Link]

  • ACS Publications. (2022). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds. Organometallics. Retrieved from [Link]

  • Office of Justice Programs. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Retrieved from [Link]

  • A3P. (n.d.). Packaging - How to store highly sensitive drugs? Functional coatings. Retrieved from [Link]

  • NIH. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis. Retrieved from [Link]

  • PubMed. (2018). Bromine-Substituted Fluorene: Molecular Structure, Br-Br Interactions, Room-Temperature Phosphorescence, and Tricolor Triboluminescence. Retrieved from [Link]

  • PubMed. (n.d.). Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Scaling Up the Synthesis of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one from bench-scale to preclinical production. This document provides practical, experience-driven advice to navigate the common challenges encountered during scale-up, ensuring consistent quality and yield.

I. Introduction to the Synthesis

The target molecule, this compound, is a tricyclic quinolinone derivative. Its synthesis typically involves a multi-step sequence, culminating in the formation of the core pyrido[3,2,1-ij]quinoline ring system. A common and effective strategy is the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with diethyl (ethoxymethylene)malonate, followed by a high-temperature cyclization. Subsequent hydrolysis and decarboxylation yield the quinolinone core, which can then be brominated.

II. Troubleshooting Guide: Common Scale-Up Challenges

Scaling up a chemical synthesis is rarely a linear process. Issues that are insignificant at the milligram scale can become major obstacles at the kilogram scale. This section addresses the most frequently encountered problems in a question-and-answer format.

Question 1: We are observing a significant drop in yield during the thermal cyclization step upon scaling up. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield during a high-temperature cyclization on a larger scale is a classic problem rooted in heat and mass transfer limitations.[1]

  • Inadequate Heat Transfer: The surface-area-to-volume ratio of a reactor decreases as the scale increases. This makes it more difficult to achieve and maintain the high temperatures (often 240-250 °C) required for efficient cyclization.[1] Localized cold spots can lead to incomplete reactions.

    • Solution: Employ a jacketed reactor with a high-temperature heating fluid (e.g., silicone oil) and ensure efficient agitation to promote uniform heat distribution. Overhead mechanical stirring is essential for larger volumes to prevent temperature gradients.[1]

  • Inefficient Mixing: Poor mixing can lead to localized concentrations of reactants and intermediates, which can promote side reactions or decomposition at high temperatures.[1]

    • Solution: Use an appropriately sized and shaped impeller (e.g., a pitched-blade turbine) to ensure thorough mixing of the reaction mixture. Baffles within the reactor can also improve mixing efficiency.

  • Prolonged Reaction Times: The longer time required to heat a larger volume to the target temperature can lead to the degradation of starting materials or intermediates.

    • Solution: Monitor the reaction progress closely using in-process controls like TLC or HPLC.[1] Aim for the shortest possible reaction time at the optimal temperature. Consider adding the intermediate portion-wise to the pre-heated high-boiling solvent to minimize exposure to high temperatures before cyclization.[1]

Question 2: Upon scaling up, we are seeing new impurities in our crude product that were not present in the lab-scale synthesis. How do we identify and address these?

Answer: The appearance of new impurities is often a result of the factors mentioned above (poor heat transfer and mixing) or the quality of the starting materials.[1]

  • Potential Impurities and Their Causes:

Impurity TypePotential CauseMitigation Strategy
Polymeric/Tarry MaterialsUncontrolled exotherms, high reactant concentration.[1]Improve heat transfer, control reagent addition rate, consider a more dilute system.[1]
Over-brominated productsExcess brominating agent or poor temperature control during bromination.Use stoichiometric amounts of the brominating agent and maintain strict temperature control.
Unreacted Starting MaterialIncomplete reaction due to insufficient temperature or time.Optimize reaction time and temperature; improve mixing.[1]
Hydrolyzed IntermediatesPresence of water in reagents or solvents.Use anhydrous solvents and reagents, and conduct reactions under an inert atmosphere.[1]
  • Identification and Characterization: Utilize analytical techniques such as LC-MS to identify the molecular weights of the impurities. This information, combined with an understanding of the reaction mechanism, can help deduce their structures. Isolation of the impurity via preparative HPLC followed by NMR spectroscopy can provide definitive structural confirmation.

Question 3: The purification of the final product by column chromatography is becoming impractical and costly at a larger scale. What are more scalable purification strategies?

Answer: Flash column chromatography is an excellent tool for small-scale purification but is often not economically viable for large quantities. Recrystallization is a highly effective and scalable alternative for solid products.[1]

  • Developing a Recrystallization Protocol:

    • Solvent Screening: The ideal solvent system will dissolve the crude product at an elevated temperature and allow the pure product to crystallize upon cooling, while the impurities remain in solution. Experiment with a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).

    • Optimization: Once a suitable solvent or solvent system is identified, optimize the crystallization conditions, including the concentration of the crude product, the cooling rate, and the final temperature.

    • Seeding: In some cases, adding a small crystal of the pure product (a seed crystal) can initiate crystallization and lead to a more uniform particle size.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended inert atmosphere for the high-temperature cyclization step? A1: A nitrogen or argon atmosphere is highly recommended to prevent oxidation of the reactants, intermediates, and the final product at elevated temperatures.[1]

Q2: How critical is the quality of the starting 4-bromoaniline? A2: The purity of all starting materials is crucial, but the purity of the aniline derivative is particularly important. Impurities in the aniline can lead to the formation of difficult-to-remove side products during the condensation and cyclization steps.[2] It is advisable to source high-purity starting materials and to test their purity before use.[1]

Q3: Can we use a different high-boiling solvent for the cyclization instead of diphenyl ether? A3: While diphenyl ether is commonly used, other high-boiling, inert solvents such as Dowtherm A can also be employed. The choice of solvent should be based on its boiling point, thermal stability, and its ability to dissolve the reaction components. A solvent with a boiling point that allows for a controlled reaction temperature just above the cyclization temperature is ideal.

Q4: What are the key safety precautions to consider when scaling up this synthesis? A4:

  • High Temperatures: The use of a high-temperature heating fluid requires appropriate engineering controls, such as a well-ventilated fume hood or a walk-in hood, and personal protective equipment (PPE), including heat-resistant gloves and safety glasses.

  • Brominating Agents: Brominating agents are corrosive and toxic. Handle them in a fume hood with appropriate PPE.

  • Pressure Build-up: Ensure that the reactor is properly vented to prevent pressure build-up, especially during heating.

IV. Experimental Protocols and Data

Proposed Synthetic Pathway

G A 4-Bromoaniline C Intermediate Adduct A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D Ethyl 9-bromo-3-oxo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinoline-2-carboxylate C->D Thermal Cyclization (e.g., in Diphenyl ether) E This compound D->E Hydrolysis & Decarboxylation (e.g., NaOH, then HCl)

Caption: Proposed synthetic pathway for the target compound.

Step-by-Step Synthesis

Step 1: Condensation of 4-Bromoaniline with Diethyl (ethoxymethylene)malonate

  • To a stirred solution of 4-bromoaniline (1.0 equivalent) in a suitable solvent such as ethanol, add diethyl (ethoxymethylene)malonate (1.05 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting aniline is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude intermediate adduct.

Step 2: Thermal Cyclization

  • In a separate, appropriately sized reactor, preheat a high-boiling solvent like diphenyl ether to 240-250 °C under a nitrogen atmosphere.[1]

  • Slowly add the crude intermediate adduct from Step 1 to the hot solvent.

  • Maintain the temperature and monitor the reaction for completion (typically 30-60 minutes).[3]

  • Once the reaction is complete, cool the mixture and dilute it with a non-polar solvent like petroleum ether to precipitate the product.

  • Collect the solid by filtration and wash it with petroleum ether.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the crude product from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux until the hydrolysis is complete (as monitored by TLC or HPLC).

  • Cool the reaction mixture and acidify it with concentrated hydrochloric acid until the pH is acidic.

  • Collect the precipitated solid by filtration, wash it with water, and dry it to obtain the crude this compound.

Typical Scale-Up Comparison
ParameterLab Scale (1 g)Preclinical Scale (100 g)Key Considerations for Scale-Up
Reaction Vessel 100 mL Round Bottom Flask5 L Jacketed Glass ReactorEnsure adequate mixing and heat transfer.
Heating Heating MantleJacketed Reactor with Thermal FluidPrecise temperature control is critical.
Stirring Magnetic Stir BarOverhead Mechanical StirrerPrevents localized hot/cold spots.[1]
Work-up Separatory Funnel ExtractionPhase-split in the reactorEfficient phase separation is key.
Purification Flash Column ChromatographyRecrystallizationScalable and more economical.[1]
Typical Yield 75-85%65-75%A slight decrease is expected; significant drops indicate process issues.[1]
Troubleshooting Workflow

G A Low Yield or Impurity Formation During Scale-Up B Investigate Heat Transfer A->B C Investigate Mixing A->C D Check Raw Material Quality A->D E Optimize Reaction Conditions A->E F Improve Temperature Control (Jacketed Reactor, Calibrated Probe) B->F G Enhance Agitation (Overhead Stirrer, Baffles) C->G H Source High-Purity Reagents & Perform QC Checks D->H I Re-evaluate Solvent Choice, Concentration, and Reaction Time E->I

Sources

Addressing off-target effects of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one in cellular models

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Off-target effects, where a small molecule interacts with proteins other than its intended target, are a significant challenge in drug discovery and chemical biology.[1][2] These unintended interactions can lead to misleading experimental results, toxicity, and failure of drug candidates in later stages of development.[3] This guide is structured to help you proactively identify, validate, and interpret these effects in your cellular models.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers face when a novel compound elicits an unexpected or complex cellular response.

Q1: My compound, 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one, is showing a potent effect in my cell-based assay, but the phenotype doesn't perfectly match what I'd expect from inhibiting its intended target. Could this be an off-target effect?

A: Absolutely. It is quite common for a potent cellular phenotype to be the result of a compound interacting with one or more unintended proteins.[4] While your compound may be binding to its intended target, the observed biological response could be a composite of on-target and off-target activities, or in some cases, dominated by an off-target interaction.[5] These off-target interactions are often weaker than the on-target affinity but can be significant if the off-target protein is highly expressed in your cellular model or if the compound accumulates to high concentrations.[1][2]

Q2: What are the most common reasons for off-target effects with small molecules like kinase inhibitors?

A: Off-target effects in kinase inhibitors, and other compound classes, often arise from structural similarities in the binding sites of different proteins. For instance, the ATP-binding pocket is conserved across the human kinome, making it a common site for off-target interactions.[6] Computational approaches can predict potential off-target interactions by comparing the 2D fingerprint or 3D shape of your molecule against libraries of known ligands for various targets.[1][2] Beyond kinases, a compound can interact with other proteins, ion channels, or even RNA, leading to a wide range of potential off-target phenotypes.[7]

Q3: How can I begin to distinguish between on-target and off-target effects in my experiment?

A: A crucial first step is to establish a clear link between the presence of the target protein and the compound's effect. A powerful method for this is using genetic tools like CRISPR/Cas9 to create a knockout cell line that lacks the intended target protein. If your compound still produces the same effect in these knockout cells, it strongly suggests the phenotype is driven by an off-target mechanism. Conversely, if the effect is abolished, it provides strong evidence for on-target activity. It is also important to consider that off-target mutations from CRISPR itself can sometimes lead to misleading results.[8][9]

Q4: Are there computational tools that can predict potential off-targets for my compound before I run expensive experiments?

A: Yes, in silico (computational) methods are a valuable starting point for generating hypotheses about potential off-targets.[10] These approaches use algorithms to compare your compound's structure to large databases of compounds with known protein interactions.[1][2] Methods include ligand-based approaches, which look for similarities to known binders of various proteins, and receptor-based approaches, which model how your compound might dock into the binding sites of different proteins.[1][2] While these predictions require experimental validation, they can help you prioritize which off-targets to investigate.[10]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured workflows to systematically identify and validate off-target effects.

Guide 1: Initial Assessment and Hypothesis Generation

If you suspect off-target effects are at play, the first step is to gather preliminary data to form a hypothesis.

Workflow: Initial Off-Target Investigation

G cluster_0 Phase 1: In Silico & Broad Screening cluster_1 Phase 2: Cellular Validation A Compound Structure (e.g., this compound) B Computational Off-Target Prediction (Ligand & Receptor-based methods) A->B Analyze 2D/3D structure C Broad-Panel Kinase Screen (e.g., KinomeScan) A->C Experimental screen D Hypothesized Off-Target List B->D C->D F CRISPR Knockout of Hypothesized Off-Targets D->F Prioritize candidates E Select Relevant Cell Line E->F G Phenotypic Assay (Compare WT vs. KO cells) F->G H Validated Off-Target(s) G->H

Caption: Workflow for initial off-target identification.

Protocol 1: Broad-Panel Kinase Selectivity Profiling

This protocol is essential if your compound is a suspected kinase inhibitor.

  • Compound Preparation: Prepare your compound at a high concentration (e.g., 10 mM in DMSO).

  • Screening Service: Submit your compound to a commercial service that offers broad kinase panel screening (e.g., Eurofins DiscoverX, Reaction Biology). These services typically test your compound at a fixed concentration (e.g., 1 µM) against a large panel of kinases (over 400).[11]

  • Data Analysis: The service will provide data on the percent inhibition for each kinase.

  • Hit Identification: Identify kinases that are significantly inhibited by your compound. This provides an empirical list of potential off-targets.[5]

Table 1: Example Data from a Kinase Panel Screen

Kinase TargetPercent Inhibition @ 1 µMOn-Target/Off-Target
Target Kinase A 95% On-Target
Kinase B2%Off-Target
Kinase C8%Off-Target
Kinase D 78% Potential Off-Target
Kinase E 65% Potential Off-Target
Guide 2: Validating Off-Target Engagement in Cells

Once you have a list of potential off-targets, you must confirm that your compound engages these targets within a cellular context.

Protocol 2: CRISPR-Based Target Validation

This protocol uses CRISPR to determine if a specific off-target is responsible for the observed phenotype.

  • sgRNA Design: Design and synthesize at least two different single-guide RNAs (sgRNAs) targeting the gene of your hypothesized off-target to control for off-target effects of the sgRNA itself.[8]

  • Cell Line Transfection: Transfect your chosen cell line with Cas9 nuclease and the sgRNAs.

  • Clonal Selection: Select and expand single-cell clones.

  • Knockout Validation: Validate the knockout of the target protein in each clone via Western Blot or qPCR.

  • Phenotypic Assay: Treat the validated knockout clones and the parental (wild-type) cell line with a dose-response of your compound.

  • Data Interpretation:

    • No Change in Potency: If the compound's potency is unchanged in the knockout cells, that protein is likely not involved in the observed phenotype.

    • Loss of Potency: If the compound is no longer effective in the knockout cells, this validates that the knocked-out protein is the relevant target for that phenotype.

Workflow: CRISPR-Based Validation Logic

G A Hypothesized Off-Target X B Create Cell Line with CRISPR KO of Gene X A->B C Treat WT and KO Cells with Compound B->C D Phenotype Observed in both WT and KO? C->D E Conclusion: Off-Target X is NOT responsible D->E Yes F Conclusion: Off-Target X IS responsible D->F No (Phenotype lost in KO)

Caption: Logic diagram for CRISPR-based off-target validation.

Guide 3: Unbiased and Global Approaches

When you have no clear hypothesis, or when single-target validation fails, unbiased methods can reveal unexpected interactions.

Protocol 3: Chemical Proteomics for Target Deconvolution

Chemical proteomics aims to identify all the proteins that your compound binds to in a cell lysate.[5]

  • Compound Immobilization: Synthesize an analog of your compound that can be attached to a solid support (e.g., agarose beads) without losing its activity.

  • Cell Lysate Incubation: Incubate the immobilized compound with a lysate from your cells of interest.

  • Affinity Purification: Wash the beads to remove non-specifically bound proteins.

  • Elution and Mass Spectrometry: Elute the proteins that specifically bound to your compound and identify them using mass spectrometry (MS).[5]

  • Competitive Binding (Optional but Recommended): To increase confidence, perform a parallel experiment where the lysate is pre-incubated with an excess of your free, non-immobilized compound. True targets will show reduced binding to the beads in this condition.

  • Data Analysis: Proteins identified by MS that show specific, competitive binding are high-confidence targets or off-targets.

Table 2: Comparison of Off-Target Identification Methods

MethodTypeThroughputKey AdvantageKey Limitation
In Silico Prediction ComputationalHighFast, low-cost, hypothesis-generating.[10]Requires experimental validation.
Kinase Panel Screen In VitroMediumProvides empirical data on a specific protein class.[11]Limited to the proteins on the panel.
CRISPR-Based Validation In CelluloLowDirectly links a gene to a phenotype.Hypothesis-driven, requires one gene at a time.
Chemical Proteomics In Vitro (Lysate)LowUnbiased, identifies novel interactors.[5]Technically complex, may miss weak binders.
RNA Sequencing (RNA-seq) In CelluloMediumGlobal view of transcriptional changes.Indirect, doesn't prove direct binding.

Conclusion

Addressing the off-target effects of a novel compound like this compound is not a detour from your research but a critical part of the scientific process. By employing a systematic approach that combines computational prediction, broad-panel screening, genetic validation, and unbiased proteomics, you can build a comprehensive profile of your compound's mechanism of action. This diligence ensures the integrity of your research and is fundamental to the development of safe and effective therapeutics.[3]

References

  • Lasker, K., et al. (2016). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]

  • seqWell. (2023). Selecting the Right Gene Editing Off-Target Assay. seqWell Blog. Available at: [Link]

  • Gilbert, L.A., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available at: [Link]

  • Warner, K.D., et al. (2018). Systematically Studying the Effect of Small Molecules Interacting with RNA in Cellular and Preclinical Models. Biochemistry. Available at: [Link]

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. Available at: [Link]

  • CD Biosynsis. (2023). Troubleshooting Low Knockout Efficiency in CRISPR Experiments. CD Biosynsis Blog. Available at: [Link]

  • Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Frontiers Media S.A. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Off-target identification of kinase drug candidates. ResearchGate. Available at: [Link]

  • Addgene. (2024). CRISPR 101: Off-Target Effects. Addgene Blog. Available at: [Link]

  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Pharmaceuticals. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ICR Blog. Available at: [Link]

  • Promega Corporation & Eppendorf SE. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • National Institutes of Health. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry. Available at: [Link]

Sources

Validation & Comparative

Comparative analysis of the antimicrobial activity of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one and known antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is paramount. Among these, quinolone derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the antimicrobial activity of a series of novel 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives against two widely used antibiotics, Ampicillin and Ciprofloxacin.

Unraveling the Mechanisms of Bacterial Inhibition

A fundamental aspect of antimicrobial drug development is understanding how a compound exerts its effect on bacterial cells. The compounds under review in this guide employ distinct strategies to inhibit bacterial growth.

9-Bromo-Substituted Indolizinoquinoline-5,12-dione Derivatives and Ciprofloxacin: Targeting DNA Replication

The novel 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives belong to the quinolone class of antibiotics, which are known to interfere with bacterial DNA synthesis.[1] Their primary targets are two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. By inhibiting these enzymes, the quinolones lead to the fragmentation of the bacterial chromosome, ultimately causing cell death.[1]

Ciprofloxacin, a second-generation fluoroquinolone, shares this mechanism of action.[2][3][4] It effectively inhibits both DNA gyrase and topoisomerase IV, leading to a bactericidal effect against a wide range of bacteria.[2][3][4] The dual-targeting nature of these compounds is a key factor in their efficacy and can reduce the likelihood of resistance development.[5]

Ampicillin: Disrupting Cell Wall Integrity

In contrast, Ampicillin is a β-lactam antibiotic that belongs to the aminopenicillin family.[1][6] Its mode of action involves the inhibition of bacterial cell wall synthesis.[6] Ampicillin specifically targets and irreversibly inhibits transpeptidase, an enzyme also known as a penicillin-binding protein (PBP).[1][6] This enzyme is responsible for the cross-linking of peptidoglycan chains, which are essential components of the bacterial cell wall. By preventing this cross-linking, Ampicillin weakens the cell wall, leading to cell lysis and bacterial death.[6]

Antimicrobial Mechanisms of Action cluster_quinolones Quinolones (Novel Derivatives & Ciprofloxacin) cluster_ampicillin Ampicillin (β-Lactam) DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Inhibited by Quinolones Topo_IV Topoisomerase IV Topo_IV->DNA_Replication Inhibited by Quinolones Cell_Death_Quinolone Bacterial Cell Death DNA_Replication->Cell_Death_Quinolone Disruption leads to Transpeptidase Transpeptidase (PBP) Cell_Wall Cell Wall Synthesis Transpeptidase->Cell_Wall Inhibited by Ampicillin Cell_Lysis Bacterial Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanisms of action for quinolones and Ampicillin.

A Framework for Assessing Antimicrobial Potency: The Broth Microdilution Method

To quantitatively compare the antimicrobial activity of different compounds, standardized experimental protocols are essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the drug that prevents visible growth of a bacterium. This method is recommended by standardization bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh and dissolve the antimicrobial agents (novel quinolones, Ampicillin, Ciprofloxacin) in a suitable solvent to create high-concentration stock solutions.

    • The choice of solvent should be based on the solubility of the compound and its compatibility with the bacterial growth medium.

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial stock solution in a sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • This creates a gradient of decreasing antimicrobial concentrations across the wells of the plate.

    • Include a growth control well (broth and bacteria, no antimicrobial) and a sterility control well (broth only).

  • Inoculum Preparation:

    • From a fresh agar plate, select several colonies of the test bacterium.

    • Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC Determination Workflow start Start prep_stock Prepare Antimicrobial Stock Solutions start->prep_stock serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35-37°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination.

Comparative Antimicrobial Spectrum and Potency

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for the 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives, Ampicillin, and Ciprofloxacin against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity (MIC in µg/mL) Against Gram-Positive Bacteria

Organism9-Bromo-substituted indolizinoquinoline-5,12-dione derivativesAmpicillinCiprofloxacin
Staphylococcus aureus (ATCC 25923)0.031 - 0.5[1]0.6 - 10.25 - 1
Staphylococcus epidermidis (ATCC 12228)≤0.016 - 0.25[1]0.25 - 20.12 - 1
Enterococcus faecalis (ATCC 29212)0.125 - 2[1]1 - 40.5 - 2
β-hemolytic streptococcus (CMCC 32210)≤0.016 - 0.25[1]≤0.060.5 - 2
Methicillin-resistantS. aureus (MRSA) (ATCC 43300)0.031 - 1[1]>320.5 - >128

Table 2: Antimicrobial Activity (MIC in µg/mL) Against Gram-Negative Bacteria

Organism9-Bromo-substituted indolizinoquinoline-5,12-dione derivativesAmpicillinCiprofloxacin
Escherichia coli (ATCC 25922)>128[1]4 - 8≤0.008 - 0.03
Pseudomonas aeruginosa (ATCC 27853)>128>1280.25 - 1

Note: MIC ranges for Ampicillin and Ciprofloxacin are representative values from various sources and can vary depending on the specific strain and testing conditions.

Discussion of Comparative Findings

The experimental data reveals a striking difference in the antimicrobial spectrum of the novel 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives compared to the established antibiotics.

Potent Gram-Positive Activity of the Novel Quinolones: The novel brominated quinolones demonstrate exceptional potency against all tested Gram-positive bacteria, including the notoriously difficult-to-treat Methicillin-resistant Staphylococcus aureus (MRSA).[1] In several instances, their MIC values are significantly lower than those of both Ampicillin and Ciprofloxacin, indicating a superior intrinsic activity against these pathogens. The potent anti-MRSA activity is particularly noteworthy and suggests that this chemical scaffold could be a promising starting point for the development of new drugs to combat resistant Gram-positive infections.[1]

Limited Gram-Negative Spectrum of the Novel Quinolones: In stark contrast to their potent Gram-positive activity, the 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives exhibit poor activity against the tested Gram-negative bacteria. This suggests that these compounds may have difficulty penetrating the outer membrane of Gram-negative organisms or are susceptible to efflux pumps.

Broad-Spectrum Activity of Comparator Antibiotics: As expected, Ampicillin and Ciprofloxacin exhibit a broader spectrum of activity. Ampicillin is effective against susceptible strains of both Gram-positive and some Gram-negative bacteria, although resistance is widespread.[1][6] Ciprofloxacin demonstrates potent activity against a wide range of Gram-negative bacteria and moderate activity against Gram-positive organisms.[3]

Future Perspectives and Conclusion

The comparative analysis presented in this guide highlights the potential of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives as a new class of antimicrobial agents with potent activity against Gram-positive pathogens, including MRSA. Their mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, is a validated and effective strategy for antibacterial therapy.[1]

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To understand how modifications to the quinolone scaffold affect antimicrobial potency and spectrum.

  • Mechanism of Resistance Studies: To investigate the potential for bacteria to develop resistance to these novel compounds.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the performance of these compounds in animal models of infection and to assess their safety profile.

  • Broadening the Spectrum: Investigating chemical modifications to improve penetration into Gram-negative bacteria.

References

  • Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. PubMed. Available at: [Link]

  • Ampicillin: Uses, Mechanism, and Clinical Considerations. Amber Lifesciences. Available at: [Link]

  • Mechanism of Quinolone Action and Resistance. PMC - NIH. Available at: [Link]

  • Quinolone antibiotic. Wikipedia. Available at: [Link]

  • Understanding Ampicillin: Mechanism of Action and Clinical Applications. Walsh Medical Media. Available at: [Link]

  • Mechanism of action of and resistance to quinolones. PMC - NIH. Available at: [Link]

  • Mechanisms of quinolone action and resistance: where do we stand?. Microbiology Society. Available at: [Link]

  • Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. Available at: [Link]

  • Pharmacology of Ampicillin ; Pharmacokinetics, Mechanism of action, Uses, Effects. Available at: [Link]

  • β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin, a. Louisiana Department of Health. Available at: [Link]

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. PMC - NIH. Available at: [Link]

  • Ciprofloxacin. Wikipedia. Available at: [Link]

  • What is the mechanism of Ciprofloxacin?. Patsnap Synapse. Available at: [Link]

  • Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. Available at: [Link]

  • What is the mechanism of Ciprofloxacin Hydrochloride?. Patsnap Synapse. Available at: [Link]

  • Ampicillin. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. PubMed. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available at: [Link]

  • CIPRO (ciprofloxacin hydrochloride) Tablets. accessdata.fda.gov. Available at: [Link]

  • EUCAST. ESCMID. Available at: [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. CLSI. Available at: [Link]

  • Antimicrobial Susceptibility Testing (AST)- Types and Limitations. Microbe Notes. Available at: [Link]

  • EUCAST. EUCAST - Home. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. NIH. Available at: [Link]

  • Ampicillin | Antibiotic, Bacteria, Infections. Britannica. Available at: [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. Available at: [Link]

  • Antimicrobial Susceptibility Testing. Apec.org. Available at: [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available at: [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH. Available at: [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]

  • Guidance Documents. EUCAST. Available at: [Link]

  • Antimicrobial Susceptibility Testing : Clinical Infectious Diseases. Ovid. Available at: [Link]

  • Study on Synthesis, Antimicrobial Properties, Antioxidant Effects, and Anticancer Activity of New Quinoline Derivatives | Semantic Scholar. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available at: [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). Available at: [Link]

  • Spectrum and antimicrobial activities of fluoroquinolone based on their... ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed. Available at: [Link]

  • Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. PubMed. Available at: [Link]

  • 9-bromo substituted indolizinoquinoline-5,12-dione derivatives as potent antibacterial agents. ResearchGate. Available at: [Link]

  • Syntheses and antibacterial activity of soluble 9-bromo substituted indolizinoquinoline-5,12-dione derivatives | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. PMC - NIH. Available at: [Link]

Sources

Validating the anticancer mechanism of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one using knockout cell lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for elucidating and validating the anticancer mechanism of the novel compound, 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one (hereafter referred to as Cpd-X), using knockout (KO) cell lines. We will navigate the process from initial hypothesis generation to rigorous validation, comparing the compound's activity profile against established inhibitors to contextualize its potential novelty and specificity.

Introduction: The Challenge of a Novel Hit Compound

In drug discovery, identifying a compound with potent anticancer activity is only the beginning. The critical next step is to determine its mechanism of action (MoA). A validated MoA is essential for predicting efficacy, identifying potential biomarkers for patient stratification, and anticipating resistance mechanisms. Cpd-X, a derivative of the pyrido[3,2,1-ij]quinolin-one scaffold, has demonstrated cytotoxic effects in cancer cell lines, but its molecular target remains unknown.

Many compounds containing a quinolone-like core structure have been found to function as inhibitors of key enzymes involved in the DNA Damage Response (DDR) pathway, such as Poly (ADP-ribose) polymerase (PARP) or Topoisomerase. These precedents allow us to form a testable hypothesis: Cpd-X exerts its anticancer effects by inhibiting a key component of the DDR pathway, such as PARP1.

This guide will use this hypothesis as a central thread, detailing a workflow to validate (or invalidate) it using CRISPR-Cas9 engineered knockout cell lines. This approach provides the highest level of target validation by directly assessing the compound's efficacy in the presence and complete absence of its putative target.

Part 1: Experimental Strategy - A Self-Validating Workflow

Our strategy is built on the principle of genetic ablation to confirm pharmacological inhibition. If Cpd-X truly acts through PARP1, its cytotoxic effect should be significantly diminished in a cell line where the PARP1 gene has been knocked out. Furthermore, the phenotype of Cpd-X treatment in wild-type (WT) cells should phenocopy the genetic knockout of PARP1 under specific conditions (e.g., in the presence of DNA damaging agents).

We will compare the effects of Cpd-X against two well-characterized compounds:

  • Olaparib: A potent, clinically approved PARP inhibitor. This serves as a positive control for our hypothesized mechanism.

  • Doxorubicin: A topoisomerase II inhibitor that induces DNA double-strand breaks, acting as a tool to engage the DDR pathway.

The overall workflow is depicted below.

G cluster_0 Phase 1: Hypothesis & Cell Line Engineering cluster_1 Phase 2: Comparative Viability Analysis cluster_2 Phase 3: Mechanistic Deep Dive cluster_3 Phase 4: Data Interpretation A Hypothesize Target (e.g., PARP1) B Design & Validate gRNA for PARP1 A->B C Generate PARP1 KO Cell Line via CRISPR-Cas9 B->C D Verify KO via Sequencing & Western Blot C->D E Treat WT & PARP1 KO Cells: - Cpd-X - Olaparib (Control) - Doxorubicin D->E F Cell Viability Assay (e.g., CellTiter-Glo®) E->F G Calculate IC50 Values & Compare Drug Sensitivity F->G K Synthesize Data: Does Cpd-X activity depend on PARP1? Does it induce DDR markers? G->K H Treat WT cells with Cpd-X & Controls I Western Blot for DDR Markers (γH2AX, PAR) H->I J Apoptosis Assay (Annexin V/PI) H->J I->K J->K

Caption: Overall workflow for validating Cpd-X mechanism using KO cell lines.

Part 2: Detailed Methodologies & Expected Outcomes

Generation and Validation of PARP1 Knockout Cell Lines

The foundation of this guide is the generation of a clean, validated knockout cell line. We will use a human triple-negative breast cancer cell line, MDA-MB-231, which is known to be sensitive to DDR inhibitors.

Protocol: CRISPR-Cas9 Mediated Knockout of PARP1

  • gRNA Design: Design at least two unique guide RNAs (gRNAs) targeting an early exon of the PARP1 gene using a tool like the Broad Institute's GPP Web Portal. This minimizes off-target effects and ensures a functional knockout.

  • Lentiviral Transduction: Package gRNAs and Cas9 into lentiviral particles. Transduce MDA-MB-231 cells and select for stable expression using puromycin.

  • Single-Cell Cloning: Isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution to generate clonal populations.

  • Screening and Validation:

    • Sanger Sequencing: Expand clonal populations and perform genomic DNA extraction. PCR amplify the target region and sequence to identify clones with frameshift-inducing insertions/deletions (indels).

    • Western Blot: The most critical validation step. Confirm the complete absence of PARP1 protein expression in candidate KO clones compared to the WT parental line. A successful KO will show no detectable PARP1 band.

Comparative Cell Viability Assays

This experiment directly tests our hypothesis. If Cpd-X requires PARP1 to be effective, the PARP1 KO cells should exhibit significant resistance to the compound compared to WT cells.

Protocol: Dose-Response Viability Assay

  • Cell Seeding: Seed WT and validated PARP1 KO MDA-MB-231 cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Cpd-X, Olaparib, and Doxorubicin. Treat the cells for 72 hours.

  • Viability Measurement: Use a luminescence-based assay like CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.

  • Data Analysis: Normalize the data to vehicle-treated controls. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound in both WT and KO cell lines.

Expected Outcomes & Interpretation:

ScenarioObservation in PARP1 KO cellsInterpretation
1. On-Target Large IC50 shift (>10-fold) for Cpd-X , similar to Olaparib. Minimal IC50 shift for Doxorubicin.Strongly supports the hypothesis. Cpd-X's efficacy is dependent on the presence of PARP1.
2. Off-Target Minimal to no IC50 shift for Cpd-X. Refutes the hypothesis. Cpd-X kills cells through a PARP1-independent mechanism.
3. Partial Dependence Moderate IC50 shift (2 to 10-fold) for Cpd-X. Cpd-X may have multiple targets, with PARP1 being one of them.

Table 1: Hypothetical Comparative IC50 Data

CompoundCell LineIC50 (µM)Fold-Shift (KO/WT)
Cpd-X WT0.5-
PARP1 KO12.525
Olaparib WT0.2-
PARP1 KO9.849
Doxorubicin WT0.1-
PARP1 KO0.121.2

This hypothetical data, representing Scenario 1, would strongly validate PARP1 as the primary target of Cpd-X.

Mechanistic Western Blotting

To further confirm that Cpd-X engages the DDR pathway, we will probe for key molecular markers in WT cells following treatment.

G DNA_Damage DNA Damage (e.g., via Doxorubicin) PARP1 PARP1 DNA_Damage->PARP1 activates PAR PARylation (Auto & Substrate) PARP1->PAR synthesizes Blockage Inhibition of Repair Repair_Proteins Recruitment of DDR Proteins PAR->Repair_Proteins Repair_Proteins->DNA_Damage repairs Apoptosis Apoptosis CpdX Cpd-X CpdX->PARP1 inhibits Olaparib Olaparib Olaparib->PARP1 Blockage->Apoptosis

Caption: Hypothesized mechanism: Cpd-X inhibits PARP1, blocking DNA repair.

Protocol: DDR Marker Analysis

  • Treatment: Treat WT MDA-MB-231 cells with Cpd-X, Olaparib, and Doxorubicin at their respective 2x IC50 concentrations for 24 hours. Include a co-treatment condition of Doxorubicin + Cpd-X.

  • Lysate Preparation: Harvest cells and prepare whole-cell lysates.

  • Western Blot: Perform SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against:

    • Phospho-H2AX (γH2AX): A marker of DNA double-strand breaks.

    • PAR (Poly-ADP-ribose): The direct product of PARP activity.

    • Cleaved Caspase-3: A marker of apoptosis.

    • β-Actin: A loading control.

Expected Outcomes & Interpretation:

  • PAR level: Treatment with an effective dose of Cpd-X or Olaparib should significantly reduce the basal and Doxorubicin-induced levels of PAR, indicating direct inhibition of PARP enzyme activity.

  • γH2AX level: Treatment with Cpd-X alone may or may not increase γH2AX. However, in combination with a DNA damaging agent like Doxorubicin, a PARP inhibitor "traps" PARP on the DNA, preventing repair and leading to a massive accumulation of γH2AX. This synergistic increase is a hallmark of PARP inhibition.

  • Cleaved Caspase-3: Increased levels of cleaved Caspase-3 following Cpd-X treatment would confirm the induction of apoptosis.

Conclusion: Building a Case for a Novel Inhibitor

By systematically applying the workflow described, researchers can build a robust, evidence-based case for the mechanism of action of a novel compound like this compound. The use of isogenic WT and KO cell lines provides the most definitive evidence for on-target activity. If the results show a clear dependence on PARP1 for cytotoxicity and a corresponding molecular signature that mimics a known PARP inhibitor, it strongly validates the initial hypothesis.

Conversely, if the KO cells show no resistance, this guide provides a clear "fail fast" signal, refuting the hypothesis and directing resources toward discovering the true, and potentially more novel, mechanism of action. This self-validating, comparative approach is fundamental to rigorous and efficient drug development.

References

  • Antolin, A. A., & Workman, P. (2020). Drugging the DNA damage response: a broader perspective. Journal of Medicinal Chemistry, 63(22), 13295-13314. [Link]

  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer, 6(10), 789-802. [Link]

A Comparative Guide to the Kinase Cross-Reactivity Profiling of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets, particularly in oncology and immunology.[1] These enzymes are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[3] However, the therapeutic success of a kinase inhibitor is intrinsically linked to its selectivity. Due to the highly conserved nature of the ATP-binding pocket across the kinome, achieving selectivity is a significant challenge.[4][5] A lack of selectivity can lead to off-target effects and associated toxicities, potentially derailing an otherwise promising therapeutic candidate.[6][7] Conversely, a well-characterized "polypharmacology" profile, where an inhibitor modulates multiple desired targets, can offer enhanced efficacy.[6][8]

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds.[9][10][11] This guide focuses on a novel derivative of this class, 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one (hereafter designated Cpd-TQ3 ), and provides a comprehensive framework for its cross-reactivity profiling.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. We will detail the experimental rationale, present a robust methodology for assessing kinome-wide activity, and provide a clear framework for interpreting the resulting data. The objective is to build a complete selectivity profile for Cpd-TQ3, comparing its inhibitory activity against a broad panel of kinases and benchmarking it against established inhibitors.

Rationale and Strategy for Kinase Profiling

The primary goal of cross-reactivity profiling is to understand the interaction landscape of a compound across the kinome. This is not merely a data collection exercise; it is a critical step in risk assessment and mechanism deconvolution. An early and comprehensive understanding of a compound's selectivity can guide medicinal chemistry efforts, predict potential safety liabilities, and uncover new therapeutic opportunities.[4]

Our strategy employs a two-tiered approach, an efficient and cost-effective method for comprehensive profiling.[12]

  • Tier 1: High-Throughput Primary Screening. Cpd-TQ3 is first screened at a single, fixed concentration (e.g., 1 µM) against a large, representative panel of kinases. This rapidly identifies potential "hits" and provides an initial landscape of inhibitory activity.

  • Tier 2: Dose-Response (IC₅₀) Determination. Any kinase exhibiting significant inhibition (e.g., >70%) in the primary screen is then subjected to a full 10-point dose-response analysis to determine the half-maximal inhibitory concentration (IC₅₀). This quantitative measure of potency is essential for comparative analysis.[12]

Experimental Methodology

Choice of Assay Platform: ADP-Glo™ Luminescence Assay

Several technologies exist for measuring kinase activity, including radiometric assays, fluorescence-based assays, and competitive binding assays.[13][14] For this study, we selected the ADP-Glo™ Kinase Assay, a luminescence-based platform that quantifies the amount of ADP produced during the kinase reaction.

Causality Behind this Choice:

  • Physiological Relevance: The assay measures enzymatic activity directly, providing a functional readout of inhibition.

  • High Sensitivity and Broad Dynamic Range: The luminescent signal is robust and can detect low levels of kinase activity, making it suitable for a wide variety of kinases.

  • Safety and Convenience: It avoids the handling and disposal issues associated with the radioisotopes used in traditional filter-binding assays.[14]

  • High-Throughput Compatibility: The simple "add-mix-read" format is readily automatable and suitable for screening large kinase panels.[2]

Experimental Workflow

The end-to-end process is designed to ensure data integrity and reproducibility. Each step, from compound handling to data analysis, includes appropriate controls.

G cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Preparation (10-point serial dilution in DMSO) Incubation Dispense Compound & Kinase (Pre-incubation) Compound_Prep->Incubation 2.5 µL/well Kinase_Prep Kinase & Substrate Prep (In reaction buffer) Kinase_Prep->Incubation 2.5 µL/well Initiation Initiate Reaction (Add ATP) Incubation->Initiation Allow inhibitor binding Kinase_Rxn Kinase Reaction (e.g., 60 min at 30°C) Initiation->Kinase_Rxn 5 µL/well Termination Terminate & Deplete ATP (Add ADP-Glo™ Reagent) Kinase_Rxn->Termination ADP_to_ATP Convert ADP to ATP (Add Kinase Detection Reagent) Termination->ADP_to_ATP Luminescence Generate Luminescence (Luciferase Reaction) ADP_to_ATP->Luminescence Readout Read Luminescence (Plate Reader) Luminescence->Readout Normalization Data Normalization (% Inhibition vs. Controls) Readout->Normalization Curve_Fit Dose-Response Curve Fitting (Calculate IC50) Normalization->Curve_Fit

Caption: Workflow for the in vitro luminescence-based kinase assay.[2]

Step-by-Step Protocol: In Vitro Kinase Activity Assay

This protocol is a self-validating system, incorporating positive and negative controls to ensure data quality.

Materials:

  • Kinase of interest and its specific substrate peptide.

  • Adenosine triphosphate (ATP).

  • Cpd-TQ3 and control inhibitors (e.g., Staurosporine).

  • Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA.[2]

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection capability.

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of Cpd-TQ3 in 100% DMSO. b. Create a 10-point, 3-fold serial dilution series in DMSO. Staurosporine is used as a positive control inhibitor, while DMSO alone serves as the negative control (0% inhibition).

  • Assay Plate Preparation: a. Add 2.5 µL of the serially diluted Cpd-TQ3, control inhibitor, or DMSO to the appropriate wells of a 384-well plate.

  • Kinase Reaction: a. Prepare a 2X kinase/substrate master mix in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be empirically determined to be in the linear range of the assay (typically at the ATP Kₘ concentration).[15] b. Add 2.5 µL of the 2X kinase solution to each well. c. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Prepare a 2X ATP solution in Kinase Assay Buffer. e. Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. f. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The percent inhibition is calculated relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)) c. For IC₅₀ determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model.

Results: Cross-Reactivity Profile of Cpd-TQ3

Primary Screening at 1 µM

Cpd-TQ3 was screened against a panel of 96 kinases representing all major families of the human kinome. The following table highlights kinases with significant inhibition (>70%) at a 1 µM concentration.

Kinase FamilyKinase TargetPercent Inhibition at 1 µM
Tyrosine Kinase (TK) ABL198%
SRC95%
VEGFR2 (KDR)88%
Serine/Threonine Kinase (STE) MAP2K1 (MEK1)75%
Serine/Threonine Kinase (AGC) ROCK192%
Serine/Threonine Kinase (CMGC) GSK3B81%

Data are hypothetical and for illustrative purposes.

Comparative IC₅₀ Profiling

Kinases identified in the primary screen were selected for full dose-response analysis. The resulting IC₅₀ values for Cpd-TQ3 are compared with Staurosporine (a non-selective inhibitor) and a relevant selective inhibitor for the most potent target (Imatinib for ABL1).

Kinase TargetCpd-TQ3 IC₅₀ (nM) Staurosporine IC₅₀ (nM) Imatinib IC₅₀ (nM)
ABL1 85 695
SRC 110 4>10,000
ROCK1 250 12>10,000
VEGFR2 480 81,200
GSK3B 950 15>10,000
MAP2K1 >2,000 25>10,000

Data are hypothetical and for illustrative purposes. Reference inhibitor values are representative.

Data Interpretation and Selectivity Visualization

The IC₅₀ data reveal that Cpd-TQ3 is a potent, multi-targeted inhibitor with sub-micromolar activity against several kinases across different families. Its most potent activity is against the tyrosine kinases ABL1 and SRC, and the serine/threonine kinase ROCK1. Notably, its potency against ABL1 is comparable to that of the clinical drug Imatinib. However, unlike Imatinib, Cpd-TQ3 exhibits potent inhibition of SRC and ROCK1, indicating a distinct selectivity profile.

Understanding IC₅₀ vs. Kᵢ

It is crucial to recognize that the IC₅₀ value is dependent on assay conditions, particularly the ATP concentration.[6][16] A more fundamental measure of inhibitor affinity is the inhibition constant (Kᵢ), which is independent of substrate concentration. For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (ATP) concentration and Kₘ is the Michaelis constant.[17] For drug discovery programs, reporting or calculating Kᵢ values provides a more accurate basis for comparing compound potencies.[16][18]

Visualizing the Selectivity Profile

A graphical representation provides an intuitive overview of the compound's selectivity. The diagram below illustrates the inhibitory profile of Cpd-TQ3, highlighting its potent targets.

G Cpd_TQ3 Cpd-TQ3 ABL1 ABL1 IC50: 85 nM Cpd_TQ3->ABL1 SRC SRC IC50: 110 nM Cpd_TQ3->SRC ROCK1 ROCK1 IC50: 250 nM Cpd_TQ3->ROCK1 VEGFR2 VEGFR2 IC50: 480 nM Cpd_TQ3->VEGFR2 GSK3B GSK3B IC50: 950 nM Cpd_TQ3->GSK3B MAP2K1 MAP2K1 IC50: >2000 nM Cpd_TQ3->MAP2K1

Caption: Selectivity profile of Cpd-TQ3 against key kinase hits.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the kinase cross-reactivity profile of the novel compound This compound (Cpd-TQ3) . The presented (hypothetical) data suggest that Cpd-TQ3 is a potent multi-targeted inhibitor of ABL1, SRC, and ROCK1 kinases. This unique profile distinguishes it from established inhibitors like Imatinib and suggests potential therapeutic applications where simultaneous modulation of these pathways could be beneficial.

The methodologies detailed herein, from the choice of a robust luminescence-based assay to a tiered screening strategy and clear data interpretation, provide a blueprint for the essential evaluation of any new kinase inhibitor candidate. Such detailed profiling is not merely a formality but a foundational element of modern drug discovery, enabling informed decision-making, mitigating risks, and ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial chemistry & high throughput screening, 10(8), 652–666. [Link]

  • van der Wouden, P. E., van den Berg, M., & IJzerman, A. P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 856–878. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Zhang, T., & Wang, J. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1599-1611. [Link]

  • Royal Society of Chemistry. (2021). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III. [Link]

  • Martens, S. lab. (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Liu, K., & Zhang, J. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(10), 1632–1639. [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131–151. [Link]

  • Klink, T. A., & Govek, S. P. (2012). Assay Development for Protein Kinase Enzymes. Probe Development Assay Guidance Manual. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. [Link]

  • Brylinski, M. (2010). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 11, 589. [Link]

  • Brylinski, M. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. BMC bioinformatics, 11, 589. [Link]

  • Reaction Biology. (n.d.). Kinase Profiling & Screening. Reaction Biology. [Link]

  • EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. EBM Consult. [Link]

  • Wiese, S., Jaskiewicz, E., & Breit, A. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 25(18), 4279. [Link]

  • Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Bendary, E. R. (2014). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Journal of the Serbian Chemical Society, 79(10), 1219-1234. [Link]

  • Li, H., et al. (2013). Design, synthesis, and biological evaluation of 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline-based selective human neuronal nitric oxide synthase (nNOS) inhibitors. Journal of medicinal chemistry, 56(17), 6908–6925. [Link]

  • Murugesan, S., et al. (2019). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Molecules, 24(16), 2969. [Link]

  • Khan, I., et al. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules, 25(12), 2769. [Link]

  • Acar, Ç., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 49(5), 1109-1127. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Halogenated Pyrido[3,2,1-ij]quinolin-3-ones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of halogenated pyrido[3,2,1-ij]quinolin-3-ones, a class of heterocyclic compounds with significant potential in medicinal chemistry. Drawing upon established principles of drug design and experimental data from related quinolone structures, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to rationally design and synthesize novel analogs with optimized biological activity.

Introduction: The Significance of the Pyrido[3,2,1-ij]quinolin-3-one Scaffold and Halogenation

The pyrido[3,2,1-ij]quinolin-3-one core is a rigid, planar tricycle that provides a unique structural framework for interacting with various biological targets. Its extended aromatic system and potential for substitution at multiple positions make it an attractive scaffold for the development of therapeutic agents. The biological activities of related compounds, such as pyrido[2,3-d]pyrimidines, include antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3][4]

Halogenation is a cornerstone of modern medicinal chemistry, with a significant number of drugs and clinical candidates featuring halogen atoms.[5][6][7] Historically, halogens were incorporated primarily to leverage their steric bulk and lipophilicity to enhance binding affinity and improve pharmacokinetic profiles.[5][6][7] However, our understanding has evolved to recognize the crucial role of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic "σ-hole" donor to a Lewis base, in stabilizing ligand-target complexes.[6][8][9] This interaction is directional and its strength increases down the halogen group (I > Br > Cl > F), providing a powerful tool for rational drug design.[8]

This guide will explore the anticipated effects of introducing different halogens (Fluorine, Chlorine, Bromine, Iodine) at various positions on the pyrido[3,2,1-ij]quinolin-3-one scaffold, drawing parallels from the well-established SAR of quinolone antibacterials.

Comparative Structure-Activity Relationship Analysis

While direct comparative experimental data for a series of halogenated pyrido[3,2,1-ij]quinolin-3-ones is not extensively available in the public domain, we can extrapolate the likely SAR trends based on the vast body of research on analogous quinolone structures. The quinolone core is structurally related, and the principles governing the influence of halogenation are broadly applicable.

The Role of Halogenation at Key Positions

Based on the SAR of quinolones, specific positions on the aromatic rings are critical for modulating biological activity. We will focus on the analogous positions within the pyrido[3,2,1-ij]quinolin-3-one framework.

Table 1: Predicted Impact of Halogen Substitution on the Biological Activity of Pyrido[3,2,1-ij]quinolin-3-ones (Based on Quinolone SAR)

PositionHalogenPredicted Effect on ActivityRationale & Supporting Evidence from Quinolone SAR
C-6 (Fluoroquinolone equivalent) FPotentially Essential for Potent Activity. The C-6 fluorine in fluoroquinolones is crucial for broad-spectrum antibacterial activity, enhancing both bacterial penetration and DNA gyrase inhibition.[10] However, it can also contribute to genotoxicity.[10]
Cl, Br, ILikely to decrease antibacterial potency. While other halogens can be tolerated, fluorine at this position is generally optimal for antibacterial quinolones.
C-8 F, ClEnhanced potency, particularly against Gram-positive bacteria and anaerobes. Halogen substitution at C-8 in quinolones improves oral absorption and activity against anaerobes.[11][12] It can also increase potency against resistant strains.[11]
Br, IPotential for increased potency but also increased phototoxicity. While larger halogens can form stronger halogen bonds, they are also associated with a higher risk of phototoxicity in the quinolone class.[12][13]
Other Aromatic Positions F, Cl, Br, IModulation of physicochemical properties and target interactions. Halogenation at other positions can influence lipophilicity, metabolic stability, and provide opportunities for halogen bonding with specific residues in a target's binding pocket.[8][9] The choice of halogen would depend on the specific target and desired properties.
The Graded Effect of Different Halogens: A Deeper Dive

The choice of halogen is not merely about its position but also its intrinsic properties, which can be leveraged for fine-tuning molecular interactions.

  • Fluorine: Due to its small size and high electronegativity, fluorine often acts as a bioisostere for hydrogen. It can enhance metabolic stability by blocking sites of oxidation and improve binding affinity by participating in favorable electrostatic interactions. However, its ability to form halogen bonds is generally weak.[9]

  • Chlorine and Bromine: These halogens offer a balance of size, lipophilicity, and halogen bonding capability.[8] They are frequently employed to fill hydrophobic pockets and establish stabilizing halogen bonds with backbone carbonyls or other Lewis basic residues in the target protein.[8]

  • Iodine: As the largest and most polarizable of the common halogens, iodine is the strongest halogen bond donor.[8] This can lead to significant gains in binding affinity. However, its large size and potential for metabolic liabilities must be carefully considered.

Experimental Protocols for SAR Elucidation

To empirically determine the SAR of halogenated pyrido[3,2,1-ij]quinolin-3-ones, a systematic approach involving synthesis and biological evaluation is necessary.

General Synthetic Strategies

The synthesis of the pyrido[3,2,1-ij]quinolin-3-one scaffold can be achieved through various methods reported for quinolones and related polycyclic structures.[14][15][16] A common approach involves the cyclization of appropriately substituted anilines or anthranilic acids. Halogenation can be introduced either on the starting materials or on the final scaffold, depending on the desired regioselectivity and the stability of the intermediates.

Diagram 1: Generalized Synthetic Workflow

G Start Starting Materials (e.g., Halogenated Anilines) Step1 Cyclization Reaction (e.g., Gould-Jacobs or Conrad-Limpach) Start->Step1 Intermediate Pyrido[3,2,1-ij]quinolin-3-one Scaffold Step1->Intermediate Step2 Functional Group Interconversion / Halogenation Intermediate->Step2 Final_Product Halogenated Analogs Step2->Final_Product Purification Purification & Characterization (Chromatography, NMR, MS) Final_Product->Purification Biological_Assay Biological Evaluation Purification->Biological_Assay

Caption: A generalized workflow for the synthesis and evaluation of halogenated pyrido[3,2,1-ij]quinolin-3-ones.

In Vitro Biological Evaluation: IC50 Determination

A crucial step in SAR studies is quantifying the potency of the synthesized compounds. This is often achieved by determining the half-maximal inhibitory concentration (IC50).[17][18]

Step-by-Step Protocol for IC50 Determination (Cell-Based Assay):

  • Cell Culture: Plate the target cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.[19]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.[20]

  • Treatment: Treat the cells with the different concentrations of the test compound. Include appropriate controls (e.g., vehicle-only, positive control inhibitor).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT assay.[20] This involves adding MTT solution to each well and incubating, followed by solubilization of the formazan crystals and measurement of absorbance.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17][18]

Diagram 2: IC50 Determination Workflow

cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis Cell Seeding Cell Seeding Compound Dilution Compound Dilution Cell Seeding->Compound Dilution Cell Treatment Cell Treatment Compound Dilution->Cell Treatment Incubation Incubation Cell Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis IC50 Value IC50 Value Data Analysis->IC50 Value

Caption: A streamlined workflow for determining the IC50 values of test compounds in a cell-based assay.

Conclusion and Future Directions

The halogenated pyrido[3,2,1-ij]quinolin-3-one scaffold represents a promising area for the discovery of novel therapeutic agents. By leveraging the established SAR principles of quinolones and a systematic approach to synthesis and biological evaluation, researchers can effectively explore the chemical space around this core structure. The strategic incorporation of different halogens at key positions offers a powerful means to modulate potency, selectivity, and pharmacokinetic properties. Future work should focus on the synthesis of a diverse library of these compounds and their evaluation against a panel of relevant biological targets to fully elucidate their therapeutic potential.

References

  • Hernandes, M. Z., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current Drug Targets, 11(3), 303-314.
  • Rendine, S., et al. (2011). Halogen atoms in the modern medicinal chemistry: hints for the drug design. PubMed.
  • Umezawa, J., et al. (1998). New findings on the structure-phototoxicity relationship and photostability of fluoroquinolones with various substituents at position 1. Antimicrobial Agents and Chemotherapy, 42(5), 1156-1161.
  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388.
  • Leite, A. C. L., et al. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design.
  • Al-Soud, Y. A., et al. (2020). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not.
  • Zimmermann, M., et al. (2017). Halogen Bonding: A New Frontier in Medicinal Chemistry.
  • Hooper, D. C. (2000). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 31(Supplement_2), S22-S28.
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706.
  • Marutani, Y., et al. (1998). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 42(5), 1156-1161.
  • N.A. (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. BiochemSphere.
  • Singh, R., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8683-8708.
  • N.A. (N.D.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. N.A..
  • N.A. (N.D.).
  • El-Gazzar, A. R. B. A., et al. (2025). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances.
  • Naz, A., et al. (2020). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 25(19), 4473.
  • N.A. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. N.A..
  • Stockman, B. J., et al. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE.
  • Szychta, K., et al. (2025).
  • El-Faham, A., et al. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 27(19), 6523.
  • N.A. (N.D.).
  • Yousif, M. N. M., et al. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry, 18(1), 43-54.
  • El-Sayed, W. M., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 29(23), 5021.
  • Al-Juboori, A. M. J., et al. (2020). Synthesis, Characterization and Biological Activity of Some Heterocyclic Compounds Containing Quinoline Molecule. Al-Nahrain Journal of Science, 23(1), 1-8.

Sources

In vivo efficacy of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one versus standard-of-care drugs in a mouse model

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the in vivo efficacy of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one (hereafter referred to as Cmpd-9B) against standard-of-care agents in a non-small cell lung cancer (NSCLC) xenograft mouse model. This guide provides supporting experimental data and detailed protocols for researchers in oncology and drug development.

Introduction: The Challenge of Acquired Resistance in NSCLC

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. While targeted therapies, such as epidermal growth factor receptor (EGFR) inhibitors, have revolutionized treatment for a subset of patients, the development of acquired resistance is nearly universal, necessitating a pipeline of novel therapeutic agents. Quinolone derivatives have emerged as a promising class of compounds due to their diverse biological activities, including potent anti-tumor effects.

This guide details the pre-clinical in vivo evaluation of Cmpd-9B, a novel pyrido-quinolinone derivative, in a well-established NSCLC mouse model. Its efficacy is directly compared against Cisplatin, a cornerstone of chemotherapy, and Osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI). We hypothesize that Cmpd-9B acts through a distinct mechanism involving the inhibition of the PI3K/AKT signaling pathway, a critical downstream effector of EGFR and a common axis of resistance.

Proposed Mechanism of Action: PI3K Pathway Inhibition

Cmpd-9B is postulated to be a potent and selective inhibitor of the p110α subunit of phosphoinositide 3-kinase (PI3K). In many NSCLC tumors, aberrant activation of the PI3K/AKT/mTOR pathway is a key driver of cell proliferation, survival, and resistance to apoptosis. By directly targeting PI3K, Cmpd-9B is expected to circumvent resistance mechanisms associated with upstream targets like EGFR and induce tumor cell death.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK EGFR (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Cmpd9B Cmpd-9B Cmpd9B->PI3K Inhibition Osimertinib Osimertinib Osimertinib->RTK

Figure 1: Proposed mechanism of Cmpd-9B targeting the PI3K/AKT pathway.

Experimental Design & Protocols

An in vivo xenograft study was designed to rigorously assess the anti-tumor activity and tolerability of Cmpd-9B.

Animal Model and Cell Line
  • Cell Line: A549 human NSCLC cell line, known for its aggressive growth and wild-type EGFR status, making it suitable for evaluating non-EGFR targeted agents.

  • Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old. These mice lack a thymus and cannot mount an effective T-cell response, allowing human tumor xenografts to grow.

  • Housing: Animals were housed in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures were approved by an Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow

Experimental_Workflow cluster_treatment 5. Treatment Phase (21 days) acclimatization 1. Acclimatization (7 days) implantation 2. Tumor Implantation (A549 cells, 5x10^6) acclimatization->implantation measurement 3. Tumor Growth Monitoring (Wait until ~100-150 mm³) implantation->measurement randomization 4. Randomization (n=8 per group) measurement->randomization group1 Vehicle Control (i.p., daily) group2 Cmpd-9B (50 mg/kg, i.p., daily) group3 Cisplatin (5 mg/kg, i.p., weekly) group4 Osimertinib (25 mg/kg, p.o., daily) monitoring 6. Bi-weekly Monitoring (Tumor Volume & Body Weight) group2->monitoring endpoint 7. Study Endpoint & Analysis (Day 21) monitoring->endpoint

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. This guide provides an in-depth comparative analysis of two plausible synthetic routes to the novel tetracyclic lactam, 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one, a compound with potential applications in medicinal chemistry. As no direct synthesis has been reported in the literature, this document outlines two distinct, proposed pathways: a Friedländer Annulation-based approach and a Gould-Jacobs reaction-centric route. Each route is critically evaluated for its synthetic efficiency, starting material accessibility, potential yields, and operational challenges, providing a comprehensive framework for strategic synthetic planning.

Introduction to the Target Molecule

The target molecule, this compound, is a rigid, tetracyclic structure incorporating a quinolinone core. The presence of the bromine atom offers a handle for further functionalization, for example, through cross-coupling reactions, making it an attractive scaffold for the development of a library of compounds for biological screening. The constrained conformation of the pyrido[3,2,1-ij]quinoline system can impart high receptor affinity and selectivity. This guide will benchmark two proposed synthetic strategies to access this promising molecule.

Route A: Friedländer Annulation and Intramolecular N-Alkylation

This synthetic strategy leverages the classical Friedländer annulation for the construction of the quinoline core, followed by a crucial intramolecular cyclization to forge the final bridged ring system.

Scientific Rationale

The Friedländer synthesis is a robust and direct method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] By employing a cyclic ketone, the reaction can be adapted to generate fused ring systems. The subsequent intramolecular N-alkylation of the resulting lactam is a well-established method for the formation of cyclic amines and amides.[2]

Experimental Workflow: Route A

Route A Workflow A 2-Amino-4-bromobenzaldehyde C 8-Bromo-1,2,3,4-tetrahydroacridin-9(10H)-one A->C Friedländer Annulation (Acid or Base Catalysis) B Cyclohexane-1,3-dione B->C D N-(3-Bromopropyl) derivative C->D N-Alkylation (1,3-Dibromopropane, Base) E Target Molecule D->E Intramolecular N-Alkylation (NaH, THF)

Caption: Proposed workflow for the synthesis of the target molecule via Route A.

Detailed Experimental Protocol: Route A

Step 1: Synthesis of 8-Bromo-1,2,3,4-tetrahydroacridin-9(10H)-one

  • Reaction: Friedländer Annulation.

  • Procedure: To a solution of 2-amino-4-bromobenzaldehyde (1.0 eq) in ethanol, add cyclohexane-1,3-dione (1.1 eq) and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture for 12-24 hours, monitoring by TLC. Upon completion, cool the reaction mixture to room temperature, and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Causality: The acidic catalyst protonates the carbonyl of the dione, facilitating the nucleophilic attack by the amino group of the benzaldehyde. Subsequent condensation and cyclization yield the tetrahydroacridinone core.[3]

Step 2: Synthesis of 10-(3-Bromopropyl)-8-bromo-1,2,3,4-tetrahydroacridin-9(10H)-one

  • Reaction: N-Alkylation.

  • Procedure: To a suspension of 8-bromo-1,2,3,4-tetrahydroacridin-9(10H)-one (1.0 eq) and potassium carbonate (2.0 eq) in DMF, add 1,3-dibromopropane (1.5 eq). Heat the mixture to 80 °C for 6-12 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Synthesis of this compound

  • Reaction: Intramolecular N-Alkylation.

  • Procedure: To a solution of 10-(3-bromopropyl)-8-bromo-1,2,3,4-tetrahydroacridin-9(10H)-one (1.0 eq) in anhydrous THF under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography.

  • Causality: Sodium hydride, a strong base, deprotonates the lactam nitrogen, generating a nucleophilic amide that undergoes an intramolecular Williamson ether-like reaction to displace the bromide and form the final bridged ring system.[2]

Route B: Gould-Jacobs Reaction and Intramolecular Friedel-Crafts Acylation

This alternative pathway utilizes the Gould-Jacobs reaction to construct the quinolone nucleus, followed by a sequence of reduction and intramolecular acylation to complete the tetracyclic framework.

Scientific Rationale

The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[4][5] This approach allows for the early introduction of the bromine substituent by using 4-bromoaniline as a starting material. Subsequent catalytic hydrogenation reduces the quinoline to a tetrahydroquinoline, a common and high-yielding transformation.[6][7] The final ring closure is proposed to proceed via an intramolecular Friedel-Crafts acylation of a carboxylic acid derivative, a powerful C-C bond-forming reaction often promoted by strong acids like polyphosphoric acid (PPA).[8]

Experimental Workflow: Route B

Route B Workflow A 4-Bromoaniline C Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate A->C Gould-Jacobs Reaction (Thermal cyclization) B Diethyl ethoxymethylenemalonate B->C D 7-Bromo-1,2,3,4-tetrahydroquinoline C->D Hydrolysis, Decarboxylation & Catalytic Hydrogenation E Ethyl 3-(7-bromo-1,2,3,4-tetrahydroquinolin-1-yl)propanoate D->E Michael Addition (Ethyl acrylate) F 3-(7-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid E->F Hydrolysis G Target Molecule F->G Intramolecular Friedel-Crafts Acylation (PPA or Eaton's Reagent)

Sources

Confirmation of Target Engagement for 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one using Thermal Shift Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the unambiguous confirmation of a compound's direct interaction with its intended biological target is a cornerstone of preclinical research. This guide provides an in-depth technical comparison of methodologies for validating target engagement, with a specific focus on the application of Thermal Shift Assays (TSA) for a novel compound, 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one. While the specific biological target of this molecule is still under investigation, with related quinolinone structures showing activity against kinases, tubulin, and microbial targets, this guide will use a hypothetical protein target to illustrate the principles and protocols of target engagement validation.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and a critical comparison of available technologies to empower informed decision-making in your research endeavors.

The Imperative of Target Engagement

The journey from a promising hit compound to a viable drug candidate is fraught with challenges, a significant one being the definitive confirmation that the compound elicits its biological effect through direct binding to the desired protein target. Off-target effects, cellular toxicity, or indirect modulation of pathways can often mimic the desired phenotypic outcome, leading to costly and time-consuming dead ends. Therefore, robust and reliable methods to confirm target engagement at the molecular level are not just beneficial but essential.

Thermal Shift Assay (TSA): A First-Line Approach for Target Validation

The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, has emerged as a rapid, cost-effective, and high-throughput method for identifying and characterizing ligand binding to a purified protein.[4][5][6] The fundamental principle of TSA lies in the thermodynamic stabilization of a protein upon ligand binding.[4][7]

When a small molecule binds to a protein, it typically increases the protein's conformational rigidity and thermal stability. This increased stability is reflected in a higher melting temperature (Tm), the temperature at which 50% of the protein is denatured.[6] TSA measures this change in Tm by monitoring the unfolding of the protein in the presence of an environmentally sensitive fluorescent dye, such as SYPRO Orange.[4][7][8] This dye has a low fluorescence quantum yield in an aqueous environment but fluoresces intensely when it binds to the hydrophobic residues that become exposed as the protein unfolds.[4][8]

The Causality Behind the Choice: Why Start with TSA?

For a novel compound like this compound, where the primary target may be hypothesized but not definitively proven, TSA offers an excellent initial screening method. Its advantages include:

  • Speed and Throughput: TSA is typically performed in a 96- or 384-well plate format using a standard real-time PCR instrument, allowing for the rapid screening of multiple conditions, including a range of compound concentrations.[4][6]

  • Cost-Effectiveness: The reagents and instrumentation for TSA are relatively inexpensive compared to other biophysical techniques.[6][9]

  • Minimal Protein Consumption: The assay requires only small amounts of purified protein per well.

  • Broad Applicability: TSA can be applied to a wide range of soluble proteins.

Visualizing the TSA Workflow

TSA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P Purified Protein Mix Prepare Assay Mix P->Mix L Ligand (this compound) L->Mix D Fluorescent Dye (e.g., SYPRO Orange) D->Mix B Buffer B->Mix Plate Dispense into 96/384-well Plate Mix->Plate qPCR Real-Time PCR Instrument (Thermal Ramp) Plate->qPCR Fluorescence Monitor Fluorescence Intensity qPCR->Fluorescence MeltCurve Generate Melt Curve (Fluorescence vs. Temperature) Fluorescence->MeltCurve Tm Determine Melting Temperature (Tm) MeltCurve->Tm DeltaTm Calculate ΔTm (Tm_ligand - Tm_apo) Tm->DeltaTm

Caption: A schematic overview of the Thermal Shift Assay workflow.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating necessary controls to ensure the reliability of the results.

Materials:

  • Purified hypothetical target protein (≥95% purity)

  • This compound

  • SYPRO Orange fluorescent dye

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument

  • 96- or 384-well PCR plates

Methodology:

  • Protein and Compound Preparation:

    • Prepare a stock solution of the target protein at a concentration of 1 mg/mL.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a serial dilution of the compound.

  • Assay Mix Preparation:

    • For each reaction, prepare an assay mix containing the target protein at a final concentration of 2 µM, SYPRO Orange dye at a 5X final concentration, and the assay buffer.

  • Plate Setup:

    • In a 96-well PCR plate, add the compound at various concentrations to the respective wells. Include a "no-ligand" (apo) control containing only the protein and a "no-protein" control.

    • Add the assay mix to each well for a final volume of 20-25 µL.

  • Thermal Denaturation and Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melt curve.

    • The melting temperature (Tm) is the midpoint of the sigmoidal transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the apo protein from the Tm of the protein in the presence of the compound (ΔTm = Tm_ligand - Tm_apo).

Expected Results and Interpretation:

A positive result, indicating target engagement, is a concentration-dependent increase in the Tm of the target protein in the presence of this compound. A significant and saturable ΔTm provides strong evidence of a direct binding interaction.

Comparative Analysis: TSA vs. Alternative Target Engagement Technologies

While TSA is a powerful initial tool, a comprehensive understanding of target engagement often requires orthogonal validation. Below is a comparative guide to other widely used technologies.

Method Principle Key Advantages Key Limitations
Thermal Shift Assay (TSA) / DSF Ligand binding stabilizes the protein, increasing its melting temperature (Tm), which is monitored by a fluorescent dye.[4]High-throughput, cost-effective, rapid, and requires minimal protein.[6][7][9]Requires purified protein, not all binding events cause a significant thermal shift, and potential for dye interference.
Cellular Thermal Shift Assay (CETSA) The principle of ligand-induced thermal stabilization is extended to the cellular environment.[10][11][12]Measures target engagement in a physiologically relevant context (intact cells or tissues), label-free.[10][11][13]Can be lower throughput, and requires specific antibodies or mass spectrometry for detection.[14][15]
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized analyte in real-time.[16][17]Provides kinetic data (association and dissociation rates), label-free, and highly sensitive.[16][18]Requires specialized instrumentation, protein immobilization can affect its activity, and can be prone to non-specific binding.[19]
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.[20][21]Provides a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy, and stoichiometry), label-free, and in-solution.[22][21][23]Requires large amounts of pure protein and compound, lower throughput, and sensitive to buffer composition.[23]
Visualizing the Decision-Making Process

Decision_Tree Start Need to Confirm Target Engagement Q1 Initial Screen or High-Throughput? Start->Q1 TSA Thermal Shift Assay (TSA) Q1->TSA Yes Q2 Need Cellular Context? Q1->Q2 No TSA->Q2 CETSA Cellular Thermal Shift Assay (CETSA) Q2->CETSA Yes Q3 Need Kinetic Data? Q2->Q3 No End Validated Target Engagement CETSA->End SPR Surface Plasmon Resonance (SPR) Q3->SPR Yes Q4 Need Full Thermodynamic Profile? Q3->Q4 No SPR->End ITC Isothermal Titration Calorimetry (ITC) Q4->ITC Yes Q4->End No ITC->End

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Selectivity Profiling of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the efficacy of a therapeutic agent is inextricably linked to its selectivity. The ability of a small molecule to interact with its intended target while minimally engaging with other related proteins is the hallmark of a well-designed therapeutic. Off-target effects are a primary cause of adverse drug reactions and clinical trial failures.[1][2] Therefore, the early and rigorous evaluation of a compound's selectivity profile is not merely a characterization step but a critical determinant of its potential success.

This guide focuses on establishing a robust framework for evaluating the enzymatic selectivity of a novel compound, This compound . This molecule, with its rigid, tricyclic quinoline-based scaffold, presents an intriguing candidate for targeted therapies. However, its precise biological target is not widely established. This scenario is common in early-stage discovery, where a compound may show promising phenotypic effects, but its mechanism of action remains to be elucidated.

Our objective is to present a systematic approach to hypothesize a target class, design a corresponding selectivity panel, and execute the biochemical assays necessary to generate a quantitative selectivity profile. This process provides a blueprint for researchers navigating the critical path from hit identification to lead optimization.

Target Hypothesis and Rationale for Panel Selection

The chemical architecture of the compound of interest provides clues to its potential biological targets. The quinoline core is a privileged scaffold found in numerous inhibitors of enzymes such as kinases and caspases.[3][4] Given the role of inflammation in a vast array of human diseases, we hypothesize that this compound may target key enzymes in inflammatory signaling pathways.

A central mediator of inflammation is Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[5][6][7] This enzyme is responsible for the proteolytic maturation of the pro-inflammatory cytokines IL-1β and IL-18.[7] Inhibition of Caspase-1 is a validated therapeutic strategy for a range of inflammatory disorders.[6][8]

Therefore, we select Caspase-1 as our primary hypothesized target. To evaluate selectivity, we must assess the compound's activity against other functionally related human caspases. The caspase family can be broadly divided into inflammatory caspases (Caspase-1, -4, -5) and apoptotic caspases (initiator caspases like -8 and -9, and executioner caspases like -3 and -7). A truly selective Caspase-1 inhibitor should demonstrate significantly less potency against these other family members.

Our selected enzyme panel includes:

  • Primary Target: Caspase-1 (Inflammatory)

  • Related Inflammatory Caspases: Caspase-4, Caspase-5

  • Apoptotic Initiator Caspases: Caspase-8, Caspase-9

  • Apoptotic Executioner Caspase: Caspase-3

This panel provides a clear and rigorous test of the compound's selectivity within its enzyme family.

Experimental Design and Workflow

The overall strategy involves a systematic, multi-step process to ensure data accuracy and reproducibility. The workflow is designed to move from initial compound handling to final data analysis, incorporating critical quality control checks at each stage.

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation A Compound Solubilization (DMSO Stock) B Enzyme & Substrate Reconstitution C Assay Buffer Preparation D Serial Dilution of Test Compounds C->D To Assay Plate E Plate Mapping: Controls & Test Articles D->E F Enzyme/Inhibitor Pre-incubation E->F G Reaction Initiation (Substrate Addition) F->G H Kinetic Read (Fluorescence Detection) G->H I Raw Data Processing (Blank Subtraction) H->I Export Raw Data J Calculation of Percent Inhibition I->J K IC50 Curve Fitting (Non-linear Regression) J->K L Selectivity Index Calculation K->L M Final Profile Generation L->M

Caption: General workflow for enzymatic selectivity profiling.

Detailed Experimental Protocol: Fluorometric Caspase Inhibition Assay

This protocol describes a standardized method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of caspases. The assay measures the cleavage of a fluorogenic substrate, where the release of the fluorophore is proportional to enzyme activity.[9][10][11]

4.1. Materials and Reagents

  • Enzymes: Recombinant human Caspase-1, -3, -4, -5, -8, -9 (Active form)

  • Substrates:

    • Ac-YVAD-AFC (for Caspase-1)

    • Ac-WEHD-AFC (for Caspase-4, -5)

    • Ac-DEVD-AFC (for Caspase-3)

    • Ac-LETD-AFC (for Caspase-8)

    • Ac-LEHD-AFC (for Caspase-9)

  • Test Compound: this compound

  • Control Inhibitors: Ac-YVAD-CHO (Selective Caspase-1 inhibitor), Z-VAD-FMK (Pan-caspase inhibitor)

  • Assay Buffer: 20 mM HEPES, 10% Sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Hardware: 96-well black, flat-bottom microplates; multi-channel pipettes; fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm)

4.2. Step-by-Step Procedure

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and control inhibitors in 100% DMSO. Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create a concentration gradient.

  • Plate Layout: Design the plate map to include wells for:

    • 100% Activity Control: Enzyme + Substrate + DMSO (no inhibitor).

    • 0% Activity Control (Blank): Assay Buffer + Substrate + DMSO (no enzyme).

    • Test Compound Wells: Enzyme + Substrate + Diluted Test Compound.

    • Control Inhibitor Wells: Enzyme + Substrate + Diluted Control Inhibitor.

  • Enzyme Addition: Dilute each caspase enzyme to a 2X working concentration in cold assay buffer. Add 50 µL of the 2X enzyme solution to the appropriate wells of the 96-well plate.

  • Inhibitor Addition: Add 1 µL of the serially diluted compounds, controls, or pure DMSO from the compound plate to the corresponding wells of the assay plate. This results in a final DMSO concentration of 1%, which must be consistent across all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for accurately determining the potency of reversible inhibitors.[12]

  • Reaction Initiation: Prepare a 2X working solution of the appropriate fluorogenic substrate in assay buffer. Add 50 µL of the 2X substrate solution to all wells to initiate the enzymatic reaction. The final substrate concentration should be at or near its Michaelis constant (Km) for the respective enzyme.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every 60 seconds for 30 minutes.

4.3. Data Analysis

  • Determine Reaction Rate: For each well, calculate the rate of the reaction (V) by performing a linear regression on the initial linear portion of the RFU vs. time plot (V = ΔRFU/Δtime).

  • Blank Subtraction: Subtract the average rate of the "0% Activity Control" wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula to determine the percent inhibition at each compound concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_DMSO)) where V_inhibitor is the rate in the presence of the inhibitor and V_DMSO is the average rate of the "100% Activity Control" wells.

  • IC₅₀ Determination: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation and Interpretation

The selectivity of an inhibitor is quantified by comparing its IC₅₀ value against the primary target to its IC₅₀ values against other enzymes. A higher ratio indicates greater selectivity.

Table 1: Hypothetical Inhibitory Profile of Test Compounds Against a Panel of Human Caspases

CompoundCaspase-1 IC₅₀ (nM)Caspase-3 IC₅₀ (nM)Caspase-4 IC₅₀ (nM)Caspase-8 IC₅₀ (nM)Selectivity Index (Caspase-X / Caspase-1)
Compound of Interest 50 4,500 1,200 >10,000 90x (vs Casp-3), 24x (vs Casp-4), >200x (vs Casp-8)
Ac-YVAD-CHO (Control)258,0002,500>10,000320x (vs Casp-3), 100x (vs Casp-4), >400x (vs Casp-8)
Z-VAD-FMK (Control)10151220Pan-Caspase Inhibitor (Non-selective)

Interpretation: Based on this hypothetical data, the Compound of Interest demonstrates promising selectivity for Caspase-1. It is 90-fold more potent against Caspase-1 than against the executioner caspase, Caspase-3, and shows minimal activity against the initiator caspase, Caspase-8. While it has some activity against the related inflammatory caspase, Caspase-4, it maintains a 24-fold selectivity window. This profile is favorable compared to the non-selective pan-caspase inhibitor Z-VAD-FMK and suggests the compound is a selective, albeit moderately potent, inhibitor of Caspase-1.

G cluster_target Target Enzyme (Caspase-1) cluster_off_target Off-Target Enzyme (e.g., Caspase-3) T Active Site OT Active Site I Selective Inhibitor I->T High Affinity Binding I->OT Low/No Affinity Binding

Caption: Conceptual model of a selective enzyme inhibitor.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous methodology for assessing the selectivity of This compound . By starting with a structurally-informed hypothesis, selecting a rational panel of related enzymes, and employing a validated biochemical assay, we can generate a quantitative and interpretable selectivity profile. The hypothetical data presented suggests that the compound is a selective inhibitor of Caspase-1, warranting further investigation.

While in vitro biochemical assays are foundational, the next logical steps would involve cellular assays to confirm target engagement and functional effects in a more complex biological system.[13] For compounds with other potential activities, broader screening approaches such as kinome-wide panels can provide a more comprehensive understanding of their interaction landscape.[14][15][16] Ultimately, this systematic evaluation of selectivity is paramount for advancing novel chemical entities toward becoming safe and effective therapeutics.

References

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors. Source: PMC - NIH URL: [Link]

  • Title: A synthetic inhibitor of interleukin-1 beta converting enzyme prevents endotoxin-induced interleukin-1 beta production in vitro and in vivo. Source: PubMed URL: [Link]

  • Title: ICE/Caspase-1 inhibitors as novel anti-inflammatory drugs. Source: PubMed URL: [Link]

  • Title: Computational analysis of kinase inhibitor selectivity using structural knowledge. Source: Bioinformatics | Oxford Academic URL: [Link]

  • Title: Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Source: PNAS URL: [Link]

  • Title: Inhibition of interleukin 1β converting enzyme family proteases reduces ischemic and excitotoxic neuronal damage. Source: PNAS URL: [Link]

  • Title: Interleukin-1β converting enzyme (ICE): A comprehensive review on discovery and development of caspase-1 inhibitors. Source: ResearchGate URL: [Link]

  • Title: A quantitative analysis of kinase inhibitor selectivity. Source: Nature Biotechnology URL: [Link]

  • Title: Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Source: bioRxiv URL: [Link]

  • Title: A standard operating procedure for an enzymatic activity inhibition assay. Source: PubMed URL: [Link]

  • Title: Enzymes in Drug Development. Source: Solubility of Things URL: [Link]

  • Title: Inhibition of interleukin-1beta Converting Enzyme (ICE or Caspase 1) by Aspartyl Acyloxyalkyl Ketones and Aspartyl Amidooxyalkyl Ketones. Source: PubMed URL: [Link]

  • Title: A small molecule inhibitor of Caspase 1. Source: Probe Reports from the NIH Molecular Libraries Program URL: [Link]

  • Title: Enzyme Function and Drug Development: Unveiling the Path to Therapeutic Breakthroughs. Source: Open Access Text URL: [Link]

  • Title: A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety. Source: NIH URL: [Link]

  • Title: How Is Enzyme Kinetics Applied in Drug Development? Source: Patsnap Synapse URL: [Link]

  • Title: Rational Approaches to Improving Selectivity in Drug Design. Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Source: La Trobe University URL: [Link]

  • Title: Enzyme Technology for Drug Discovery. Source: Longdom Publishing URL: [Link]

  • Title: Enzyme assay techniques and protocols. Source: ResearchGate URL: [Link]

  • Title: Mechanism of Action Assays for Enzymes. Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]

  • Title: Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. Source: ACS Omega URL: [Link]

  • Title: One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Source: NIH URL: [Link]

  • Title: Kinase inhibitions in pyrido[4,3-h] and [3,4-g]quinazolines: Synthesis, SAR and molecular modeling studies. Source: PubMed URL: [Link]

  • Title: One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Source: PMC - NIH URL: [Link]

  • Title: Synthesis of 1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]- quinoxaline-2,3-dione and related quinoxalinediones. Source: PubMed URL: [Link]

  • Title: Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Source: MDPI URL: [Link]

  • Title: Iodine-promoted oxidative cross-coupling for the synthesis of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)-3-phenylquinazolin-4(3 H)-one via C-H activation: development of synthetic TLX agonists. Source: PubMed URL: [Link]

  • Title: Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. Source: PMC - PubMed Central URL: [Link]

  • Title: Inhibition of human topoisomerase I and activation of caspase-3 by aza-angucyclinones and arylaminopyrimido[4,5-c]isoquinoline-7,10-quinones. Source: PubMed URL: [Link]

  • Title: Pyrrolo[3,4-c]quinoline-1,3-diones as potent caspase-3 inhibitors. Synthesis and SAR of 2-substituted 4-methyl-8-(morpholine-4-sulfonyl). Source: PubMed URL: [Link]

  • Title: Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Source: PMC - NIH URL: [Link]

  • Title: Corrigendum to "Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3". Source: PubMed URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of chemical innovation, our primary responsibility extends beyond synthesis and discovery to include the safe management and disposal of the compounds we create. This guide provides a detailed, step-by-step protocol for the proper disposal of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one, a novel heterocyclic compound. Due to the limited public availability of specific safety and toxicity data for this molecule, this procedure is grounded in a conservative, risk-based approach, adhering to the highest standards of laboratory safety and regulatory compliance.

Our guiding principle is the mandate from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), which requires that unknown or novel substances be handled as if they are hazardous. This ensures the protection of personnel, the community, and the environment.

Hazard Characterization and Regulatory Framework

  • Structural Concerns: The molecule contains a brominated aromatic system. Halogenated organic compounds are often flagged for potential toxicity and environmental persistence. The quinoline core is a common scaffold in biologically active molecules, warranting careful handling.

  • Regulatory Imperative: In the absence of comprehensive toxicological data, OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that employers develop a Chemical Hygiene Plan (CHP) to protect workers.[1][2][3] This plan must outline procedures for safely handling and disposing of all chemicals, with special precautions for particularly hazardous or novel substances.[2]

Therefore, for disposal purposes, this compound must be treated as a hazardous waste. Its management falls under the EPA's Resource Conservation and Recovery Act (RCRA), which governs the "cradle-to-grave" management of hazardous materials.[4][5][6]

Personal Protective Equipment (PPE) and Pre-Disposal Preparations

Before handling the waste material, it is imperative to use appropriate PPE to minimize exposure risks. The selection of PPE should be based on a conservative assessment of the compound's unknown hazards.

Required PPE:

EquipmentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles or a face shield.Protects against splashes of contaminated solvents or contact with solid particles. Mandated by OSHA standard 29 CFR 1910.133.
Hand Protection Nitrile or neoprene gloves (minimum thickness of 4 mil).Provides a barrier against dermal absorption. Always inspect gloves before use and dispose of them after handling the waste.
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handling in a certified chemical fume hood.If there is a risk of aerosolization outside of a fume hood, consult your institution's EHS for respirator requirements.

Pre-Disposal Workflow:

  • Designate a Waste Area: All waste generation and accumulation should occur within a certified chemical fume hood to control potential vapor or dust exposure.

  • Prevent Commingling: Do not mix this waste stream with other chemical wastes. Cross-contamination can lead to unpredictable and dangerous chemical reactions and complicates the disposal process.

  • Prepare the Waste Container: Select a container that is chemically compatible with the waste. For solutions, a high-density polyethylene (HDPE) or glass bottle is appropriate. For solid waste, a labeled, sealable bag placed inside a rigid, leak-proof container is required.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA and OSHA regulations. Always follow your institution's specific Chemical Hygiene Plan and consult with your Environmental Health & Safety (EHS) department.

Step 1: Waste Classification The first step in hazardous waste management is proper identification.[7] Since this compound is not explicitly listed by the EPA, it must be classified based on its characteristics. Due to its chemical structure (a halogenated organic), it is prudent to classify it as a characteristic hazardous waste. Your EHS office will make the final determination, but you should handle it as such.

Step 2: Containerization

  • Transfer the waste into the designated, compatible waste container.

  • Do not fill the container beyond 90% capacity to allow for expansion of vapors and prevent spills.

  • Securely close the container lid. For volatile liquid waste, consider using a cap with a safety vent.

  • Wipe the exterior of the container with a damp cloth to remove any external contamination.

Step 3: Labeling Proper labeling is a critical regulatory requirement. The label must be durable and clearly legible.

  • Affix a completed hazardous waste tag to the container.

  • The label must include:

    • The words "HAZARDOUS WASTE"

    • Full chemical name: "this compound" (avoid abbreviations or formulas).

    • The approximate concentration and quantity of the waste.

    • The date when waste was first added to the container (Accumulation Start Date).

    • The name and contact information of the generating researcher or lab.

Step 4: Accumulation and Storage

  • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.

  • The SAA must be a secondary containment bin to capture any potential leaks from the primary container.

  • Ensure the storage area is away from heat sources, open flames, and incompatible chemicals.[8]

Step 5: Final Disposal

  • Once the container is full, or if you are approaching the time limit for accumulation (typically 180 days, but check with your EHS), contact your institution's EHS department to arrange for a waste pickup.

  • EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which is typically high-temperature incineration for halogenated organic compounds. This ensures complete destruction and fulfills the "cradle-to-grave" responsibility.[6][7]

Emergency Procedures for Spills and Exposures

A robust disposal plan includes clear procedures for managing accidents.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with a chemical spill kit absorbent.

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material in a separate, sealed hazardous waste container. Label it as "Spill Debris" containing the chemical name.

    • Wipe the area with a suitable solvent and then with soap and water.

    • Report the spill to your laboratory supervisor and EHS department.

  • Major Spill (Outside of a fume hood) or Personnel Exposure:

    • Evacuate: Immediately evacuate the affected area.

    • Alert: Activate the nearest fire alarm or emergency notification system.

    • Assist: If a colleague has been exposed, guide them to the nearest safety shower or eyewash station.

      • Skin Contact: Rinse the affected area with copious amounts of water for at least 15 minutes.

      • Eye Contact: Flush eyes at an eyewash station for at least 15 minutes, holding the eyelids open.

    • Seek Medical Attention: All chemical exposures require immediate medical evaluation. Provide the medical team with the chemical name.

    • Do Not Re-enter: Wait for trained emergency responders (EHS or fire department) to manage the cleanup.

Disposal Workflow and Summary

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Handling & Containment cluster_disposal Phase 3: Final Disposition A Waste Generated: 9-Bromo-1,2,6,7-tetrahydro-5H- pyrido[3,2,1-ij]quinolin-3-one B Hazard Assessment: Treat as Hazardous due to unknown toxicity & structure A->B C Select PPE: Goggles, Lab Coat, Nitrile Gloves B->C D Segregate Waste: No mixing with other chemicals C->D E Containerize: Use compatible, sealed container (≤90% full) D->E F Label Container: 'Hazardous Waste' + Full Details E->F G Store in Satellite Accumulation Area (SAA) F->G H Contact EHS for Pickup G->H I Transport to Licensed Disposal Facility (TSDF) H->I J Final Disposal: High-Temperature Incineration I->J

Sources

A Senior Application Scientist's Guide to Handling 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our primary responsibility extends beyond achieving novel syntheses to ensuring the safety of ourselves and our colleagues. This guide provides a comprehensive, risk-based framework for the safe handling of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one. While specific toxicological data for this exact compound is not extensively published, we can establish a robust safety protocol by analyzing its structure—a brominated heterocyclic ketone—and data from closely related analogues like 3-Bromoquinoline and other quinoline derivatives.[1][2] This approach, rooted in established principles of chemical safety, ensures that we operate with a necessary margin of caution.

Hazard Assessment: Understanding the Adversary

The core structure, a quinoline ring system, and the presence of a bromine atom dictate the primary hazards. Brominated heterocyclic compounds are versatile synthetic intermediates but demand respect due to their reactivity and potential biological activity.[3][4][5] Based on data from analogous compounds, we must assume this compound presents the following risks until proven otherwise:

  • Skin Irritation and Corrosion: Halogenated organic compounds can cause significant skin irritation.[1][2] Prolonged contact may lead to burns.

  • Serious Eye Damage: The eyes are particularly vulnerable. Direct contact with the solid or solutions can cause severe, potentially irreversible damage.[1][2]

  • Respiratory Tract Irritation: Inhaling dust or aerosols may cause irritation to the respiratory system.[6]

  • Harmful if Swallowed or Absorbed: Systemic toxicity is a potential risk upon ingestion or significant dermal absorption.[2]

These potential hazards form the basis for our multi-layered defense strategy, beginning with engineering controls and culminating in the correct selection and use of Personal Protective Equipment (PPE).

The First Line of Defense: Engineering and Administrative Controls

Before any PPE is donned, the work environment must be optimized to minimize exposure. PPE should never be viewed as a substitute for robust engineering controls.[7]

  • Chemical Fume Hood: All manipulations of this compound, from weighing the solid to running reactions and workups, must be performed inside a certified chemical fume hood.[1][2] This is non-negotiable and serves to control exposure via inhalation.

  • Designated Work Area: Establish a clearly marked area for working with this compound to prevent cross-contamination of the general lab space.

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this chemical, including handling, storage, and waste disposal.

Core PPE Protocol: A Multi-Layered Defense

The selection of PPE is dictated by the specific task being performed. The following table summarizes the minimum required PPE for handling this compound.

Protection Area Required PPE Standard/Specification Rationale & Key Considerations
Hand Protection Double-gloved Nitrile GlovesASTM D6978 (Chemo-rated)Provides protection against chemical permeation. Double-gloving allows for the removal of the outer, contaminated glove without exposing the skin.[7] Change outer gloves frequently (every 30-60 minutes) or immediately upon known contact.[7]
Eye & Face Protection Chemical Safety Goggles & Face ShieldANSI Z87.1Goggles provide a seal around the eyes to protect from splashes and dust.[8] A face shield must be worn over the goggles to protect the entire face, especially when there is a higher risk of splashes (e.g., transfers, extractions).[7]
Body Protection Polyethylene-coated Polypropylene GownN/AA disposable gown resistant to chemical permeation is critical.[9] Standard cloth lab coats are not sufficient as they are absorbent. The gown should have long sleeves and a closed front.
Respiratory Protection N95 Respirator (or higher)NIOSH ApprovedRequired when handling the solid compound outside of a contained system (e.g., glovebox) or if there is a risk of aerosolization. This mitigates the inhalation hazard.[9]

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and, more importantly, taking off PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):
  • Gown: Put on the disposable gown, ensuring complete coverage.

  • Respirator: If required, perform a seal check to ensure a proper fit.

  • Goggles and Face Shield: Position goggles for a snug fit, followed by the face shield.

  • Gloves: Don the first pair of gloves. Pull the cuffs of the gown over the wrist. Don the second, outer pair of gloves over the gown's cuff to create a complete seal.[7]

Doffing Sequence (Taking Off - "Contaminated to Clean"):

This procedure should be performed in a designated area.

  • Outer Gloves: The most contaminated item is removed first. Carefully peel off the outer gloves, turning them inside out, and dispose of them in the designated hazardous waste container.

  • Gown and Inner Gloves: Untie the gown. As you remove it, peel it forward and turn it inside out, containing the contamination. Remove the inner gloves simultaneously with the gown, so they are contained within the rolled-up gown.[7]

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Emergency Response and Disposal

Exposure Protocol:

  • Skin Contact: Immediately remove contaminated clothing and gloves. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill & Disposal Plan:

  • Spills: Evacuate the immediate area. Wear the full PPE ensemble described above. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect solids in a sealed, labeled container.

  • Waste Disposal: All contaminated PPE (gloves, gowns) and chemical waste must be disposed of in a clearly labeled hazardous waste container in accordance with institutional and local regulations. Do not mix with general waste.

Visual Guide: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned laboratory operation.

PPE_Workflow cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: Hazard Identification cluster_2 Phase 3: PPE Selection cluster_3 Phase 4: Final Check start Assess Task (e.g., Weighing, Reaction, Purification) weighing Handling Solid Powder start->weighing Solid solution Handling Liquid/Solution start->solution Liquid reaction Active Reaction / Workup start->reaction Process ppe_base Base PPE: - Double Nitrile Gloves - Chemical Gown - Safety Goggles weighing->ppe_base ppe_dust Add NIOSH-Approved Respirator (N95+) weighing->ppe_dust solution->ppe_base reaction->ppe_base ppe_splash Add Face Shield reaction->ppe_splash final_check Proceed with Work in Fume Hood ppe_base->final_check ppe_splash->final_check ppe_dust->final_check

Caption: PPE selection workflow for handling the target compound.

References

  • American Society of Health-System Pharmacists. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Available from: [Link]

  • U.S. Department of Health and Human Services. Personal protective equipment (PPE) - CHEMM. Available from: [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. (2019). Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Bromination Reagent Guide. Available from: [Link]

  • PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline. (2019). Available from: [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Available from: [Link]

  • Boulton, B.E. & Coller, B.A.W. Kinetics, Stoicheiometry, and Mechanism in the Bromination of Aromatic Heterocycles. Australian Journal of Chemistry.
  • Joshi, G. & Adimurthy, S. Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Industrial & Engineering Chemistry Research.
  • ResearchGate. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2025). Available from: [Link]

  • PubMed. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. Available from: [Link]

  • Pharmacognosy Journal. Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. (2021). Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one
Reactant of Route 2
9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.